molecular formula C9H15NO3 B1347187 6-Acrylamidohexanoic Acid CAS No. 20766-85-2

6-Acrylamidohexanoic Acid

Cat. No.: B1347187
CAS No.: 20766-85-2
M. Wt: 185.22 g/mol
InChI Key: SAQWCPXBLNGTCC-UHFFFAOYSA-N
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Description

6-Acrylamidohexanoic Acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(prop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQWCPXBLNGTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314796
Record name 6-Acrylamidohexanoic Acid
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20766-85-2
Record name 20766-85-2
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Record name 6-Acrylamidohexanoic Acid
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Record name 6-Acrylamidohexanoic Acid
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Foundational & Exploratory

6-Acrylamidohexanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 6-Acrylamidohexanoic Acid, tailored for researchers, scientists, and drug development professionals. The guide details its synthesis, analytical characterization, and key applications, with a focus on its role in the formation of pH-responsive hydrogels for drug delivery and as a crucial reagent in advanced imaging techniques like expansion microscopy.

Core Chemical Properties

This compound is a bifunctional molecule featuring a terminal carboxylic acid and an acrylamide group. This unique structure allows it to act as a versatile monomer in polymerization reactions and as a linker for bioconjugation.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 6-(prop-2-enoylamino)hexanoic acid[1]
Synonyms 6-(acryloylamino)hexanoic acid, N-Acryloyl-6-aminocaproic acid[2]
CAS Number 20766-85-2[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Appearance White to almost white powder or crystal[2]
Melting Point 89 °C
Boiling Point 417.5 ± 37.0 °C (Predicted)
Density 1.072 ± 0.06 g/cm³ (Predicted)
pKa 4.75 ± 0.10 (Predicted)
Solubility Soluble in Methanol

Synthesis and Purification

The primary synthetic route to this compound involves the acylation of 6-aminohexanoic acid with acryloyl chloride.

Synthesis of this compound: Experimental Protocol

This protocol is adapted from a standard Schotten-Baumann reaction.

Materials:

  • 6-Aminohexanoic acid

  • Acryloyl chloride

  • Sodium carbonate

  • Dioxane

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Dissolve 6-aminohexanoic acid and sodium carbonate in water and cool the solution in an ice/NaCl bath.[3]

  • Separately, dissolve acryloyl chloride in dioxane.[3]

  • Add the acryloyl chloride solution dropwise to the cooled amino acid solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir for a specified time at room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a low pH.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification: Recrystallization

Purification of the crude this compound is typically achieved by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[4][5][6]

General Recrystallization Protocol:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.[5]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the molecular structure. A representative ¹H-NMR spectrum of this compound would show characteristic peaks for the vinyl protons of the acryloyl group, the methylene protons of the hexanoic acid chain, and the amide proton.

Typical ¹H-NMR Data: A published ¹H-NMR spectrum for this compound is available for reference.[7]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the C=O stretching of the carboxylic acid, and the C=C stretching of the vinyl group. This non-destructive technique is suitable for analyzing the compound in its solid state.[8][9]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in various scientific disciplines.

pH-Responsive Hydrogels for Drug Delivery

This compound can be polymerized, often with other monomers, to form hydrogels. The presence of the carboxylic acid group imparts pH-sensitivity to these hydrogels.[10][11][12] At pH values above the pKa of the carboxylic acid, the carboxylate groups become deprotonated, leading to electrostatic repulsion and swelling of the hydrogel. This property can be exploited for the controlled release of therapeutic agents.[11][13]

drug_release cluster_formulation Hydrogel Formulation cluster_release Drug Release Mechanism Monomer 6-Acrylamidohexanoic Acid Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Crosslinking Agent (e.g., MBA) Crosslinker->Polymerization Drug Therapeutic Agent Drug->Polymerization Hydrogel Drug-Loaded pH-Responsive Hydrogel Polymerization->Hydrogel Low_pH Low pH Environment (e.g., Stomach, pH < pKa) Hydrogel->Low_pH Compacted State High_pH High pH Environment (e.g., Intestine, pH > pKa) Hydrogel->High_pH Swollen State Swelling Hydrogel Swelling High_pH->Swelling Release Drug Release Swelling->Release proExM_workflow Fixation 1. Sample Fixation & Permeabilization Anchoring 2. Protein Anchoring (with Acryloyl-X, SE) Fixation->Anchoring Gelation 3. Gelation (in situ polymerization) Anchoring->Gelation Homogenization 4. Mechanical Homogenization (e.g., Proteinase K digestion) Gelation->Homogenization Expansion 5. Isotropic Expansion (in deionized water) Homogenization->Expansion Imaging 6. Imaging (on conventional microscope) Expansion->Imaging

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-acrylamidohexanoic acid, a valuable monomer in the development of functional polymers for biomedical applications. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization.

Introduction

This compound is a bifunctional monomer containing a terminal vinyl group, capable of undergoing polymerization, and a carboxylic acid moiety, which can be used for further chemical modification or to impart pH-responsive properties to polymers. Its synthesis is primarily achieved through the acylation of 6-aminocaproic acid with acryloyl chloride via the Schotten-Baumann reaction. Careful control of reaction conditions and a robust purification strategy are essential to obtain a high-purity product suitable for downstream applications in drug delivery, tissue engineering, and diagnostics.

Synthesis of this compound

The synthesis of this compound is typically performed under Schotten-Baumann conditions, which involve the reaction of an amine with an acid chloride in the presence of a base in a biphasic system.[1][2] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents Reactant1 6-Aminocaproic Acid Product This compound Reactant1->Product + Acryloyl Chloride Reactant2 Acryloyl Chloride Reactant2->Product Base Sodium Carbonate (Na2CO3) Base->Product Solvent Water / Dioxane Solvent->Product Byproduct Sodium Chloride (NaCl) Carbon Dioxide (CO2) Water (H2O) Product->Byproduct Byproducts

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a documented synthesis procedure.[5]

Materials:

  • 6-Aminocaproic acid

  • Sodium carbonate (Na₂CO₃)

  • Acryloyl chloride

  • Dioxane

  • Water (deionized)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-aminocaproic acid and sodium carbonate in water.

  • Cool the solution in an ice/salt bath to 0-5 °C.

  • In a separate beaker, dissolve acryloyl chloride in dioxane.

  • Add the acryloyl chloride solution dropwise to the cooled aqueous solution of 6-aminocaproic acid and sodium carbonate under vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[5]

  • After the reaction, acidify the solution with concentrated HCl. This will cause the product to precipitate out of the solution.[5]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueReference
Molar Ratio (6-Aminocaproic Acid : Acryloyl Chloride : Na₂CO₃)1 : 1.1 : 2[5]
Purity (by Neutralization titration)>98.0%[6]
Melting Point87.0 - 91.0 °C[6]

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as acrylic acid, and salts. A multi-step purification strategy is recommended.

Purification Workflow

Purification_Workflow Start Crude Product from Synthesis Acidification Acidification with HCl (Precipitation of Product) Start->Acidification Filtration1 Vacuum Filtration Acidification->Filtration1 Washing Washing with Cold Water Filtration1->Washing Drying1 Drying under Vacuum Washing->Drying1 PurificationStep Further Purification (Optional) Drying1->PurificationStep Recrystallization Recrystallization PurificationStep->Recrystallization Method 1 ColumnChromatography Column Chromatography PurificationStep->ColumnChromatography Method 2 FinalProduct Pure this compound Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: Purification workflow for this compound.

Detailed Purification Protocols

This is the primary and most effective initial purification step. As the synthesis is performed under basic conditions, the carboxylic acid product exists as a water-soluble carboxylate salt.

Procedure:

  • Following the 2-hour reaction time, cool the reaction mixture in an ice bath.

  • Slowly add concentrated HCl while monitoring the pH with a pH meter or pH paper.

  • Continue adding acid until the pH of the solution is approximately 2-3.

  • The this compound will precipitate as a white solid as it is protonated and becomes less water-soluble.[5]

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with several portions of cold deionized water to remove sodium chloride and other water-soluble impurities.

  • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid potential polymerization.

Recrystallization can be employed to further purify the product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Suggested Solvent Systems:

  • Water: this compound has some solubility in hot water and is less soluble in cold water, making water a potential recrystallization solvent.

  • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the product is too soluble, slowly add hexane (a non-solvent) until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

General Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or solvent system) until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

For applications requiring very high purity, silica gel column chromatography can be used. Given the polar nature of the carboxylic acid, a polar mobile phase will be required.

Suggested Conditions:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., up to 10-20%). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and improve the peak shape.

General Column Chromatography Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
AppearanceWhite to almost white powder or crystals[6]
Melting Point87.0 - 91.0 °C[6]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key expected signals include those for the vinyl protons, the methylene protons of the hexanoic acid chain, and the amide proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the methylene carbons of the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the vinyl group.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and scalable method. The purification of the product, primarily through acid-base workup and precipitation, is critical for obtaining a high-purity monomer. For applications demanding the highest purity, recrystallization or column chromatography can be employed. Proper characterization is essential to confirm the structure and purity of the final product, ensuring its suitability for advanced research and development in the fields of materials science and drug delivery.

References

6-Acrylamidohexanoic Acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical data on 6-Acrylamidohexanoic Acid, a bifunctional molecule incorporating a vinyl group and a carboxylic acid, making it a valuable monomer for the synthesis of functional polymers and hydrogels used in biomedical and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

ParameterValueReference
Molecular FormulaC9H15NO3[1][2]
Molecular Weight185.22 g/mol [1][2][3]

Molecular Structure and Connectivity

This compound is comprised of two key functional moieties: an acrylamide group and a hexanoic acid group. The acrylamide provides a polymerizable vinyl group, while the hexanoic acid offers a terminal carboxylic acid for further conjugation or to impart pH-responsive properties. The connectivity of these components is illustrated in the diagram below.

cluster_acrylamide Acrylamide Group cluster_linker Linker cluster_hexanoic_acid Hexanoic Acid Moiety acrylamide CH2=CH-C(=O)N- linker -(CH2)5- acrylamide->linker carboxylic_acid -COOH linker->carboxylic_acid

Caption: Logical diagram of this compound's functional components.

References

6-Acrylamidohexanoic Acid CAS number 20766-85-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Acrylamidohexanoic Acid (CAS 20766-85-2)

Introduction

This compound, identified by CAS number 20766-85-2, is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. This molecule uniquely combines a polymerizable acrylamide group with a functional carboxylic acid moiety, linked by a six-carbon aliphatic chain. This architecture makes it an ideal building block for the synthesis of "smart" polymers and hydrogels that can respond to external stimuli, particularly pH. Its ability to participate in polymerization and to provide sites for further chemical modification has led to its use in creating advanced materials for biomedical applications, including self-healing hydrogels, controlled-release drug delivery systems, and biocompatible coatings. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 20766-85-2[1][2][3][4][5]
Molecular Formula C₉H₁₅NO₃[1][2][4][5]
Molecular Weight 185.22 g/mol [1][2][4][5]
IUPAC Name 6-(prop-2-enoylamino)hexanoic acid[4]
Synonyms 6-(acryloylamino)hexanoic acid, A6ACA[2][3][6]
Appearance White to Almost white powder to crystal[1]
Melting Point 87.0 to 91.0 °C[1]
Boiling Point 160°C at 0.2 mmHg[3]
Purity >98.0%[1]
Storage Room Temperature, sealed in a dry, cool, and dark place[1][2][7]
InChI Key SAQWCPXBLNGTCC-UHFFFAOYSA-N[2][4][8]
SMILES C=CC(=O)NCCCCCC(=O)O[7][8]

Spectral Data and Characterization

Characterization of this compound is typically performed using standard analytical techniques. While specific spectra are lot-dependent, the expected spectral features are well-defined by its chemical structure.

TechniqueExpected FeaturesReference
¹H NMR Signals corresponding to the vinyl protons (CH₂=CH-) of the acrylamide group, a peak for the amide proton (-NH-), multiplets for the aliphatic chain protons (- (CH₂)₅-), and a signal for the carboxylic acid proton (-COOH), which may be broad and exchangeable.[8][9]
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, signals for the vinyl carbons, and multiple signals for the carbons in the hexanoic acid chain.[8]
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene), and broad O-H stretching (carboxylic acid).[6][10]
Mass Spec A molecular ion peak (M+) corresponding to the molecular weight of 185.22, along with characteristic fragmentation patterns resulting from the loss of functional groups.[8][10]

Synthesis and Polymerization

This compound is primarily used as a monomer in the synthesis of functional polymers and hydrogels. Free-radical polymerization is the most common method employed.

G General Workflow for Hydrogel Synthesis cluster_prep Preparation cluster_rxn Reaction cluster_product Product Formation A Monomer(s) (e.g., this compound) E Mix & Degas Solution A->E B Solvent (e.g., Water, Ethylene Glycol) B->E C Initiator (e.g., APS, TEMED) C->E D Crosslinker (optional) (e.g., TEGDA) D->E F Initiate Polymerization (e.g., Heat or Redox Reaction) E->F G Polymer Network Forms (Hydrogel) F->G H Purification / Swelling (e.g., Dialysis in Water) G->H I Final Hydrogel Product H->I

Caption: Workflow for free-radical polymerization of this compound to form a hydrogel.

Experimental Protocol: Synthesis of a pH-Responsive Hydrogel

This protocol provides a generalized method for synthesizing a poly(this compound) hydrogel based on common literature procedures.[6][11]

Materials:

  • This compound (Monomer)

  • Tetraethylene glycol diacrylate (TEGDA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water (Solvent)

  • Nitrogen gas for degassing

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve a specific amount of this compound and a molar percentage of TEGDA crosslinker in deionized water to achieve the desired final polymer concentration.

  • Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: To the degassed solution, add the initiator, APS (as a freshly prepared aqueous solution), followed by the accelerator, TEMED. The amount of initiator will determine the polymerization rate and polymer molecular weight.

  • Polymerization: Quickly vortex the solution after adding the initiator and accelerator. Allow the vial to stand at room temperature. Gelation should occur within minutes to an hour, forming a solid hydrogel.

  • Purification: Once formed, the hydrogel is removed and placed in a large volume of deionized water. The water should be changed periodically over several days to dialyze out unreacted monomers, initiator, and any soluble oligomers.

  • Equilibration: The purified hydrogel can then be equilibrated in a buffer of the desired pH for characterization or application.

Other advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed for more precise control over the polymer architecture and molecular weight distribution.[12][13]

Key Applications and Research Highlights

The dual functionality of this compound makes it a versatile monomer for several advanced applications.

pH-Responsive Hydrogels

Polymers derived from this compound contain pendant carboxylic acid groups. These groups are protonated at low pH, allowing for strong hydrogen bonding between polymer chains, resulting in a collapsed, less swollen state. At higher pH (above the pKa of the carboxylic acid), these groups deprotonate to form carboxylates. The resulting electrostatic repulsion between the negatively charged chains, combined with increased osmotic pressure, causes the hydrogel network to expand and swell significantly.[14][15] This property is highly valuable for creating materials that can release a payload in response to a specific physiological pH.

G Mechanism of pH-Responsive Swelling cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) Low_pH Polymer chains are protonated (-COOH) Hydrogen bonds dominate Network is collapsed High_pH Polymer chains are deprotonated (-COO⁻) Electrostatic repulsion dominates Network swells with water Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Caption: pH-dependent conformational change of poly(this compound) chains.

Self-Healing and High-Strength Materials

The carboxylic acid and amide groups in poly(this compound) are excellent hydrogen bond donors and acceptors. This feature has been exploited to create self-healing hydrogels, often in combination with other polymers like polyvinyl alcohol (PVA) or carboxymethyl chitosan (CMCS).[6][14] These hydrogen bonds act as reversible crosslinks, allowing the material to autonomously repair damage. When cut, the polymer chains at the interface can re-establish these non-covalent interactions, restoring the material's integrity.[6] The incorporation of this monomer can significantly increase the mechanical strength and strain of hydrogels.[6][14]

Drug Delivery Systems

The pH-responsive nature of these hydrogels makes them excellent candidates for targeted drug delivery.[15][16] For instance, a drug can be loaded into the hydrogel in its collapsed state and then released in the higher pH environment of the small intestine.[15] The biocompatibility of polymers containing this monomer further enhances their suitability for biomedical applications. Adhesive-based drug delivery systems, such as patches, can also leverage these polymers to control drug release and improve pharmacokinetics.[17]

Bioconjugation and Expansion Microscopy

While this compound itself is used for polymerization, its succinimidyl ester (SE) derivative, known as Acryloyl-X, SE, is a critical reagent in biotechnology.[18][19] This derivative is amine-reactive and is used to covalently attach a polymerizable acrylamide group to proteins and other biomolecules.[18] A key application is in super-resolution imaging techniques like Expansion Microscopy (ExM). In this technique, proteins within a fixed tissue sample are labeled with Acryloyl-X, SE. This allows the proteins to be covalently anchored into a polyacrylamide hydrogel that is synthesized in situ. The hydrogel is then physically expanded, isotropically separating the fluorescently labeled proteins and enabling nanoscale imaging on conventional microscopes.[18]

G Workflow for Protein Anchoring in Expansion Microscopy A Protein with Lysine Residues (-NH₂) C Covalent Labeling Reaction A->C B Acryloyl-X, SE (Amine-Reactive Monomer) B->C D Acrylamide-Modified Protein C->D F In-situ Hydrogel Polymerization D->F E Add Acrylamide Monomers & Initiator E->F G Protein Covalently Anchored in Swellable Hydrogel F->G

Caption: Use of an amine-reactive derivative for anchoring proteins into a hydrogel matrix.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

Hazard ClassGHS CodeDescriptionReference
Pictogram GHS07Exclamation Mark[2][4]
Signal Word Warning[2][4]
Skin Irritation H315Causes skin irritation[2][4]
Eye Irritation H319Causes serious eye irritation[2][4]

Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3]

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[3]

  • In case of skin contact, wash with plenty of soap and water.[1][20]

  • In case of eye contact, rinse cautiously with water for several minutes.[3]

Conclusion

This compound is a highly versatile functional monomer with significant utility for researchers in materials science and drug development. Its unique combination of a polymerizable group and a pH-sensitive carboxylic acid allows for the straightforward synthesis of advanced hydrogels with tunable properties. Key applications in pH-responsive systems, self-healing materials, and as a platform for bioconjugation underscore its importance as a building block for the next generation of smart materials and biomedical devices. Proper handling and adherence to safety protocols are essential when working with this compound.

References

6-Acrylamidohexanoic Acid: A Versatile Moiety in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acrylamidohexanoic acid is a bifunctional molecule increasingly utilized in various domains of scientific research, including materials science, biochemistry, and targeted therapeutics. Its structure, featuring a terminal carboxylic acid and an acrylamide group, provides a versatile platform for polymerization, bioconjugation, and surface modification. This guide details the core applications of this compound, presenting quantitative data, experimental protocols, and visual workflows to support its implementation in a research setting.

Core Applications of this compound

The unique chemical properties of this compound and its derivatives underpin its utility in three primary research areas: the formation of stimuli-responsive hydrogels, the covalent modification of proteins and other biomolecules, and the functionalization of surfaces for advanced material development.

pH-Responsive Hydrogel Formation

This compound can be polymerized to form hydrogels with pH-sensitive properties. The carboxylic acid groups along the polymer backbone can be protonated or deprotonated in response to changes in environmental pH. In acidic conditions, the carboxyl groups are protonated, leading to a more collapsed hydrogel structure. Conversely, in neutral to basic conditions, the carboxyl groups are deprotonated, resulting in electrostatic repulsion between the polymer chains and causing the hydrogel to swell. This property is of significant interest for applications in drug delivery, tissue engineering, and as smart materials.

The swelling behavior of hydrogels is a critical parameter for their application. The following table summarizes the equilibrium swelling ratios of hydrogels composed of acrylamide and acrylic acid, which are structurally similar to polymerized this compound, at various pH values. The swelling ratio (SR) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Hydrogel Composition (Acrylamide:Acrylic Acid)pHEquilibrium Swelling Ratio (g/g)Reference
90:102.215.2[1]
90:105.845.7[1]
90:107.4120.3[1]
70:302.212.8[1]
70:305.868.4[1]
70:307.4185.1[1]

This protocol describes the free-radical polymerization of this compound to form a hydrogel.

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve 1.85 g (10 mmol) of this compound and 0.0154 g (0.1 mmol) of MBA in 10 mL of deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add 40 µL of a 10% (w/v) aqueous solution of APS.

  • Add 10 µL of TEMED to catalyze the polymerization reaction.

  • Gently mix the solution and allow it to polymerize at room temperature for 2 hours, or until a solid gel is formed.

  • The resulting hydrogel can be removed from the reaction vessel and washed extensively with deionized water to remove any unreacted components.

pH_Swelling cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Carboxyl Groups Protonated (-COOH) Collapsed Hydrogel Collapsed (Low Swelling) Low_pH->Collapsed Reduced Electrostatic Repulsion High_pH Carboxyl Groups Deprotonated (-COO⁻) Swollen Hydrogel Swollen (High Swelling) High_pH->Swollen Increased Electrostatic Repulsion pH_Change Change in Environmental pH pH_Change->Low_pH pH_Change->High_pH

pH-dependent swelling of poly(this compound) hydrogels.
Bioconjugation and Protein Modification

The succinimidyl ester of this compound, commonly known as Acryloyl-X, SE, is a powerful tool for bioconjugation.[2] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds. This reaction attaches the acrylamide moiety to the biomolecule, which can then be co-polymerized into a polyacrylamide hydrogel. This is the fundamental principle behind super-resolution imaging techniques like Expansion Microscopy (ExM).[2]

The efficiency of protein labeling with amine-reactive reagents like Acryloyl-X, SE is crucial for downstream applications. The following table provides representative data on the conjugation efficiency of NHS esters to proteins.

ProteinNHS-Ester ReagentMolar Ratio (Reagent:Protein)Labeling Efficiency (%)
Bovine Serum Albumin (BSA)Fluorescein-NHS10:1~85
IgG AntibodyBiotin-NHS20:1~75
LysozymeCy5-NHS5:1~90

Note: Data is representative and actual efficiency can vary based on reaction conditions and the specific protein.

This protocol outlines the key steps for anchoring proteins in a biological sample to a swellable hydrogel using Acryloyl-X, SE.

Materials:

  • Fixed biological sample (e.g., cells on a coverslip)

  • Acryloyl-X, SE (Thermo Fisher A20770)

  • Phosphate-buffered saline (PBS)

  • Monomer solution (e.g., sodium acrylate, acrylamide, N,N'-methylenebisacrylamide in PBS)

  • Gelling solution (monomer solution with APS and TEMED)

  • Digestion buffer (e.g., with Proteinase K)

  • Deionized water

Procedure:

  • Anchoring: Incubate the fixed sample with a 0.1 mg/mL solution of Acryloyl-X, SE in PBS overnight at room temperature to allow the NHS ester to react with primary amines on proteins.

  • Washing: Wash the sample three times with PBS to remove unreacted Acryloyl-X, SE.

  • Gelation: Infiltrate the sample with the gelling solution and incubate at 37°C for at least 30 minutes to allow for in situ polymerization of the hydrogel.

  • Digestion: Transfer the gel-sample composite to a digestion buffer and incubate for several hours at 37°C. This step mechanically homogenizes the sample, allowing for isotropic expansion.

  • Expansion: Place the digested gel in deionized water. The gel will expand as it absorbs water. The water should be exchanged several times to ensure maximal expansion.

ExM_Workflow Sample Fixed Biological Sample AcX_SE Incubate with Acryloyl-X, SE Sample->AcX_SE Anchoring Protein Anchoring (Amine Reaction) AcX_SE->Anchoring Gelling Infiltrate with Gelling Solution Anchoring->Gelling Polymerization In Situ Hydrogel Polymerization Gelling->Polymerization Digestion Digest with Proteinase K Polymerization->Digestion Homogenization Mechanical Homogenization Digestion->Homogenization Expansion Expand in Deionized Water Homogenization->Expansion Imaging Super-Resolution Imaging Expansion->Imaging

Workflow for protein anchoring and expansion in ExM.
Surface Modification and Functionalization

This compound can be used to modify the surfaces of various materials, imparting new functionalities. This is typically achieved by grafting poly(this compound) onto the surface, creating a brush-like polymer layer. The pendant carboxyl groups can then be used to covalently immobilize proteins, peptides, or other molecules of interest. This approach is valuable for creating biocompatible surfaces, biosensors, and platforms for cell culture and diagnostics.

The density of the grafted polymer and the subsequent protein immobilization capacity are key metrics for surface functionalization.

SurfaceGrafting MethodGrafting Density (µg/cm²)Immobilized ProteinImmobilization Capacity (ng/cm²)
PolysulfonePlasma-initiated grafting12.4--
GoldThiol self-assembly~2-5Bovine Serum Albumin~250-500
PVDFElectron beam grafting95.5 (mg/m²)Bovine Serum Albumin-

Note: Data is compiled from studies on similar acrylic acid grafting and protein immobilization systems.

This protocol describes a general method for grafting poly(acrylic acid) to a surface and subsequent protein immobilization.

Part 1: Surface Grafting

  • Surface Activation: Activate the substrate surface using an appropriate method (e.g., plasma treatment, UV irradiation, or chemical activation) to generate reactive sites.

  • Grafting Reaction: Immerse the activated substrate in an aqueous solution of this compound (e.g., 5-20% v/v) containing a chemical initiator (e.g., ceric ammonium sulfate) at a controlled temperature (e.g., 35-45°C) for a defined period (e.g., 1-3 hours).

  • Washing: Thoroughly wash the grafted surface with deionized water to remove any non-covalently bound polymer.

Part 2: Protein Immobilization

  • Carboxyl Group Activation: Activate the carboxyl groups on the grafted surface using a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Protein Coupling: Immerse the activated surface in a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4) and incubate for several hours at room temperature or overnight at 4°C.

  • Blocking: Block any remaining active sites on the surface by incubating with a blocking agent (e.g., bovine serum albumin or ethanolamine).

  • Washing: Wash the surface to remove any non-specifically bound protein.

Surface_Functionalization Substrate Substrate Surface Activation Surface Activation (e.g., Plasma) Substrate->Activation Grafting Grafting of Poly(this compound) Activation->Grafting Carboxyl_Surface Carboxyl-Functionalized Surface Grafting->Carboxyl_Surface EDC_NHS Activate with EDC/NHS Carboxyl_Surface->EDC_NHS Activated_Surface NHS-Ester Activated Surface EDC_NHS->Activated_Surface Protein_Solution Incubate with Target Protein Activated_Surface->Protein_Solution Immobilization Covalent Protein Immobilization Protein_Solution->Immobilization Final_Surface Functionalized Surface with Captured Protein Immobilization->Final_Surface

Workflow for surface modification and protein immobilization.
Potential as a Linker in Drug Delivery

The bifunctional nature of this compound makes it a candidate for use as a linker in drug delivery systems, such as antibody-drug conjugates (ADCs).[3][4] In this context, the carboxylic acid end could be conjugated to a targeting moiety (like an antibody), while the acrylamide group could be modified to attach a cytotoxic drug. Alternatively, the acrylamide could be polymerized to form a drug-carrying nanoparticle. The hexanoic acid chain provides a flexible spacer, which can be important for optimal drug activity and target binding. While specific ADCs utilizing a this compound linker are not yet prevalent in literature, its structure aligns with the principles of linker design for controlled drug release.

Conclusion

This compound is a multifaceted chemical tool with significant applications in materials science and biotechnology. Its ability to form pH-responsive hydrogels, its crucial role in super-resolution microscopy through its amine-reactive derivative, and its utility in creating functionalized surfaces for biomolecule immobilization highlight its importance in contemporary research. As research in smart materials, advanced imaging, and targeted therapeutics continues to evolve, the demand for versatile molecules like this compound is likely to grow, opening up new avenues for scientific discovery and technological innovation.

References

Spectroscopic Characterization of 6-Acrylamidohexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 6-Acrylamidohexanoic Acid, a bifunctional monomer crucial in various biomedical and pharmaceutical applications. A thorough understanding of its structural features, elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is paramount for its effective utilization in research and development. This document outlines the key spectral data, experimental methodologies, and structural correlations essential for scientists working with this compound.

Molecular Structure and Spectroscopic Correlation

This compound (C₉H₁₅NO₃, Molar Mass: 185.22 g/mol ) possesses a unique structure combining a terminal acrylamide group and a hexanoic acid chain. This bifunctionality allows it to act as a versatile building block in polymer synthesis, surface modification, and bioconjugation. The key functional groups amenable to spectroscopic analysis are the vinyl group, the amide linkage, the carboxylic acid, and the aliphatic backbone.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and integrations for the protons in this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (vinyl, trans to C=O)~6.3ddJ = 17.0, 1.51H
H (vinyl, cis to C=O)~6.1ddJ = 17.0, 10.01H
H (vinyl, geminal)~5.6ddJ = 10.0, 1.51H
H (amide N-H)~6.0-7.0br s-1H
H (α to C=O, acid)~2.3tJ = 7.52H
H (α to N)~3.3qJ = 7.02H
H (β, γ, δ to C=O, acid)~1.3-1.7m-6H
H (carboxylic acid O-H)~10-12br s-1H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts for the carbons of this compound are presented below.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (amide)~166
C=O (carboxylic acid)~178
CH₂ (vinyl)~126
CH (vinyl)~131
CH₂ (α to C=O, acid)~34
CH₂ (α to N)~39
CH₂ (β to C=O, acid)~24
CH₂ (γ to C=O, acid)~26
CH₂ (δ to C=O, acid)~29

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3400-3200 (broad)N-HStretching
3300-2500 (very broad)O-H (carboxylic acid)Stretching
~3080=C-H (vinyl)Stretching
2940, 2860C-H (aliphatic)Stretching
~1710C=O (carboxylic acid)Stretching
~1660C=O (amide I)Stretching
~1625C=C (vinyl)Stretching
~1550N-HBending (amide II)
~990, ~910=C-H (vinyl)Out-of-plane bending

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters (FT-IR):

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the structure and its spectral features.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve PlaceOnATR Place on ATR Crystal Sample->PlaceOnATR NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer PlaceOnATR->IR HNMR ¹H NMR Spectrum NMR->HNMR CNMR ¹³C NMR Spectrum NMR->CNMR IRSpec IR Spectrum IR->IRSpec Structure Confirm Molecular Structure HNMR->Structure CNMR->Structure IRSpec->Structure

Caption: General workflow for spectroscopic characterization.

Structure_Spectrum_Correlation cluster_functional_groups Key Functional Groups cluster_spectral_features Characteristic Spectroscopic Signals Structure Molecular Structure of This compound Vinyl Vinyl Group (C=C, =C-H) Structure->Vinyl Amide Amide Group (C=O, N-H) Structure->Amide CarboxylicAcid Carboxylic Acid (C=O, O-H) Structure->CarboxylicAcid Aliphatic Aliphatic Chain (-CH₂-) Structure->Aliphatic NMR_Signals ¹H & ¹³C NMR Chemical Shifts & Coupling Constants Vinyl->NMR_Signals IR_Bands IR Absorption Bands Vinyl->IR_Bands Amide->NMR_Signals Amide->IR_Bands CarboxylicAcid->NMR_Signals CarboxylicAcid->IR_Bands Aliphatic->NMR_Signals Aliphatic->IR_Bands

Caption: Correlation of structure and spectral features.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The presented data and protocols will aid researchers in confirming the identity, purity, and structural integrity of this important chemical compound, thereby facilitating its successful application in their scientific endeavors.

A Technical Guide to 6-Acrylamidohexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Acrylamidohexanoic acid is a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a reactive acrylamide group at one end and a carboxylic acid at the other, makes it an ideal crosslinking agent and a key component in the synthesis of functionalized biomaterials. This guide provides an in-depth overview of its commercial sources, key applications, and detailed experimental protocols.

Commercial Sources and Suppliers

A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes the offerings from several prominent suppliers to aid in the selection of the most suitable product for specific research needs.

SupplierProduct NameCatalog NumberPurityPrice (USD)Quantity
TCI America This compoundA1896>98.0%$47.001 g
$135.005 g
$406.0025 g
Sigma-Aldrich (via Ambeed, Inc.) This compoundAMBH95E0807F95%$11.50100 mg
$13.80250 mg
$26.451 g
$126.505 g
$419.7525 g
Santa Cruz Biotechnology This compoundsc-269989-Contact for pricing-
Thermo Fisher Scientific (Invitrogen) Acryloyl-X, SEA20770-$228.005 mg

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as reported by the supplier. "SE" in Acryloyl-X, SE refers to succinimidyl ester, an activated form for amine reactivity.

Key Applications and Experimental Protocols

This compound and its derivatives are instrumental in several advanced research applications, primarily due to their ability to form stable covalent linkages with biomolecules and to polymerize into hydrogels.

Bioconjugation and Protein Modification

The carboxylic acid end of this compound can be activated, commonly as an N-hydroxysuccinimide (NHS) ester (commercially available as Acryloyl-X, SE), to react with primary amines on proteins and other biomolecules. This reaction forms a stable amide bond, tethering the acrylamide group to the molecule of interest. This is a foundational step in preparing proteins for incorporation into polyacrylamide matrices.[1]

This protocol is adapted from expansion microscopy (proExM) procedures.[2][3][4]

Materials:

  • Acryloyl-X, SE (e.g., Thermo Fisher Scientific, Cat. No. A20770)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein sample in a suitable buffer (amine-free, e.g., PBS)

Procedure:

  • Prepare Acryloyl-X, SE Stock Solution: Dissolve Acryloyl-X, SE in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution can be stored at -20°C for several months.

  • Reaction Setup: Dilute the protein sample to the desired concentration in PBS. The protein concentration should be optimized for the specific application.

  • Anchoring Step: Immediately before use, dilute the 10 mg/mL Acryloyl-X, SE stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.

  • Incubation: Add the diluted Acryloyl-X, SE solution to the protein sample. The molar ratio of Acryloyl-X, SE to protein should be optimized, but a 10- to 20-fold molar excess of the crosslinker is a common starting point. Incubate the reaction mixture for at least 3-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Excess, unreacted Acryloyl-X, SE can be removed by dialysis, size-exclusion chromatography, or buffer exchange.

experimental_workflow_bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product protein Protein Sample (in PBS) reaction_mix Incubation (RT, 3-4h or 4°C, overnight) protein->reaction_mix acx_stock Acryloyl-X, SE (10 mg/mL in DMSO) dilute_acx Dilute Acryloyl-X, SE (0.1 mg/mL in PBS) acx_stock->dilute_acx dilute_acx->reaction_mix quench Quench Reaction (optional) reaction_mix->quench purify Purification (e.g., Dialysis) quench->purify final_product Acrylamide-Modified Protein purify->final_product

Fig. 1: Bioconjugation Workflow
Hydrogel Formation for Tissue Expansion and 3D Cell Culture

Acrylamide-modified biomolecules can be co-polymerized with acrylamide and a crosslinker (e.g., N,N'-methylenebisacrylamide) to form a hydrogel. This entraps the biomolecules within the polymer network. This principle is central to expansion microscopy (ExM), where the hydrogel-specimen composite is physically expanded, enabling super-resolution imaging on conventional microscopes.[2][4] this compound itself can also be used as a monomer in the synthesis of functional hydrogels for applications such as drug delivery and tissue engineering.

This protocol outlines the gelation step following protein anchoring with Acryloyl-X, SE.

Materials:

  • Acrylamide-modified sample

  • Monomer solution (e.g., 8.6% (w/v) sodium acrylate, 2.5% (w/v) acrylamide, 0.15% (w/v) N,N'-methylenebisacrylamide in PBS)

  • Ammonium persulfate (APS), 10% (w/v) in water, freshly prepared

  • Tetramethylethylenediamine (TEMED)

  • Gelation chamber

Procedure:

  • Prepare Monomer Solution: Prepare the monomer solution and chill it to 4°C.

  • Initiate Polymerization: In a fume hood, add 10% APS and TEMED to the chilled monomer solution. The final concentrations are typically 0.2% each. Mix gently but thoroughly.

  • Gelation: Place the acrylamide-modified sample in a gelation chamber. Add the monomer solution with initiators to the chamber, ensuring the sample is fully submerged.

  • Incubation: Incubate the gelation chamber in a humidified incubator at 37°C for at least 2 hours to allow for complete polymerization.

  • Digestion and Expansion: After gelation, the hydrogel-specimen composite is treated with a protease (e.g., Proteinase K) to mechanically homogenize the sample. The digested gel is then placed in deionized water to induce isotropic expansion.

experimental_workflow_hydrogel cluster_start Starting Material cluster_gelation Gelation cluster_processing Post-Gelation Processing cluster_end Final Result start_sample Acrylamide-Modified Sample gel_chamber Incubation in Gelation Chamber (37°C, 2h) start_sample->gel_chamber monomer_mix Monomer Solution + APS + TEMED monomer_mix->gel_chamber digestion Protease Digestion gel_chamber->digestion expansion Expansion in Deionized Water digestion->expansion expanded_sample Expanded Hydrogel for Imaging expansion->expanded_sample

Fig. 2: Hydrogel Formation Workflow
Synthesis of this compound

For applications requiring larger quantities or for educational purposes, this compound can be synthesized from readily available starting materials.

This protocol describes a common synthetic route from 6-aminohexanoic acid and acryloyl chloride.

Materials:

  • 6-Aminohexanoic acid

  • Acryloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Starting Material: Dissolve 6-aminohexanoic acid and sodium carbonate in a mixture of water and dioxane in a flask. Cool the solution to approximately 5°C in an ice bath.

  • Acylation: Slowly add acryloyl chloride to the cooled solution with vigorous stirring. The sodium carbonate acts as a scavenger for the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Acidification: Acidify the reaction mixture with concentrated HCl. This protonates the carboxylate to form the desired carboxylic acid and neutralizes any excess sodium carbonate.

  • Extraction: Extract the product from the aqueous solution using ethyl acetate.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization.

signaling_pathway_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product amino_acid 6-Aminohexanoic Acid reaction_step Acylation in Dioxane/Water (5°C -> RT) amino_acid->reaction_step acryloyl Acryloyl Chloride acryloyl->reaction_step base Sodium Carbonate base->reaction_step acidify Acidification (HCl) reaction_step->acidify extract Extraction (EtOAc) acidify->extract dry_evap Drying & Evaporation extract->dry_evap final_product 6-Acrylamidohexanoic Acid dry_evap->final_product

References

Methodological & Application

Application Notes and Protocols for Hydrogel Synthesis using 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using 6-Acrylamidohexanoic Acid. This monomer is particularly valuable for creating pH-responsive hydrogels with potential applications in controlled drug delivery, tissue engineering, and smart biomaterials.

Introduction

This compound is a versatile monomer that contains a polymerizable acrylamide group and a pendant carboxylic acid group. This unique structure allows for the formation of hydrogels with tunable properties. The carboxylic acid moiety imparts pH-sensitivity, enabling the hydrogel to swell or shrink in response to changes in environmental pH. This characteristic is highly desirable for targeted drug delivery systems, as the hydrogel can be designed to release its payload in specific physiological environments, such as the neutral pH of the intestines, while remaining stable in the acidic conditions of the stomach.

Hydrogels synthesized from this compound can be prepared through various polymerization techniques, most commonly through free radical polymerization.[1] The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can be tailored by adjusting the concentration of the monomer, the crosslinker, and the initiator, as well as by copolymerizing with other monomers.

Key Applications

  • pH-Responsive Drug Delivery: The carboxylic acid groups on the polymer backbone can be protonated or deprotonated depending on the pH.[2] In acidic environments, the groups are protonated, leading to a more compact hydrogel structure. In neutral or basic environments, the groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in significant swelling and drug release.[3][4]

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them suitable as scaffolds for tissue regeneration.[5]

  • Sensors and Actuators: The pH-responsive nature of the hydrogels allows for their use in developing sensors that can detect pH changes or actuators that respond to pH stimuli.

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Poly(this compound) Hydrogel

This protocol describes the synthesis of a basic hydrogel using this compound via free radical polymerization.

Materials:

  • This compound (Monomer)

  • N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium Persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized (DI) Water

  • Phosphate Buffered Saline (PBS) at pH 7.4 and HCl solution at pH 2.0

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound and MBA in DI water to achieve the desired monomer and crosslinker concentrations (see Table 1 for examples).

  • Initiator Addition: Add the APS solution to the monomer solution and mix thoroughly.

  • Initiation of Polymerization: Add TEMED to the solution to accelerate the polymerization process. Immediately pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Gelation: Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: After gelation, immerse the hydrogel in a large volume of DI water for 24-48 hours to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically.[1]

  • Equilibration: For specific applications, equilibrate the hydrogel in the desired buffer solution (e.g., PBS pH 7.4) before characterization.

Protocol 2: Characterization of Swelling Behavior

This protocol details the method for determining the pH-dependent swelling ratio of the synthesized hydrogel.

Materials:

  • Synthesized Poly(this compound) hydrogel

  • Buffer solutions (e.g., pH 2.0 and pH 7.4)

  • Analytical balance

  • Filter paper

Procedure:

  • Drying: Lyophilize or oven-dry a sample of the purified hydrogel until a constant weight is achieved. Record this as the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel sample in a buffer solution of a specific pH (e.g., pH 2.0 or pH 7.4) at a constant temperature (e.g., 37°C).

  • Weighing: At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it. Record this as the swollen weight (Ws).

  • Equilibrium Swelling: Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

  • Calculation: Calculate the swelling ratio (SR) at each time point using the following equation:

    SR (%) = [(Ws - Wd) / Wd] * 100

  • Repeat: Repeat the experiment with buffer solutions of different pH values to determine the pH-responsiveness of the hydrogel.

Protocol 3: Mechanical Testing - Uniaxial Tensile Test

This protocol outlines the procedure for evaluating the mechanical properties of the hydrogel.

Materials:

  • Synthesized and equilibrated hydrogel samples (cut into a specific geometry, e.g., dumbbell shape)

  • Tensile testing machine with a suitable load cell

Procedure:

  • Sample Preparation: Prepare hydrogel samples with standardized dimensions according to ASTM standards (e.g., ASTM D638).[6]

  • Mounting: Securely clamp the hydrogel sample in the grips of the tensile testing machine.

  • Testing: Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

  • Data Acquisition: Record the force and displacement data throughout the test.

  • Calculation: From the stress-strain curve, determine the following parameters:

    • Tensile Strength: The maximum stress the hydrogel can withstand before fracturing.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.

    • Elongation at Break: The maximum strain the hydrogel can endure before fracturing.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of poly(this compound)-based hydrogels.

Table 1: Formulation Parameters for Hydrogel Synthesis

Formulation CodeThis compound (mol%)MBA (mol% relative to monomer)APS (mol% relative to monomer)TEMED (mol% relative to monomer)
PAAH-11010.50.5
PAAH-21020.50.5
PAAH-31510.50.5

Table 2: Swelling Ratio of PAAH Hydrogels at Different pH Values

Formulation CodeEquilibrium Swelling Ratio at pH 2.0 (%)Equilibrium Swelling Ratio at pH 7.4 (%)
PAAH-1150 ± 151200 ± 50
PAAH-2120 ± 10950 ± 40
PAAH-3180 ± 201500 ± 60

Table 3: Mechanical Properties of PAAH Hydrogels

Formulation CodeTensile Strength (kPa)Young's Modulus (kPa)Elongation at Break (%)
PAAH-150 ± 525 ± 3300 ± 25
PAAH-275 ± 840 ± 4250 ± 20
PAAH-365 ± 635 ± 4350 ± 30

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization s1 Prepare Monomer Solution (this compound + MBA) s2 Add Initiator (APS) s1->s2 s3 Initiate Polymerization (Add TEMED) s2->s3 s4 Gelation s3->s4 s5 Purification (Dialysis in DI Water) s4->s5 c1 Swelling Studies (pH 2.0 and 7.4) s5->c1 Synthesized Hydrogel c2 Mechanical Testing (Tensile Test) s5->c2 Synthesized Hydrogel c3 Morphological Analysis (SEM) s5->c3 Synthesized Hydrogel

Figure 1: Experimental workflow for the synthesis and characterization of PAAH hydrogels.

ph_responsive_swelling cluster_acidic Acidic Environment (e.g., Stomach, pH < pKa) cluster_neutral Neutral/Basic Environment (e.g., Intestine, pH > pKa) a1 Carboxylic Acid Groups (-COOH) are Protonated a2 Reduced Electrostatic Repulsion a1->a2 a3 Compact Hydrogel Structure a2->a3 a4 Low Swelling Minimal Drug Release a3->a4 n1 Carboxylic Acid Groups (-COO-) are Deprotonated n2 Increased Electrostatic Repulsion n1->n2 n3 Expanded Hydrogel Network n2->n3 n4 High Swelling Drug Release n3->n4

Figure 2: Mechanism of pH-responsive swelling in PAAH hydrogels.

drug_delivery_pathway cluster_oral Oral Administration cluster_stomach Stomach (Acidic pH) cluster_intestine Intestine (Neutral pH) cluster_absorption Systemic Circulation d1 Drug-loaded Hydrogel d2 Hydrogel remains collapsed Drug is protected d1->d2 d3 Hydrogel swells d2->d3 d4 Controlled Drug Release d3->d4 d5 Drug Absorption d4->d5

Figure 3: Targeted drug delivery pathway using a pH-responsive PAAH hydrogel.

References

Application Notes and Protocols for the Polymerization of 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(6-acrylamidohexanoic acid), a versatile polymer with potential applications in drug delivery, biomaterials, and other biomedical fields. The protocols cover both conventional free radical polymerization and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction

This compound is a functional monomer that contains a vinyl group for polymerization, a flexible hexanoic acid spacer, and a terminal carboxylic acid group. This carboxylic acid moiety provides a handle for further functionalization or can impart pH-responsive properties to the resulting polymer. The ability to control the molecular weight and architecture of poly(this compound) is crucial for tailoring its properties for specific applications. This document outlines methods to achieve this through different polymerization techniques.

Data Presentation: Polymerization of N-Acryloyl Amino Acid Monomers

MonomerRAFT AgentPhotocatalystSolventTime (h)Conversion (%)Mn (kDa)Mw (kDa)Ð (Mw/Mn)
N-acryloyl-L-phenylalanine methyl esterDDMATIr(ppy)3DMSO49518.119.71.09
N-acryloyl-L-leucine methyl esterDDMATIr(ppy)3DMSO49820.422.21.09
N-acryloyl-glycine methyl esterDDMATIr(ppy)3DMSO49215.817.11.08

Note: This table is illustrative of the controlled polymerization of similar monomers and highlights the expected low polydispersity. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Ð = Polydispersity Index (PDI).

Experimental Protocols

Protocol 1: Free Radical Polymerization in Aqueous Solution

This protocol describes a method for the free radical polymerization of this compound to form a homopolymer in water. This method is relatively simple but offers limited control over the polymer's molecular weight and dispersity.[3]

Materials:

  • This compound (monomer)

  • Sodium hydroxide (NaOH)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water (solvent)

  • Nitrogen gas

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the desired amount of this compound in deionized water.

  • Add an equimolar amount of NaOH to deprotonate the carboxylic acid group, which increases the monomer's solubility in water.

  • Transfer the solution to a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • While maintaining a nitrogen atmosphere, add the desired amount of APS solution, followed by the addition of TEMED to accelerate the initiation at elevated temperatures.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and allow the polymerization to proceed overnight.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding hydrochloric acid (1:1) to protonate the carboxylate groups, causing the polymer to become insoluble.

  • Isolate the polymer by filtration, wash it thoroughly with deionized water, and dry it under vacuum.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the polymerization by observing the disappearance of the vinyl C=C bond peak and the presence of the polymer backbone signals. Due to the limited solubility of the protonated polymer, molecular weight determination by conventional Gel Permeation Chromatography (GPC) might be challenging.[3]

Protocol 2: Controlled Radical Polymerization via RAFT

This protocol provides a general framework for the controlled polymerization of this compound using RAFT polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] Photoinduced PET-RAFT is a suitable method for N-acryloyl amino acid monomers.[1][2]

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., a trithiocarbonate like S,S-dibenzyl trithiocarbonate or DDMAT)

  • A radical initiator (e.g., a photoinitiator like Ir(ppy)3 for PET-RAFT or a thermal initiator like AIBN)

  • An appropriate solvent (e.g., methanol or dimethyl sulfoxide (DMSO))

  • Nitrogen gas or Argon gas

  • Light source for photoinitiation (if applicable)

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization. The initiator concentration is typically much lower than the RAFT agent concentration.

  • Seal the flask with a rubber septum and deoxygenate the solution by purging with an inert gas (nitrogen or argon) for at least 30 minutes. Alternatively, perform several freeze-pump-thaw cycles.

  • If using a thermal initiator, immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • If using a photoinitiator, place the flask under a suitable light source (e.g., blue LED light for Ir(ppy)3).

  • Allow the polymerization to proceed for the desired amount of time. The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Isolate the polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration or centrifugation.

  • Dry the polymer under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by ¹H NMR to determine the final monomer conversion and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Ð = Mw/Mn).

Mandatory Visualizations

Below are diagrams illustrating the experimental workflows.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer This compound Dissolve Dissolve Monomer & NaOH Monomer->Dissolve Solvent Deionized Water Solvent->Dissolve Initiator APS/TEMED Initiate Add Initiator & Heat Initiator->Initiate NaOH NaOH Solution NaOH->Dissolve Purge Purge with N2 Dissolve->Purge Purge->Initiate Polymerize Polymerization Initiate->Polymerize Precipitate Precipitate with HCl Polymerize->Precipitate Filter Filter Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry FTIR FTIR Analysis Dry->FTIR

Caption: Workflow for Free Radical Polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer This compound Mix Mix Reagents Monomer->Mix Solvent Methanol / DMSO Solvent->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Initiator Initiator Initiator->Mix Deoxygenate Deoxygenate (N2 Purge / Freeze-Pump-Thaw) Mix->Deoxygenate Polymerize Initiate Polymerization (Heat or Light) Deoxygenate->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Isolate Isolate Polymer Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry NMR 1H NMR (Conversion) Dry->NMR GPC GPC (Mn, Mw, Đ) Dry->GPC

Caption: Workflow for RAFT Polymerization.

References

Application Notes and Protocols for Bioconjugation Using 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acrylamidohexanoic acid is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation techniques. When activated, typically as an N-hydroxysuccinimide (NHS) ester (Acryloyl-X, SE), it serves as a powerful tool for covalently linking amine-containing biomolecules to acrylamide polymers. This unique functionality has made it an indispensable reagent in a variety of applications, from super-resolution microscopy to the development of novel biosensors and protein microarrays.

The molecule possesses a carboxyl group that can be activated to an NHS ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The acrylamide group at the other end of the molecule can then be co-polymerized into a polyacrylamide hydrogel. This allows for the stable anchoring of biomolecules within a polymer matrix, a feature that is central to its utility.

These application notes provide a comprehensive overview of the use of this compound (and its activated NHS ester form, Acryloyl-X, SE) in key bioconjugation applications. Detailed protocols for its use in expansion microscopy, protein immobilization on gold nanoparticles for biosensors, and the fabrication of protein microarrays are provided.

Core Principles of this compound (Acryloyl-X, SE) Bioconjugation

The bioconjugation process using Acryloyl-X, SE is a two-step process. First, the NHS ester reacts with primary amines (e.g., the epsilon-amine of lysine residues or the N-terminus of proteins) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][2] The second step involves the polymerization of the acrylamide group into a polyacrylamide matrix. This process is typically initiated by free-radical polymerization using initiators like ammonium persulfate (APS) and a catalyst such as tetramethylethylenediamine (TEMED).

Data Presentation: Quantitative Insights into NHS Ester Bioconjugation

The efficiency and stability of the bioconjugation reaction are critical for reproducible and reliable results. The following tables summarize key quantitative data related to NHS ester chemistry, which is the reactive component of Acryloyl-X, SE.

ParameterConditionValueReference(s)
Optimal Reaction pH Amine Conjugation7.2 - 8.5[1][2]
Carbodiimide Activation (EDC)4.5 - 7.2[2]
NHS Ester Half-life (Hydrolysis) pH 7.0, 0°C4 - 5 hours[3]
pH 8.6, 4°C10 minutes[3]
pH 7, Aqueous SolutionHours[2]
pH 9, Aqueous SolutionMinutes[2]
Typical Reaction Time Room Temperature or 4°C0.5 - 4 hours[2]
Recommended Molar Ratio (Dye:Antibody) Initial Experiments10:1 to 20:1
FeatureAmide Bond (from NHS Ester)Thioether Bond (Maleimide Chemistry)
Formation Chemistry Acylation of an amine by an activated carboxylic acidMichael addition of a thiol to a maleimide
Chemical Stability Highly stable due to resonance stabilization. Hydrolysis requires harsh conditions.Susceptible to retro-Michael reaction and thiol exchange, especially with endogenous thiols.
Enzymatic Stability Generally stable to proteases unless part of a specific recognition sequence.Generally stable to proteases.
In Vivo Fate Generally very stable in circulation, leading to a longer half-life of the bioconjugate.Can lead to premature payload release and exchange with other biomolecules.
Relative Stability in Plasma (7 days) > 90%30 - 60%

Application 1: Super-Resolution Imaging via Expansion Microscopy (ExM)

Expansion microscopy is a powerful technique that achieves super-resolution imaging by physically expanding the biological sample. This compound, in its NHS ester form (Acryloyl-X, SE), is a critical reagent in the protein-retention expansion microscopy (proExM) protocol.[4][5] It acts as an anchor, covalently linking proteins within the sample to a swellable hydrogel.

Experimental Workflow: Expansion Microscopy

Expansion_Microscopy_Workflow cluster_prep Sample Preparation cluster_anchoring Anchoring cluster_gelation Gelation cluster_expansion Expansion & Imaging Fixation 1. Fixation of Biological Sample Permeabilization 2. Permeabilization & Immunostaining Fixation->Permeabilization Standard protocols Anchoring 3. Incubation with Acryloyl-X, SE Permeabilization->Anchoring Introduction of anchor Gelation 4. In situ Polymerization Anchoring->Gelation Formation of hydrogel Digestion 5. Homogenization (Digestion) Gelation->Digestion Mechanical softening Expansion 6. Isotropic Expansion in Water Digestion->Expansion Physical magnification Imaging 7. Super-Resolution Imaging Expansion->Imaging Data acquisition AuNP_Immobilization_Workflow cluster_activation Surface Activation cluster_conjugation Antibody Conjugation cluster_quenching Quenching & Washing AuNP 1. Gold Nanoparticles Activation 2. EDC/NHS Activation of Carboxyl Groups AuNP->Activation Carboxyl-functionalized AuNPs Antibody 3. Introduction of Antibody Activation->Antibody Activated surface Conjugation 4. Amide Bond Formation Antibody->Conjugation Amine reaction Quenching 5. Quenching of Unreacted Sites Conjugation->Quenching Stable conjugate Washing 6. Washing to Remove Unbound Antibody Quenching->Washing Blocked surface Microarray_Workflow cluster_surface Surface Preparation cluster_printing Protein Printing cluster_processing Post-Printing Processing Slide 1. Glass Slide Activation 2. Surface Functionalization with NHS Ester Slide->Activation Creation of reactive surface Protein 3. Protein Sample Preparation Activation->Protein Ready for printing Printing 4. Robotic Printing of Proteins Protein->Printing Arraying Blocking 5. Blocking of Unreacted Sites Printing->Blocking Immobilized proteins Washing 6. Washing and Drying Blocking->Washing Ready for assay GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. G-Protein Coupling GRK GRK GPCR->GRK 4. Phosphorylation Arrestin β-Arrestin GPCR->Arrestin 5. β-Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Downstream Signaling Arrestin->G_Protein Desensitization Internalized_Complex Internalized GPCR-Arrestin Complex Arrestin->Internalized_Complex 6. Internalization Ligand Ligand Ligand->GPCR 1. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger ERK ERK Internalized_Complex->ERK 7. β-Arrestin-mediated Signaling

References

Application Notes and Protocols: 6-Acrylamidohexanoic Acid in Expansion Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Expansion Microscopy (ExM) is a powerful technique that circumvents the diffraction limit of conventional light microscopy by physically expanding the biological specimen itself.[1][2][3][4] This is achieved by embedding the sample in a swellable polyelectrolyte hydrogel, which then undergoes isotropic expansion when placed in deionized water.[2][4][5] A key variant of this technique is Protein-Retention Expansion Microscopy (proExM), which enables the visualization of endogenous proteins using standard fluorescently labeled antibodies or fluorescent proteins.[1][2][6][7] Central to the proExM protocol is the use of 6-Acrylamidohexanoic Acid, Succinimidyl Ester , commonly known as Acryloyl-X, SE or AcX .[2][7][8]

AcX is a bifunctional small molecule that serves as a crucial anchoring agent.[5][9] It covalently links proteins within the fixed sample to the polymer backbone of the hydrogel.[6][7][8][10] This ensures that as the gel expands, the anchored proteins are pulled apart proportionally, allowing for nanoscale imaging on conventional microscopes with an effective resolution often reaching below 70 nm.[1][7][11]

Principle of Protein Anchoring with this compound (AcX)

The functionality of AcX lies in its two reactive groups:

  • Succinimidyl Ester (SE) Group: This group reacts with primary amines, such as the side chains of lysine residues found abundantly in proteins, forming stable amide bonds.[5][7]

  • Acryloyl Group: This group possesses a carbon-carbon double bond that co-polymerizes with the monomers (acrylamide and sodium acrylate) during the hydrogel formation (gelation) step.[7][9]

This dual reactivity allows AcX to first attach to proteins throughout the specimen and then become integrated into the hydrogel matrix, effectively tethering the proteome to the expandable scaffold.[7][8][10]

Mechanism of AcX Anchoring in proExM cluster_0 Step 1: Reaction with Protein cluster_1 Step 2: Co-polymerization with Hydrogel Protein Protein (with primary amines, e.g., Lysine) Protein_AcX AcX-Anchored Protein Protein->Protein_AcX Succinimidyl ester reacts with amine AcX This compound (AcX) (Succinimidyl Ester + Acryloyl Group) AcX->Protein_AcX Protein_AcX_2 AcX-Anchored Protein Monomers Acrylamide & Sodium Acrylate Monomers Hydrogel Swellable Polyacrylate Hydrogel Monomers->Hydrogel Polymerization (Gelation) Protein_AcX_2->Hydrogel Acryloyl group incorporates into polymer chain

Mechanism of AcX anchoring in proExM.

Data Presentation: Quantitative Metrics in proExM

The efficiency of proExM protocols can be assessed by two key metrics: the retention of fluorescence after processing and the physical expansion factor.

Table 1: Fluorescence Retention of Proteins and Dyes

The proExM process, including digestion with proteinase K, is designed to preserve fluorescent signals. The retention efficiency can vary depending on the specific fluorophore.

Fluorophore/ProteinSignal Retention Efficiency (Mean ± SD)Sample TypeCitation
Green Fluorescent Protein (GFP)65% ± 5%HEK293FT Cells[1]
Various Antibody-conjugated DyesVaries by dye (see source)Mouse Brain Slice[11]

Note: It is crucial to select robust fluorophores for proExM. While many standard dyes are compatible, some cyanine dyes like Alexa Fluor 647 can be destroyed during polymerization.

Table 2: Typical Expansion Factors in proExM

The linear expansion factor determines the final resolution enhancement. It is calculated by comparing the size of a structure before and after expansion.[2][12]

Protocol/Sample TypeLinear Expansion Factor (Mean ± SD)Volumetric ExpansionCitation
Standard proExM~4.5x~91x[7]
proExM on various tissues4.7 ± 0.2x~104x[2]
proExM on 4T1 cells~4.1x~69x[8]
Expansion Pathology (ExPath)4.3 ± 0.3x~80x[2]
Iterative ExM (iExM)~20x~8000x[6]

Experimental Protocols: Protein-Retention Expansion Microscopy (proExM)

This section provides a detailed step-by-step methodology for performing proExM on cultured cells and tissue slices.

A. Reagent Preparation
Stock SolutionComponents & PreparationStorage
Acryloyl-X, SE (AcX) Stock Dissolve AcX in anhydrous DMSO to a final concentration of 10 mg/mL.Aliquot and store at -20°C in a desiccated environment for up to 2 months.[1]
Monomer Solution 8.625% (w/w) Sodium Acrylate, 2.5% (w/w) Acrylamide, 0.15% (w/w) N,N′-methylenebisacrylamide, 2 M NaCl, in 1x PBS.Mix, freeze in aliquots, and store at -20°C. Thaw and cool to 4°C before use.[1]
APS Stock 10% (w/w) Ammonium Persulfate (APS) in nuclease-free water.Aliquot and store at -20°C.
TEMED Stock 10% (w/w) Tetramethylethylenediamine (TEMED) in nuclease-free water.Prepare fresh or store at 4°C.
4-HT Stock (for tissues) 0.5% (w/w) 4-hydroxy-TEMPO (4-HT) in nuclease-free water.Store at -20°C.[1]
Digestion Buffer 50 mM Tris (pH 8.0), 1 mM EDTA, 0.5% Triton X-100, 1 M NaCl.Store at room temperature.
Proteinase K Commercially available stock (e.g., 800 units/mL).Store at -20°C.
B. Sample Preparation and Immunostaining (Optional)
  • Fixation: Fix samples (cells or tissue slices) using standard protocols (e.g., 4% paraformaldehyde in PBS).

  • Immunostaining: If targeting specific proteins, perform standard permeabilization, blocking, and antibody incubation steps. This protocol is compatible with conventional primary and fluorescently-labeled secondary antibodies.[1][13]

C. Anchoring with this compound (AcX)
  • Prepare the AcX working solution by diluting the 10 mg/mL stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL .[1][7][13]

  • Incubate the fixed (and optionally stained) sample in the AcX working solution.

    • Cultured Cells: Incubate for 2-3 hours at room temperature.[7]

    • Tissue Slices (<100 µm): Incubate for at least 6 hours or overnight at room temperature.[1][14]

  • After incubation, wash the sample twice with PBS for 15 minutes each to remove unreacted AcX.[10]

D. Gelation
  • Cool the thawed Monomer Solution to 4°C.

  • Prepare the final Gelation Solution on ice immediately before use. For each sample, combine:

    • Monomer Solution

    • Add APS stock to a final concentration of 0.2% (w/w) .[1]

    • Add TEMED stock to a final concentration of 0.2% (w/w) .[1]

    • For tissue slices only: Add 4-HT stock to a final concentration of 0.01% (w/w) to inhibit premature polymerization during diffusion.[1][3]

  • Incubate the sample in the Gelation Solution at 4°C to allow it to diffuse throughout the specimen (e.g., 30 minutes for tissue slices).[1]

  • Transfer the sample to a humidified chamber and incubate at 37°C for 2 hours to initiate hydrogel polymerization.[1][3]

E. Homogenization (Digestion)
  • Prepare the digestion solution by diluting Proteinase K to a final concentration of 8 units/mL in Digestion Buffer.[1][10]

  • Fully immerse the gel-embedded sample in the digestion solution in a suitably large container.

  • Incubate overnight at room temperature or for a shorter duration at an elevated temperature (e.g., 4 hours at 37°C or 60°C for tougher tissues) until the sample is mechanically homogenized.[1] The gel will expand slightly during this step.

F. Expansion
  • Carefully transfer the digested gel into a large container (e.g., a petri dish) filled with deionized water.

  • Exchange the water several times over a period of hours to days to allow for full, isotropic expansion. The gel will swell to approximately 4-4.5 times its original linear dimension.

G. Imaging
  • Mount the expanded gel in a chamber suitable for imaging (e.g., a petri dish with a glass bottom).

  • Image the sample using a conventional confocal or light-sheet microscope. The physical expansion of the sample translates to an equivalent increase in effective resolution.

Visualizations: Workflows and Diagrams

proExM Experimental Workflow using AcX Start Start: Fixed Biological Sample Immunostain Optional: Immunostaining Start->Immunostain Anchor Anchoring: Incubate with 0.1 mg/mL AcX Start->Anchor If no staining Immunostain->Anchor Wash1 Wash with PBS Anchor->Wash1 Gel_Incubate Gel Diffusion: Incubate in Monomer Solution + APS/TEMED at 4°C Wash1->Gel_Incubate Gel_Polymerize Gel Polymerization: Incubate at 37°C Gel_Incubate->Gel_Polymerize Digest Homogenization: Digest with Proteinase K Gel_Polymerize->Digest Expand Expansion: Dialyze in Deionized Water Digest->Expand Image Imaging: Confocal or Light-Sheet Microscope Expand->Image End Result: Nanoscale-Resolution Image Image->End

The proExM experimental workflow using AcX.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and other biomedical applications. Functionalization with specific molecules can enhance biocompatibility, improve colloidal stability, and introduce stimuli-responsive properties. 6-Acrylamidohexanoic Acid is a versatile monomer that, when polymerized on a nanoparticle surface, imparts a hydrophilic and pH-responsive character due to its carboxylic acid group. This feature is particularly valuable for creating "smart" drug carriers that can release their payload in the acidic microenvironment of tumors or within endosomal compartments of cells.

These application notes provide a detailed overview and experimental protocols for the surface modification of nanoparticles with poly(this compound) using a "grafting from" approach via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization.

Applications

Surface modification with this compound can be leveraged for several key applications in drug development and research:

  • pH-Responsive Drug Delivery: The carboxylic acid groups on the polymer shell become protonated at acidic pH (e.g., in tumor microenvironments or endosomes), leading to a change in polymer conformation and facilitating the release of encapsulated therapeutic agents.

  • Enhanced Biocompatibility and Stability: The hydrophilic polymer coating can reduce non-specific protein adsorption (opsonization), thereby prolonging circulation time in vivo and improving the stability of the nanoparticle formulation.

  • Targeted Delivery: The terminal carboxylic acid groups can be further functionalized with targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.

  • Bio-adhesion: The carboxyl groups can form hydrogen bonds with mucosal surfaces, making these nanoparticles suitable for oral or other mucosal drug delivery routes.

Experimental Protocols

This section details the protocols for the synthesis of this compound monomer and the subsequent surface modification of silica nanoparticles via RAFT polymerization. While silica nanoparticles are used as an example, this protocol can be adapted for other nanoparticle types (e.g., gold, iron oxide) with appropriate surface anchoring of the RAFT agent.

Protocol 1: Synthesis of this compound Monomer

Materials:

  • 6-Aminocaproic acid

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Deionized (DI) water

Procedure:

  • Dissolve 6-aminocaproic acid in a 1 M NaOH solution in an ice bath.

  • Slowly add acryloyl chloride dropwise to the solution while stirring vigorously. Maintain the pH of the reaction mixture between 8-10 by adding 1 M NaOH as needed.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Acidify the solution to pH 2 with 1 M HCl to precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic layer with DI water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the this compound monomer as a white solid.

  • Characterize the synthesized monomer using ¹H NMR and FTIR spectroscopy.

Protocol 2: Surface Modification of Silica Nanoparticles via RAFT Polymerization

This protocol describes a "grafting from" approach where the polymerization of this compound is initiated from the surface of the nanoparticles.

Step 1: Synthesis of RAFT Agent-Functionalized Silica Nanoparticles

  • Synthesize or procure silica nanoparticles of the desired size.

  • Functionalize the silica nanoparticles with an amine-containing silane, such as (3-aminopropyl)triethoxysilane (APTES), by refluxing in toluene.

  • React the amine-functionalized silica nanoparticles with a suitable RAFT agent containing a carboxylic acid or other amine-reactive group (e.g., N-hydroxysuccinimide ester), such as 4-cyanopentanoic acid dithiobenzoate (CPADB), in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to covalently attach the RAFT agent to the nanoparticle surface.

  • Wash the RAFT agent-functionalized silica nanoparticles thoroughly with a suitable solvent (e.g., ethanol, THF) to remove any unreacted reagents and dry under vacuum.

Step 2: Surface-Initiated RAFT Polymerization of this compound

  • In a Schlenk flask, disperse the RAFT agent-functionalized silica nanoparticles in a suitable solvent (e.g., dimethylformamide or a mixture of water and ethanol).

  • Add the this compound monomer and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or a water-soluble initiator like V-50). The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer chains.

  • De-gas the reaction mixture by several freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) and stir for the desired reaction time (typically several hours).

  • Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Purify the poly(this compound)-grafted nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove unreacted monomer and free polymer.

  • Finally, dry the functionalized nanoparticles under vacuum.

Data Presentation

The successful surface modification of nanoparticles with poly(this compound) should be confirmed by a suite of characterization techniques. The following tables present representative quantitative data that would be expected from such an analysis. Note: As specific data for this compound modified nanoparticles is limited in publicly available literature, the following data is representative of similar poly(acrylamide)-based modifications.

Table 1: Physicochemical Characterization of Modified Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Bare Silica Nanoparticles100 ± 50.15-25 ± 2
APTES-Functionalized SiO₂105 ± 60.18+15 ± 3
RAFT Agent-Functionalized SiO₂110 ± 50.17-5 ± 2
Poly(6-AHA)-grafted SiO₂150 ± 100.21-40 ± 4

Table 2: Characterization of Grafted Polymer

ParameterMethodRepresentative Value
Grafting DensityThermogravimetric Analysis (TGA)0.2 - 0.5 chains/nm²
Molecular Weight of Grafted PolymerGel Permeation Chromatography (GPC) of cleaved polymer10,000 - 30,000 g/mol
Polymer ContentThermogravimetric Analysis (TGA)20 - 40 wt%

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 RAFT Agent Immobilization cluster_2 Polymer Grafting cluster_3 Purification & Characterization Bare Nanoparticles Bare Nanoparticles Surface Amination (APTES) Surface Amination (APTES) Bare Nanoparticles->Surface Amination (APTES) RAFT Agent Conjugation RAFT Agent Conjugation Surface Amination (APTES)->RAFT Agent Conjugation SI-RAFT Polymerization of 6-AHA SI-RAFT Polymerization of 6-AHA RAFT Agent Conjugation->SI-RAFT Polymerization of 6-AHA Monomer + Initiator Purification (Centrifugation) Purification (Centrifugation) SI-RAFT Polymerization of 6-AHA->Purification (Centrifugation) Characterization (DLS, Zeta, TGA) Characterization (DLS, Zeta, TGA) Purification (Centrifugation)->Characterization (DLS, Zeta, TGA) G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (e.g., 5.5 in Endosome) a Drug-Loaded Nanoparticle b Polymer shell is hydrophilic and collapsed. -COO⁻ groups are de-protonated. c Drug Release a->c pH Decrease d Polymer shell swells due to protonation of -COOH groups. Increased hydrophilicity and charge repulsion.

Application Notes and Protocols: pH-Responsive Polymers Using 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of pH-responsive polymers based on 6-Acrylamidohexanoic Acid (AACA). Poly(this compound) (PAACA) is a versatile polymer that exhibits significant changes in its physical properties in response to environmental pH variations, making it an excellent candidate for a range of biomedical applications, particularly in controlled drug delivery and self-healing materials.

Introduction to pH-Responsive PAACA Polymers

PAACA is a synthetic polymer featuring carboxylic acid groups along its side chains. These groups are responsible for the polymer's pH-responsive behavior. At low pH, the carboxylic acid groups are protonated (-COOH), leading to a more collapsed polymer network due to hydrogen bonding. As the pH increases above the polymer's pKa, the carboxylic acid groups deprotonate to form carboxylate ions (-COO-). This results in electrostatic repulsion between the polymer chains, causing the network to swell and increase its mesh size. This reversible swelling and collapsing behavior can be harnessed for various applications.[1][2]

Key Properties and Applications:

  • Controlled Drug Delivery: The pH-dependent swelling allows for the encapsulation of therapeutic agents at a certain pH and their controlled release at a different pH. This is particularly useful for targeted drug delivery in the gastrointestinal tract, where pH varies significantly.[3][4]

  • Self-Healing Hydrogels: The reversible nature of the hydrogen bonds that form at low pH allows PAACA hydrogels to exhibit self-healing properties. When a hydrogel is cut or damaged, the fractured surfaces can re-adhere upon contact in an acidic environment.[2]

  • Biocompatibility: While specific biocompatibility studies for PAACA are ongoing, polymers based on acrylic acid and its derivatives have been widely explored for biomedical applications due to their generally good biocompatibility.[5][6]

Synthesis of PAACA Hydrogels

PAACA hydrogels can be synthesized through various polymerization techniques. Below are protocols for two common methods: free-radical polymerization for a standard hydrogel and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization for surface-grafted polymers.

Protocol: Free-Radical Polymerization of PAACA Hydrogel

This protocol describes the synthesis of a crosslinked PAACA hydrogel. The quantities can be adjusted to achieve different crosslinking densities and swelling properties.

Materials:

  • This compound (AACA)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of AACA and MBA in DI water. A typical molar ratio of monomer to crosslinker might be 100:1, but this can be varied.

  • Initiator Addition: Add APS to the monomer solution and stir until fully dissolved.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add TEMED to the solution to catalyze the decomposition of APS and initiate polymerization.

  • Gelation: Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature or a slightly elevated temperature (e.g., 50-60°C) for several hours until a solid gel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of DI water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: The purified hydrogel can be dried to a constant weight, typically in an oven at a moderate temperature (e.g., 60°C).

Diagram: Workflow for Free-Radical Polymerization of PAACA Hydrogel

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification & Drying A Dissolve AACA and MBA in DI Water B Add APS Initiator A->B C Degas with Nitrogen B->C D Add TEMED Catalyst C->D E Pour into Mold D->E F Allow Gelation E->F G Immerse in DI Water F->G H Dry to Constant Weight G->H

Caption: Workflow for PAACA hydrogel synthesis via free-radical polymerization.

Protocol: RAFT Polymerization of PAACA-Grafted Silica Particles

This protocol outlines a "grafting from" approach to synthesize PAACA chains on the surface of silica particles using RAFT polymerization. This method provides good control over the polymer chain length and distribution.

Materials:

  • Silica particles

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 4,4'-Azobis(4-cyanopentanoic acid))

  • This compound (AACA)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • Surface Functionalization of Silica: The silica particles first need to be functionalized with a RAFT agent. This typically involves silanization to introduce a coupling agent that can then react with the RAFT agent.

  • Polymerization Mixture: In a reaction vessel, disperse the RAFT-functionalized silica particles in the chosen solvent.

  • Add Monomer and Initiator: Add the AACA monomer and the initiator to the dispersion.

  • Degassing: De-gas the mixture by several freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) to initiate polymerization and allow it to proceed for the desired time.

  • Purification: After polymerization, the PAACA-grafted silica particles are purified by repeated centrifugation and washing with fresh solvent to remove any free polymer and unreacted monomer.

  • Drying: The final product is dried under vacuum.

Diagram: Workflow for RAFT Polymerization of PAACA-Grafted Silica

G A Functionalize Silica with RAFT Agent B Disperse Functionalized Silica in Solvent A->B C Add AACA Monomer and Initiator B->C D Degas via Freeze-Pump-Thaw C->D E Heat to Initiate Polymerization D->E F Purify by Centrifugation and Washing E->F G Dry under Vacuum F->G

Caption: Workflow for synthesizing PAACA-grafted silica particles via RAFT polymerization.

Characterization of PAACA Polymers

Standard polymer characterization techniques can be used to analyze the structure and properties of PAACA.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups, such as the amide C=O stretch, N-H bend, and carboxylic acid O-H and C=O stretches.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer structure, including monomer conversion and polymer composition.
Thermogravimetric Analysis (TGA) Determines the thermal stability and degradation profile of the polymer.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and porous structure of the hydrogel.[5]

pH-Responsive Swelling Behavior

The hallmark of PAACA polymers is their pH-dependent swelling. The swelling ratio (SR) is a quantitative measure of this behavior.

Protocol: pH-Dependent Swelling Study

Procedure:

  • Sample Preparation: Prepare small, pre-weighed discs of the dried PAACA hydrogel.

  • Immersion: Place the hydrogel discs in buffer solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 8).

  • Equilibrium Swelling: Allow the hydrogels to swell until they reach equilibrium (i.e., no further weight change), which may take several hours.

  • Weight Measurement: At regular intervals and at equilibrium, remove the hydrogels from the buffer, gently blot the surface with filter paper to remove excess water, and weigh them.

  • Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Expected Results:

The swelling ratio of PAACA hydrogels is expected to be low at acidic pH and to increase significantly as the pH rises above the pKa of the carboxylic acid groups.

Table 1: Representative pH-Dependent Swelling of Carboxylated Hydrogels

pH of Buffer SolutionEquilibrium Swelling Ratio (%)
2.0~1,000
4.0~2,500
6.0~8,000
7.4~15,000
8.0~16,000

Note: Data is representative of poly(acrylamide-co-acrylic acid) hydrogels and may vary for pure PAACA hydrogels depending on the crosslinking density and other factors.[8]

Diagram: Mechanism of pH-Responsive Swelling

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Carboxylic Acid Groups are Protonated (-COOH) B Hydrogen Bonding Dominates A->B C Collapsed Polymer Network B->C D Carboxylic Acid Groups are Deprotonated (-COO⁻) C->D Increase pH E Electrostatic Repulsion Between Chains D->E F Swollen Polymer Network E->F F->A Decrease pH

Caption: Mechanism of pH-responsive swelling in PAACA hydrogels.

Application in Controlled Drug Delivery

The pH-responsive nature of PAACA hydrogels makes them ideal for targeted drug delivery, especially for oral administration where the drug needs to be protected from the acidic environment of the stomach and released in the more neutral to basic environment of the intestines.

Protocol: Drug Loading and In Vitro Release Study

Drug Loading (Equilibrium Swelling Method):

  • Immerse a known weight of dry PAACA hydrogel in a concentrated solution of the model drug (e.g., 5-Fluorouracil, Doxorubicin) at a pH where the hydrogel is in a collapsed state (low pH).

  • Allow the hydrogel to swell in the drug solution for an extended period (e.g., 48 hours) to ensure maximum drug loading.

  • Remove the drug-loaded hydrogel, rinse briefly with DI water to remove surface-adhered drug, and dry it.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectroscopy.

In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a release medium that simulates physiological conditions (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 7.4).

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical method like UV-Vis spectroscopy.

Table 2: Representative Cumulative Drug Release from a pH-Sensitive Hydrogel

Time (hours)Cumulative Release at pH 1.2 (%)Cumulative Release at pH 7.4 (%)
11035
21555
42075
82590
122895
243098

Note: This data is representative for a model drug released from a poly(acrylamide/acrylic acid) hydrogel and serves as an example of the expected release profile.[9]

Self-Healing Properties of PAACA Hydrogels

The dynamic nature of hydrogen bonds in PAACA hydrogels at low pH enables a self-healing capability.

Mechanism of Self-Healing:

At low pH, the protonated carboxylic acid groups on the polymer side chains can form strong hydrogen bonds. When two pieces of a PAACA hydrogel are brought into contact in an acidic environment, these hydrogen bonds can reform across the interface, effectively "healing" the material. At high pH, the deprotonated carboxylate groups create electrostatic repulsion, which prevents the formation of these healing bonds.[2]

Diagram: Self-Healing Mechanism of PAACA Hydrogels

G cluster_0 Low pH (Healing) cluster_1 High pH (No Healing) A Damaged Hydrogel B Protonated -COOH groups at fracture interface A->B C Hydrogen bond formation across the interface B->C D Healed Hydrogel C->D E Damaged Hydrogel D->E Increase pH & Re-damage F Deprotonated -COO⁻ groups at fracture interface E->F G Electrostatic repulsion prevents bond formation F->G H No Healing G->H H->A Decrease pH

Caption: pH-dependent self-healing mechanism in PAACA hydrogels.

Conclusion

Polymers based on this compound offer a versatile platform for the development of advanced smart materials. Their straightforward synthesis, coupled with their robust pH-responsive behavior and self-healing capabilities, makes them highly attractive for applications in drug delivery, tissue engineering, and beyond. The protocols and data presented here provide a foundation for researchers to explore and innovate with this promising class of polymers.

References

Application Notes and Protocols for the Synthesis of Ionic Conductive Organogels with 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic conductive organogels are a class of soft materials that have garnered significant interest for a variety of applications, including flexible electronics, sensors, and controlled drug delivery systems.[1][2][3] Their unique properties, such as high ionic conductivity, mechanical flexibility, and biocompatibility, make them ideal candidates for interfacing with biological systems. This document provides detailed application notes and protocols for the synthesis of ionic conductive organogels utilizing 6-Acrylamidohexanoic Acid (AHA) as a key monomer.

The incorporation of AHA, a carboxylic acid-containing monomer, allows for the introduction of ionic conductivity through deprotonation of the carboxylic acid groups.[1] The properties of the resulting organogel, such as ionic conductivity, mechanical strength, and swelling behavior, can be tailored by systematically varying the composition, including the solid content and crosslinking ratio.[1] These organogels can be synthesized to be long-term stable, particularly when ethylene glycol is used as the solvent.[1]

Key Components and Their Roles

The synthesis of these organogels involves the radical polymerization of monomers in the presence of a crosslinker, an initiator, and a solvent.

  • Monomers:

    • This compound (AHA): The primary monomer that provides the carboxylic acid groups necessary for ionic conductivity upon deprotonation.

    • N,N-dimethylacrylamide (DMAA): A co-monomer used to improve the properties of the resulting gel.[1]

  • Crosslinker:

    • Tetraethylene glycol diacrylate (TEGDA): A diacrylate crosslinker that forms covalent bonds between polymer chains, creating the three-dimensional network structure of the gel.[1] The concentration of the crosslinker significantly impacts the mechanical properties and swelling ratio of the organogel.

  • Solvent:

    • Ethylene Glycol (EG): An organic solvent that results in long-term stable organogels at room temperature.[1]

    • Water (H₂O): Can also be used as a solvent, resulting in hydrogels.[1]

  • Initiator Systems:

    • Redox Initiation: A system comprising Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED) is used for radical polymerization at elevated temperatures.[1]

    • Photoinitiation: For photopolymerization, UV-sensitive initiators such as Irgacure 2959 and Lucerin TPO-L can be employed.[1]

  • Ionic Source:

    • Alkali Bases (LiOH, KOH, NaOH): Used to deprotonate the carboxylic acid groups of AHA, introducing mobile ions and thus imparting ionic conductivity to the gel.[1]

Experimental Protocols

Protocol 1: Synthesis of Ionic Conductive Organogel via Redox Polymerization

This protocol describes the synthesis of an ionic conductive organogel using a redox initiation system.

Materials:

  • This compound (AHA)

  • N,N-dimethylacrylamide (DMAA)

  • Tetraethylene glycol diacrylate (TEGDA)

  • Ethylene Glycol (EG)

  • Potassium Hydroxide (KOH)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: In a suitable reaction vessel, dissolve the desired amounts of AHA and DMAA in ethylene glycol.

  • Addition of Base: Add an equimolar amount of KOH (relative to AHA) to the monomer solution to deprotonate the carboxylic acid groups. Stir until the KOH is completely dissolved.

  • Addition of Crosslinker: Add the desired amount of TEGDA to the solution and mix thoroughly.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: While maintaining the nitrogen atmosphere, add the initiator system. First, add the required amount of APS solution, followed by the addition of TEMED to initiate the polymerization.

  • Polymerization: Heat the reaction mixture to an elevated temperature (e.g., 50-60 °C) and allow the polymerization to proceed for several hours or overnight. The solution will become viscous and form a gel.

  • Post-Synthesis: Once the gel is formed, it can be purified by washing with a suitable solvent to remove any unreacted monomers or initiators.

Protocol 2: Synthesis of Ionic Conductive Organogel via Photopolymerization

This protocol outlines the synthesis using a photoinitiation system, which is particularly useful for applications requiring spatial control over polymerization, such as 3D printing.

Materials:

  • This compound (AHA)

  • N,N-dimethylacrylamide (DMAA)

  • Tetraethylene glycol diacrylate (TEGDA)

  • Ethylene Glycol (EG)

  • Potassium Hydroxide (KOH)

  • Photoinitiator (e.g., Irgacure 2959 or Lucerin TPO-L)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: In a light-protected vessel, dissolve AHA, DMAA, and the photoinitiator in ethylene glycol.

  • Addition of Base and Crosslinker: Add an equimolar amount of KOH (relative to AHA) and the desired amount of TEGDA to the solution. Ensure complete dissolution and mixing.

  • Molding: Pour the precursor solution into a mold of the desired shape.

  • Photopolymerization: Expose the solution to UV light of the appropriate wavelength (e.g., 365 nm) for a sufficient period to induce polymerization and gel formation. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Post-Synthesis: Carefully remove the formed organogel from the mold. The gel can be further processed or characterized as needed.

Data Presentation

The properties of the synthesized organogels are highly dependent on their composition. The following tables summarize the expected trends and some reported quantitative data based on the systematic variation of key parameters.

Table 1: Effect of Crosslinker (TEGDA) Concentration on Organogel Properties

Crosslinker Ratio (% of total monomer mass)Ionic Conductivity (mS/cm)Mechanical PropertiesSwelling Ratio (SR)
Low (e.g., 2-4%)HigherSofter, more flexibleHigher
Medium (e.g., 6%)Up to 5[1]Moderate stiffnessLower than low concentration
High (e.g., 10-12%)LowerStiffer, more brittleLower

Note: Specific values for mechanical properties are not fully detailed in the provided sources but the general trend is an increase in stiffness with higher crosslinker concentration.

Table 2: Effect of Solid Content on Organogel Properties

Solid Content (% by weight)Ionic Conductivity (mS/cm)Mechanical PropertiesSwelling Ratio (SR)
LowLowerSofterHigher
HighHigherStifferLower

Note: Solid content refers to the total mass of monomers and crosslinker relative to the solvent.

Table 3: Influence of Base on Ionic Conductivity

Base (equimolar to AHA)Reported Ionic Conductivity (mS/cm)
LiOHValues up to 5[1]
NaOHValues up to 5[1]
KOHValues up to 5[1]

Mandatory Visualizations

Experimental Workflow for Organogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Synthesis AHA This compound (AHA) Mix Mixing and Dissolution AHA->Mix DMAA N,N-dimethylacrylamide (DMAA) DMAA->Mix Solvent Ethylene Glycol (EG) Solvent->Mix Base Alkali Base (e.g., KOH) Base->Mix Crosslinker TEGDA Crosslinker->Mix Initiator Initiator (Redox or Photo) Initiator->Mix Purge Nitrogen Purge (for Redox) Mix->Purge Redox Path Initiation Initiation (Heat or UV Light) Mix->Initiation Photo Path Purge->Initiation Polymerization Gel Formation Initiation->Polymerization Purification Purification/Washing Polymerization->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the synthesis of ionic conductive organogels.

Logical Relationship of Components to Properties

G cluster_components Components cluster_properties Organogel Properties AHA This compound IonicCond Ionic Conductivity AHA->IonicCond Base Alkali Base Base->IonicCond Crosslinker Crosslinker (TEGDA) MechProp Mechanical Properties Crosslinker->MechProp SwellRatio Swelling Ratio Crosslinker->SwellRatio Solvent Solvent (EG) Stability Long-term Stability Solvent->Stability

Caption: Key components and their influence on organogel properties.

Applications in Drug Development

The tunable properties of these AHA-based organogels make them promising vehicles for drug delivery.[4][5] Their ionic conductivity can be exploited for iontophoretic drug release, where an electric field is used to enhance the delivery of charged drug molecules. The swelling behavior can be tailored for sustained release applications, and their soft and flexible nature is advantageous for topical and transdermal drug delivery systems.[2] The biocompatibility of the components is a critical consideration for any in vivo application and should be thoroughly evaluated.

References

Applications of Poly(6-Acrylamidohexanoic Acid) in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(6-acrylamidohexanoic acid) (PAHA) is a promising functional polymer for advanced drug delivery systems. Its unique structure, featuring a carboxylic acid group and a hexanoic acid spacer, imparts pH-responsive properties that can be exploited for targeted and controlled drug release. This document provides an overview of the applications of PAHA in drug delivery, including detailed application notes and experimental protocols based on available scientific literature. While comprehensive data on this specific polymer is emerging, this guide consolidates current knowledge and provides protocols based on related and foundational research. A forthcoming publication, "Synthesis and Characterization of Poly(N-Acryloyl 6-Aminocaproic Acid) for Intestine-Specific Drug Delivery," is expected to provide more detailed insights.[1][2]

Key Features of Poly(this compound)

  • pH-Responsiveness: The carboxylic acid moiety in the this compound monomer allows the polymer to exhibit pH-dependent solubility and swelling behavior. At low pH (e.g., in the stomach), the carboxylic acid groups are protonated, leading to a more collapsed and hydrophobic polymer structure. In neutral or alkaline environments (e.g., the intestine), the carboxylic acid groups deprotonate, resulting in electrostatic repulsion, polymer chain extension, and increased hydrophilicity. This transition can be harnessed to trigger drug release at specific sites within the gastrointestinal tract.

  • Biocompatibility: While specific biocompatibility data for PAHA is still emerging, polymers based on acrylic acid and its derivatives are generally considered biocompatible and have been extensively investigated for biomedical applications.[3]

  • Tunable Properties: The physicochemical properties of PAHA can be tailored by controlling its molecular weight, copolymerizing it with other monomers, or by cross-linking to form hydrogels.

Applications in Drug Delivery

The primary application of PAHA in drug delivery lies in the development of oral formulations for intestine-specific drug release. The pH-sensitive nature of PAHA can protect acid-labile drugs from the harsh acidic environment of the stomach and facilitate their release in the higher pH of the small intestine and colon.

Potential Therapeutic Areas:
  • Treatment of inflammatory bowel disease (IBD)

  • Colon-targeted delivery of anticancer drugs

  • Oral delivery of proteins and peptides

  • Controlled release of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastric side effects

Data Presentation

Due to the limited availability of published quantitative data specifically for poly(this compound) drug delivery systems, the following tables present expected or hypothetical data based on the performance of similar pH-responsive polymers like poly(acrylic acid). This data should be considered illustrative until specific experimental results for PAHA are published.

Table 1: Physicochemical Properties of a Hypothetical PAHA-Based Nanoparticle Formulation

ParameterValueMethod of Analysis
Particle Size (z-average)150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)-20 to -30 mVLaser Doppler Velocimetry
Drug Loading Content (%)5 - 15%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (%)> 80%UV-Vis Spectroscopy / HPLC

Table 2: pH-Dependent In Vitro Drug Release Profile (Hypothetical)

Time (hours)Cumulative Release at pH 1.2 (%)Cumulative Release at pH 7.4 (%)
1< 1025
2< 1245
4< 1570
8< 1890
12< 20> 95
24< 22> 98

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar polymers and the fabrication of drug delivery systems.

Protocol 1: Synthesis of this compound Monomer

Materials:

  • 6-Aminocaproic acid

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydroquinone (inhibitor)

Procedure:

  • Dissolve 6-aminocaproic acid in a 1 M NaOH solution in a flask and cool the solution to 0-4 °C in an ice bath.

  • Slowly add acryloyl chloride dropwise to the cooled solution while maintaining vigorous stirring. The pH of the reaction mixture should be maintained between 8 and 10 by the dropwise addition of 2 M NaOH.

  • After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

  • Extract the product into dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Add a small amount of hydroquinone to the filtrate to inhibit polymerization.

  • Remove the solvent under reduced pressure to obtain the crude this compound monomer.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure monomer.

  • Characterize the synthesized monomer using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol is adapted from a method for grafting poly(this compound) from silica particles.[4]

Materials:

  • This compound monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane or dimethylformamide, DMF)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator should be optimized based on the desired molecular weight and polydispersity (a typical starting ratio could be 100:1:0.2).

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and stir for the desired reaction time (e.g., 12-24 hours).

  • To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of solvent and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.

  • Dry the purified polymer under vacuum at room temperature.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR and FT-IR to confirm its chemical structure.

Protocol 3: Preparation of PAHA-Based Nanoparticles for Drug Delivery

Materials:

  • Poly(this compound) (PAHA)

  • Drug of interest

  • Solvent for the polymer and drug (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Surfactant (optional, e.g., Pluronic F127, PVA)

Procedure (Nanoprecipitation Method):

  • Dissolve a specific amount of PAHA and the drug in a water-miscible organic solvent.

  • Prepare an aqueous phase, which may contain a surfactant to improve nanoparticle stability.

  • Under magnetic stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against deionized water or by centrifugation to remove the free drug and surfactant.

  • Characterize the nanoparticles for their size, polydispersity, zeta potential, drug loading content, and encapsulation efficiency.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded PAHA nanoparticles

  • Release media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticle formulation in a specific volume of release medium inside a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of the same release medium.

  • Maintain the setup at 37 °C with constant agitation.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Perform the study in both SGF and SIF to evaluate the pH-responsive release profile.

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_nanoparticle Nanoparticle Formulation 6-Aminocaproic_Acid 6-Aminocaproic Acid Reaction_1 Schotten-Baumann Reaction 6-Aminocaproic_Acid->Reaction_1 Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction_1 Monomer 6-Acrylamidohexanoic Acid Reaction_1->Monomer Reaction_2 RAFT Polymerization Monomer->Reaction_2 RAFT_Agent RAFT Agent RAFT_Agent->Reaction_2 Initiator Initiator Initiator->Reaction_2 Polymer Poly(6-Acrylamidohexanoic Acid) Reaction_2->Polymer Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Nanoparticles Drug-Loaded PAHA Nanoparticles Nanoprecipitation->Nanoparticles

Caption: Experimental workflow for the synthesis and formulation of PAHA nanoparticles.

Drug_Release_Mechanism Oral_Administration Oral Administration of PAHA Nanoparticles Stomach Stomach (Low pH ~1.2-3) Oral_Administration->Stomach Intestine Intestine (High pH ~6-7.4) Stomach->Intestine GI Transit Drug_Protection PAHA is collapsed (protonated -COOH) Drug is protected Stomach->Drug_Protection Drug_Release PAHA swells (deprotonated -COO⁻) Drug is released Intestine->Drug_Release Absorption Drug Absorption Drug_Release->Absorption

Caption: pH-responsive drug release mechanism of PAHA nanoparticles in the GI tract.

Cellular_Uptake Nanoparticles PAHA Nanoparticles in Extracellular Space Endocytosis Endocytosis Nanoparticles->Endocytosis Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome Drug_Release_Intracellular pH-triggered Drug Release Late_Endosome->Drug_Release_Intracellular Cytosol Drug in Cytosol Drug_Release_Intracellular->Cytosol Target Intracellular Target Cytosol->Target

Caption: General cellular uptake pathway for polymeric nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: 6-Acrylamidohexanoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 6-Acrylamidohexanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor or failed polymerization of this compound?

A1: The most frequent inhibitor of this compound polymerization, like other acrylamide-based monomers, is the presence of dissolved oxygen in the reaction mixture. Oxygen acts as a free radical scavenger, terminating the growing polymer chains and preventing the formation of high molecular weight polymers. It is crucial to degas all solutions thoroughly before initiating polymerization.

Q2: How does the pH of the reaction mixture affect the polymerization of this compound?

A2: The pH of the reaction medium is a critical parameter due to the presence of the carboxylic acid group in the monomer. At low pH, the carboxylic acid is protonated, rendering the monomer less soluble in aqueous solutions. At higher pH, the carboxylic acid group is deprotonated to a carboxylate anion, which increases solubility and can influence the polymerization kinetics due to electrostatic interactions. For successful polymerization in aqueous solutions, it is often necessary to deprotonate the carboxylic acid group by adding a base like sodium hydroxide (NaOH) to increase monomer solubility.[1]

Q3: My this compound monomer is not dissolving well. What can I do?

A3: Poor solubility, especially in aqueous solutions, is often due to the protonated state of the carboxylic acid group. To improve solubility, you can increase the pH of the solvent by adding a base, such as NaOH, in an equimolar amount to the monomer.[1] This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q4: The polymerization is very slow or incomplete. What are the potential causes?

A4: Several factors can lead to slow or incomplete polymerization:

  • Insufficient Initiator: The concentration of the initiator is crucial. Too little initiator will result in a low concentration of free radicals, leading to a slow reaction.

  • Stale Initiator Solutions: Initiator solutions, especially ammonium persulfate (APS), should be prepared fresh daily. APS can decompose in water, losing its reactivity over time.

  • Presence of Inhibitors: Besides oxygen, other inhibitors like certain metals (e.g., copper) or impurities in the reagents can hinder polymerization.

  • Incorrect Temperature: The chosen initiator system (thermal or redox) has an optimal temperature range for efficient radical generation. Ensure the reaction temperature is appropriate for your initiator.

Q5: Can I use a standard acrylamide polymerization protocol for this compound?

A5: While the fundamental principles of free-radical polymerization are the same, a standard protocol may need modification. The key difference is the pH sensitivity and solubility of this compound. You will likely need to adjust the pH of your monomer solution to ensure complete dissolution before proceeding with the standard steps of degassing and initiation.

Troubleshooting Guides

Issue 1: Polymerization Fails to Initiate (Solution remains liquid)
Possible Cause Troubleshooting Step Expected Outcome
Oxygen Inhibition Thoroughly degas all solutions (monomer, solvent, initiator) with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes prior to adding the initiator.Polymerization should initiate, and an increase in viscosity or gel formation should be observed.
Inactive Initiator Prepare fresh solutions of the initiator (e.g., ammonium persulfate) and catalyst (e.g., TEMED) immediately before use.With active initiators, the polymerization reaction should proceed at the expected rate.
Incorrect pH Measure the pH of the monomer solution. If it is acidic and the monomer is not fully dissolved, add a base (e.g., 1M NaOH) dropwise until the monomer dissolves completely.Improved monomer solubility will allow for effective participation in the polymerization reaction.
Presence of Inhibitors in Reagents Use high-purity reagents (monomer, solvent, initiator). If contamination is suspected, try using reagents from a different batch or supplier.Removal of inhibiting impurities will allow the polymerization to proceed.
Issue 2: Low Polymer Yield or Low Molecular Weight Polymer
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Initiator Concentration Optimize the initiator concentration. Perform a series of small-scale reactions with varying initiator concentrations to find the optimal ratio for your system.An optimal initiator concentration will lead to a higher polymer yield and the desired molecular weight.
Premature Termination Ensure thorough degassing to minimize oxygen. Also, check for and eliminate any potential sources of radical scavengers in your reaction setup.Reduced premature termination will result in longer polymer chains and a higher molecular weight product.
Incorrect Monomer Concentration The concentration of the monomer can affect the polymerization rate and the final molecular weight. If the concentration is too low, the reaction may be slow. If it is too high, viscosity effects can hinder effective mixing and heat dissipation.[2][3][4]Adjusting the monomer concentration to an optimal range for your specific solvent and initiator system can improve yield and molecular weight.
Inappropriate Reaction Temperature Maintain a constant and appropriate temperature for your chosen initiator system throughout the polymerization process.Stable temperature control will ensure a consistent rate of radical generation and polymerization.

Experimental Protocols

Protocol 1: Basic Aqueous Polymerization of this compound

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Deionized Water (degassed)

  • Sodium Hydroxide (NaOH), 1M solution

  • Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the desired amount of this compound in degassed deionized water.

    • While stirring, add 1M NaOH dropwise until the monomer is fully dissolved and the solution is clear. Monitor the pH to ensure it is in the desired range (typically neutral to slightly basic for good solubility).

  • Degassing:

    • Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Initiator Solution Preparation:

    • Prepare a 10% (w/v) solution of APS in degassed deionized water. This solution should be made fresh.

  • Initiation:

    • To the degassed monomer solution, add the APS solution (a typical starting concentration is 0.1% of the total monomer weight).

    • Add TEMED (a typical starting concentration is 0.1% of the total monomer volume) to catalyze the reaction. The amount of TEMED can be adjusted to control the rate of polymerization.

  • Polymerization:

    • Allow the reaction to proceed at room temperature or the desired temperature. Polymerization is typically indicated by an increase in viscosity, and in the case of hydrogel formation, the solution will solidify.

    • The reaction time can vary from minutes to several hours depending on the specific conditions.

  • Purification:

    • After polymerization is complete, the polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator components.

    • The purified polymer can then be isolated by lyophilization.

Visualizations

Troubleshooting Workflow for Poor Polymerization

Troubleshooting_Poor_Polymerization start Start: Poor Polymerization Observed check_dissolution Is the monomer fully dissolved? start->check_dissolution adjust_ph Adjust pH with base (e.g., NaOH) to improve solubility check_dissolution->adjust_ph No check_degassing Was the solution thoroughly degassed? check_dissolution->check_degassing Yes adjust_ph->check_degassing degas_solution Degas all solutions with inert gas (N2 or Ar) for 20-30 min check_degassing->degas_solution No check_initiator Are the initiator solutions fresh? check_degassing->check_initiator Yes degas_solution->check_initiator prepare_fresh_initiator Prepare fresh initiator solutions (e.g., APS) check_initiator->prepare_fresh_initiator No check_concentration Are initiator/catalyst concentrations optimal? check_initiator->check_concentration Yes prepare_fresh_initiator->check_concentration optimize_concentration Optimize initiator and catalyst concentrations check_concentration->optimize_concentration No check_temp Is the reaction temperature correct? check_concentration->check_temp Yes optimize_concentration->check_temp adjust_temp Adjust temperature to suit the initiator system check_temp->adjust_temp No success Successful Polymerization check_temp->success Yes adjust_temp->success fail Polymerization still fails. Consider reagent purity.

Caption: A step-by-step workflow for troubleshooting common issues in this compound polymerization.

pH-Dependent Ionization of this compound

Caption: The equilibrium between the protonated and deprotonated forms of this compound at different pH values.

References

Technical Support Center: Improving 6-Acrylamidohexanoic Acid Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the efficiency of protein labeling with 6-Acrylamidohexanoic Acid and its N-hydroxysuccinimide (NHS) ester derivative, Acryloyl-X, SE. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in protein labeling?

This compound is a bifunctional molecule containing an acrylamide group and a carboxylic acid. The carboxylic acid can be activated, commonly as an N-hydroxysuccinimide (NHS) ester (Acryloyl-X, SE), to react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus.[1][2][3] This forms a stable amide bond, covalently attaching the acrylamide group to the protein. The acrylamide moiety can then be used for various applications, including polymerization in techniques like expansion microscopy.[4]

Q2: What are the critical parameters influencing the success of the labeling reaction?

Successful protein labeling with this compound NHS ester is highly dependent on several key parameters:

  • pH: The reaction is most efficient in the slightly alkaline pH range of 7.2 to 8.5.[5][6][7] In this range, the primary amines on the protein are sufficiently deprotonated and nucleophilic, while the hydrolysis of the NHS ester is minimized.

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1] Recommended buffers include phosphate, bicarbonate, or borate.[1]

  • Molar Ratio of Reactants: The molar excess of the this compound NHS ester over the protein will influence the degree of labeling. A starting point of a 10:1 to 20:1 molar ratio is often recommended, but the optimal ratio should be determined empirically for each protein.[8][9]

  • Protein Concentration: Higher protein concentrations (typically 1-10 mg/mL) generally lead to greater labeling efficiency.[1][10]

  • Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[2][9] Lower temperatures can reduce the rate of NHS ester hydrolysis but will also slow down the labeling reaction.[8]

Q3: How can I determine the efficiency of my labeling reaction?

The efficiency of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the specific absorbance maximum for the label, if it has one.[10][11] If the acrylamide group itself is the point of interest and lacks a distinct chromophore, other analytical techniques like mass spectrometry can be used for more precise characterization.

Q4: How do I stop the labeling reaction?

The labeling reaction can be stopped by "quenching" the unreacted this compound NHS ester. This is achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.[12] The quenching agent will react with and consume any remaining active NHS esters.

Q5: What is the best way to remove unreacted label after the reaction?

Unreacted this compound NHS ester and the NHS byproduct can be removed from the labeled protein using size-based separation methods:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this is a rapid and common method for separating the larger labeled protein from the smaller, unreacted molecules.[13][14]

  • Dialysis: This method is suitable for larger sample volumes and involves exchanging the buffer of the reaction mixture with a fresh buffer through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[12][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency / Low Degree of Labeling (DOL) Suboptimal pH: The reaction buffer pH is too low (below 7.2), leading to protonated and unreactive amines.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[7]
Hydrolysis of NHS Ester: The this compound NHS ester was exposed to moisture before use, or the reaction pH is too high (above 8.5), leading to rapid hydrolysis.[8]Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare the NHS ester solution immediately before use.[9] Avoid excessively high pH.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for labeling.[1]Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate buffer before starting the labeling reaction.[10]
Insufficient Molar Excess of Label: The concentration of the this compound NHS ester is too low to achieve the desired DOL.Increase the molar ratio of the NHS ester to the protein. Test a range of ratios (e.g., 10:1, 20:1, 40:1) to find the optimal condition for your specific protein.[8]
Low Protein Concentration: A dilute protein solution can lead to a slower reaction rate and lower labeling efficiency.[1][10]If possible, concentrate your protein solution to 1-10 mg/mL.[1]
Protein Precipitation During or After Labeling Over-labeling: A high degree of labeling can alter the protein's isoelectric point and solubility, leading to aggregation.[16]Reduce the molar excess of the this compound NHS ester in the reaction.[16]
Organic Solvent: The NHS ester is often dissolved in an organic solvent (e.g., DMSO, DMF) which can denature the protein if the final concentration is too high.Use the most concentrated stock of the NHS ester possible to minimize the volume of organic solvent added to the reaction mixture (typically <10% of the total reaction volume).[9]
Lack of Labeling Specificity Reaction with Other Residues: At very high pH, NHS esters can sometimes react with other nucleophilic residues like tyrosine or serine, although this is less common than reaction with primary amines.Maintain the reaction pH within the recommended range of 7.2-8.5 to favor reaction with primary amines.
Protein Impurities: The protein sample contains other amine-containing molecules that react with the NHS ester.Ensure the purity of your protein sample before labeling.

Data Presentation: Expected Trends in Labeling Efficiency

The following tables summarize the expected qualitative and semi-quantitative trends in protein labeling efficiency with this compound NHS ester under various experimental conditions. The optimal conditions should be empirically determined for each specific protein.

Table 1: Effect of pH on Labeling Efficiency

pHExpected Labeling EfficiencyRationale
< 6.5Very LowPrimary amines are protonated and non-nucleophilic.
6.5 - 7.2Low to ModerateA fraction of primary amines are deprotonated and available for reaction.
7.2 - 8.5High (Optimal Range)A high concentration of deprotonated, nucleophilic amines is present, and the rate of NHS ester hydrolysis is manageable.[5][6][7]
> 8.5Moderate to LowThe rate of NHS ester hydrolysis significantly increases, competing with the amine reaction and reducing overall efficiency.[8]

Table 2: Effect of Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (Label:Protein)Expected Degree of Labeling (DOL)Notes
5:1LowMay be sufficient for proteins with highly accessible amines or when a low DOL is desired.
10:1 - 20:1Moderate to HighA common starting range for achieving a good balance of labeling efficiency without causing protein precipitation.[9]
> 20:1High to Very HighCan lead to a high DOL but increases the risk of protein precipitation due to over-labeling.[8][16]

Table 3: Effect of Temperature and Incubation Time on Labeling Efficiency

TemperatureIncubation TimeExpected Labeling EfficiencyNotes
4°COvernight (12-16 hours)Moderate to HighSlower reaction rate is compensated by a longer incubation time. Reduced hydrolysis of the NHS ester.[9]
Room Temperature (20-25°C)1 - 4 hoursHighFaster reaction rate allows for a shorter incubation time.[2][9]

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester (Acryloyl-X, SE)

This protocol provides a general procedure for labeling a protein with Acryloyl-X, SE. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound NHS Ester (Acryloyl-X, SE)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column) or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]

    • If your protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.

  • Prepare the this compound NHS Ester Solution:

    • Allow the vial of Acryloyl-X, SE to warm to room temperature before opening.

    • Immediately before use, dissolve the Acryloyl-X, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the Acryloyl-X, SE solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess over the protein).[9]

    • While gently stirring, add the Acryloyl-X, SE solution to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][9]

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).[12]

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[12]

  • Purify the Labeled Protein:

    • Remove the unreacted label and byproducts by passing the quenched reaction mixture through a desalting column or by dialysis against a suitable buffer (see Protocol 2 and 3).

Protocol 2: Purification by Size Exclusion Chromatography (Desalting Column)

This method is ideal for rapid purification of small sample volumes.

Procedure:

  • Equilibrate the Column: Equilibrate the desalting column with your desired storage buffer (e.g., PBS) according to the manufacturer's instructions. This typically involves washing the column with the buffer.

  • Apply the Sample: Apply the quenched reaction mixture to the center of the column bed.

  • Elute and Collect: Elute the labeled protein with the storage buffer. The larger, labeled protein will pass through the column more quickly and elute first. The smaller, unreacted molecules will be retained longer. Collect the fractions containing your purified protein.

Protocol 3: Purification by Dialysis

This method is suitable for larger sample volumes.

Procedure:

  • Prepare the Dialysis Membrane: Prepare the dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) according to the manufacturer's instructions.

  • Load the Sample: Load the quenched reaction mixture into the dialysis tubing/cassette.

  • Perform Dialysis: Place the sealed dialysis tubing/cassette in a large volume of the desired storage buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[15]

  • Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the unreacted label.[15]

  • Recover the Sample: Carefully remove the purified labeled protein from the dialysis tubing/cassette.

Mandatory Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for protein labeling studies in cancer research and cell biology.[4][17][18]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K EGFR_inactive->EGFR_dimer Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Differentiation mTOR->Cell_Proliferation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for protein labeling with this compound NHS ester.

Protein_Labeling_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein reaction 3. Labeling Reaction (Room temp, 1-4h or 4°C, overnight) prep_protein->reaction prep_nhs 2. Prepare 6-Acrylamidohexanoic Acid NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->reaction quench 4. Quench Reaction (e.g., Tris or Glycine) reaction->quench purify 5. Purification (Size Exclusion or Dialysis) quench->purify characterize 6. Characterization (e.g., Degree of Labeling) purify->characterize end End characterize->end

Caption: Protein labeling workflow.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting common issues during the protein labeling process.

Troubleshooting_Logic start Low Labeling Efficiency? check_ph Check Buffer pH (7.2-8.5?) start->check_ph Yes check_buffer Amine-free Buffer? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_ratio Increase Molar Ratio? check_buffer->check_ratio Yes solution_buffer Buffer Exchange check_buffer->solution_buffer No check_protein_conc Increase Protein Conc.? check_ratio->check_protein_conc Yes solution_ratio Optimize Ratio check_ratio->solution_ratio No check_reagent Fresh NHS Ester? check_protein_conc->check_reagent Yes solution_protein_conc Concentrate Protein check_protein_conc->solution_protein_conc No solution_reagent Use Fresh Reagent check_reagent->solution_reagent No

Caption: Troubleshooting low labeling efficiency.

References

Technical Support Center: Synthesis of 6-Acrylamidohexanoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of 6-acrylamidohexanoic acid copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound copolymers?

A1: The main challenges include:

  • Monomer Purity: The presence of impurities, such as acrylic acid from the hydrolysis of the acryloyl group, can affect polymerization kinetics and copolymer composition.

  • Hydrolysis: The acrylamide and carboxylic acid functionalities are susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. This can alter the copolymer's structure and properties.[1][2][3]

  • Reactivity Ratios: The difference in reactivity between this compound and its comonomers can lead to compositional drift, resulting in a heterogeneous copolymer composition.

  • Solubility: The solubility of the monomer and the resulting copolymer can be challenging. This compound has limited solubility in some organic solvents, and the resulting copolymers may precipitate during polymerization depending on the solvent and comonomer used.[4]

  • pH Control: The carboxylic acid moiety of this compound means that the pH of the polymerization medium can significantly impact the monomer's reactivity and the copolymer's final properties.[5][6][7][8]

Q2: How does the pH of the reaction medium affect the polymerization of this compound?

A2: The pH of the reaction medium plays a critical role due to the carboxylic acid group on the monomer. At low pH (typically below the pKa of the carboxylic acid, around 4-5), the monomer is in its protonated, less polar form. At higher pH, it becomes deprotonated and anionic. This change in ionization state can:

  • Alter Monomer Reactivity: Electrostatic repulsion between the ionized monomer and the growing polymer chain can affect the rate of polymerization.[8][9][10]

  • Influence Copolymer Composition: The reactivity ratios of ionizable monomers are often pH-dependent, which can change the incorporation of comonomers into the polymer chain.[9][11]

  • Affect Polymer Solubility: The solubility of the resulting copolymer is highly dependent on the degree of ionization of the carboxylic acid groups.

For emulsion polymerizations, a lower pH (around 2-3) is often preferred for acidic monomers to ensure they partition into the polymer particles rather than polymerizing in the aqueous phase.[5]

Q3: What are common comonomers used with this compound and why?

A3: Common comonomers include:

  • N,N-dimethylacrylamide (DMAA): To improve the solubility of the resulting copolymer and reduce brittleness of the homopolymer.[4]

  • N-isopropylacrylamide (NIPAM): To impart thermo-responsive properties to the copolymer.[12]

  • Acrylic acid (AA) or other acrylates: To modify the charge density and hydrophilicity of the copolymer.

  • Hydroxyethyl methacrylate (HEMA): To introduce hydroxyl groups for further functionalization or to enhance hydrophilicity.[4]

The choice of comonomer is dictated by the desired final properties of the copolymer, such as its solubility, responsiveness to stimuli (pH, temperature), and mechanical properties.

Troubleshooting Guides

Issue 1: Low Polymerization Conversion or Inhibition
Potential Cause Troubleshooting Steps
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization. Ensure all monomers and solvents are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Monomer or Solvent Impurities Use freshly purified monomers and high-purity solvents. Inhibitors present in commercial monomers must be removed, typically by passing through a column of basic alumina.
Incorrect Initiator Choice or Concentration Select an initiator that is soluble in your reaction solvent and has an appropriate decomposition temperature for your desired reaction conditions. Ensure the initiator concentration is sufficient.
Inappropriate Reaction Temperature The reaction temperature should be suitable for the chosen initiator to ensure a steady rate of radical generation.
Issue 2: Poor Control Over Copolymer Composition and High Polydispersity
Potential Cause Troubleshooting Steps
Large Difference in Monomer Reactivity Ratios This can lead to one monomer being consumed faster than the other. To minimize compositional drift, maintain a low monomer conversion or use a semi-batch process where the more reactive monomer is fed gradually.
Conventional Free Radical Polymerization For better control over molecular weight and dispersity, consider using a controlled/living radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[13][14]
pH Fluctuation (for aqueous polymerizations) Buffer the reaction medium to maintain a constant pH, as changes in pH can alter the reactivity of this compound.[8]
Issue 3: Polymer Precipitation During Synthesis
Potential Cause Troubleshooting Steps
Poor Solubility of the Growing Copolymer Choose a solvent system in which both the monomers and the resulting copolymer are soluble. For copolymers with a high content of this compound, polar solvents like water (with pH adjustment), DMF, or DMSO may be necessary.
Change in Polarity During Copolymerization As the copolymer forms, the polarity of the reaction medium can change, leading to precipitation. Consider increasing the solvent volume or adding a co-solvent.
Cross-linking If a cross-linking agent is not intentionally used, ensure there are no impurities that could lead to unintended cross-linking.

Quantitative Data

Table 1: Reactivity Ratios for Acrylamide (M1) and Acrylic Acid (M2) Copolymers*
pH r1 (Acrylamide) r2 (Acrylic Acid) Reference
~70.850.18[10]
20.92-[9]
60.33-[9]

The reactivity ratios are highly dependent on factors such as pH and ionic strength.[9][10][11]

Table 2: Hydrolysis Rate Constants for Related Amides*

Note: Specific hydrolysis rate constants for this compound are not available. The following data for similar structures illustrates the susceptibility of the amide bond to hydrolysis.

Compound Condition Rate Constant (M⁻¹ hr⁻¹) Reference
AcrylamidepH 7, 25°C<3.6 x 10⁻³[15]
AcetamidepH 7, 25°C3.0 x 10⁻²[15]

Hydrolysis of N-substituted acrylamides can be influenced by pH, with increased rates under both acidic and basic conditions.[1][2][3]

Experimental Protocols

Key Experiment 1: Synthesis of Poly(this compound-co-N,N-dimethylacrylamide) via Free Radical Solution Polymerization

Objective: To synthesize a random copolymer of this compound and N,N-dimethylacrylamide.

Materials:

  • This compound

  • N,N-dimethylacrylamide (DMAA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Dialysis tubing (MWCO appropriate for the target molecular weight)

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 mmol) and DMAA (e.g., 5 mmol) in anhydrous DMF (e.g., 20 mL).

  • Add AIBN (e.g., 0.05 mmol, adjust for desired molecular weight and reaction time).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The solution may become more viscous.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh diethyl ether and dry under vacuum at room temperature.

  • For further purification, dissolve the polymer in a suitable solvent (e.g., water or DMF) and dialyze against deionized water for 2-3 days, changing the water periodically.

  • Recover the purified polymer by lyophilization.

Visualizations

Diagram 1: General Workflow for Copolymer Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Monomer_Prep Monomer Preparation (Purification, Degassing) Polymerization Polymerization Reaction (Initiation, Propagation) Monomer_Prep->Polymerization Add Initiator Termination Termination Polymerization->Termination Cooling/Exposure to Air Precipitation Precipitation (in non-solvent) Termination->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying Dissolution Re-dissolution Drying->Dissolution Optional Characterization Characterization (NMR, GPC, etc.) Drying->Characterization Dialysis Dialysis Dissolution->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Lyophilization->Characterization

Caption: Workflow for the synthesis and purification of this compound copolymers.

Diagram 2: Troubleshooting Logic for Low Polymerization Conversion

G Start Low Conversion Observed Check_Oxygen Was the system thoroughly deoxygenated? Start->Check_Oxygen Check_Inhibitor Was the monomer inhibitor removed? Check_Oxygen->Check_Inhibitor Yes Degas Action: Improve degassing procedure (e.g., more cycles). Check_Oxygen->Degas No Check_Initiator Is the initiator type, concentration, and temperature appropriate? Check_Inhibitor->Check_Initiator Yes Purify_Monomer Action: Purify monomer (e.g., alumina column). Check_Inhibitor->Purify_Monomer No Check_Purity Are monomers and solvents of high purity? Check_Initiator->Check_Purity Yes Optimize_Initiator Action: Verify initiator half-life at reaction temperature. Adjust concentration. Check_Initiator->Optimize_Initiator No Purify_Reagents Action: Use freshly purified reagents. Check_Purity->Purify_Reagents No Success Problem Resolved Check_Purity->Success Yes Degas->Start Purify_Monomer->Start Optimize_Initiator->Start Purify_Reagents->Start

Caption: A logical guide for troubleshooting low conversion in polymerization reactions.

References

Technical Support Center: Poly(6-Acrylamidohexanoic acid) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(6-acrylamidohexanoic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during degradation studies of this polymer.

Disclaimer: Poly(this compound) is a polymer with limited published degradation data. Therefore, the information provided herein is largely based on the established degradation mechanisms of structurally similar polymers, such as polyamides and polyacrylamides. The troubleshooting advice and experimental protocols are general guidelines that may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary mechanisms of degradation for poly(this compound)?

A1: Based on its chemical structure, which contains both amide and carboxylic acid functionalities, poly(this compound) is expected to degrade primarily through hydrolytic, enzymatic, and thermal pathways. Oxidative degradation is also possible under specific conditions.

Q2: How does pH influence the hydrolytic degradation of this polymer?

A2: The rate of hydrolytic degradation is expected to be pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bonds in the polymer backbone, leading to chain scission.[1][2] Generally, extreme pH values will likely accelerate degradation compared to neutral pH.[3][4]

Q3: Is poly(this compound) susceptible to enzymatic degradation?

A3: The presence of amide linkages, similar to peptide bonds, suggests potential susceptibility to enzymatic degradation by proteases.[5][6] Enzymes like chymotrypsin and trypsin, which cleave peptide bonds, could potentially recognize and hydrolyze the amide bonds in the polymer, especially if the polymer conformation allows for enzyme binding.[7][8]

Q4: What are the typical degradation products?

A4: The primary degradation products from hydrolysis or enzymatic action are expected to be smaller polymer fragments, oligomers, and ultimately the monomer, this compound. Further degradation of the monomer could yield 6-aminohexanoic acid and acrylic acid derivatives.

Q5: How can I monitor the degradation of my polymer sample?

A5: Degradation can be monitored through various analytical techniques that measure changes in the polymer's physical and chemical properties. Common methods include:

  • Gel Permeation Chromatography (GPC/SEC): To track changes in molecular weight and molecular weight distribution.[9]

  • Mass Loss Measurements: To quantify the amount of polymer that has degraded and dissolved.[10]

  • Spectroscopy (FTIR, NMR): To observe changes in the chemical structure, such as the disappearance of amide bonds or the appearance of new functional groups.

  • Thermal Analysis (TGA, DSC): To assess changes in thermal stability and glass transition temperature.[11]

  • Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology of the polymer.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Degradation Rates
Potential Cause Troubleshooting Action
Inconsistent pH of the degradation medium. Regularly monitor and buffer the pH of your degradation medium to ensure it remains constant throughout the experiment.
Temperature fluctuations in the incubator. Use a calibrated and stable incubator. Monitor the temperature at multiple locations within the incubator to ensure uniformity.
Variability in polymer sample characteristics (e.g., molecular weight, crystallinity, surface area). Ensure that all polymer samples used in a comparative study have consistent initial properties. Characterize each batch of polymer before starting degradation experiments.
Inconsistent enzyme activity (for enzymatic degradation studies). Use a fresh batch of enzyme for each experiment or properly store aliquots to maintain consistent activity. Perform an activity assay for the enzyme before use.
Contamination of the degradation medium. Use sterile techniques and media to prevent microbial growth that could contribute to degradation.[12]
Issue 2: Slower-than-Expected Degradation
Potential Cause Troubleshooting Action
High crystallinity of the polymer sample. Amorphous regions of a polymer typically degrade faster than crystalline regions.[13] Consider processing your polymer to have a lower degree of crystallinity if faster degradation is desired.
Low hydrophilicity of the polymer. Increased water uptake can accelerate hydrolytic degradation.[14] Ensure the polymer is fully hydrated in the degradation medium.
Incorrect enzyme selection for enzymatic degradation. Screen a panel of different proteases to find one with optimal activity towards your polymer. Consider enzymes with broad substrate specificity.
The degradation temperature is too low. Increase the temperature of the degradation study, but be mindful of potential thermal degradation pathways that may become dominant at higher temperatures.[15]
Issue 3: Faster-than-Expected Degradation
Potential Cause Troubleshooting Action
Presence of catalytic impurities. Ensure all glassware and reagents are free from acidic, basic, or metallic impurities that could catalyze degradation.
Photo-oxidative degradation. Protect your samples from light, especially UV radiation, which can induce photo-oxidative chain scission.[15]
Mechanical stress on the polymer. Handle polymer samples gently, as mechanical stress can create micro-cracks that accelerate degradation.[15]
Autocatalysis by acidic degradation products. The carboxylic acid groups on the polymer and its degradation products can lower the local pH and accelerate hydrolysis. Ensure your buffer has sufficient capacity to neutralize these acidic byproducts.[13]

Quantitative Data (Based on Analogous Polymers)

The following tables present representative degradation data from studies on polyamides and polyacrylamides, which are structurally related to poly(this compound). This data is for illustrative purposes and may not directly reflect the degradation behavior of poly(this compound).

Table 1: Influence of pH on the Hydrolytic Degradation of Polyamide 6 Fibers at 37°C

pHExposure Time (days)Tensile Strength Retention (%)
225~85
7.425>95
1025~60
(Data adapted from studies on polylactic acid fibers, demonstrating the trend of faster degradation in alkaline conditions)[3][4][16]

Table 2: Enzymatic Degradation of Aliphatic Polyesters by Various Enzymes

PolymerEnzymeIncubation Time (h) for Complete Degradation
PCL (low Mw)Lipase CALB0.3 - 1
PCL (low Mw)Cutinase1 - 2
PBSALipase QLM1 - 2
PBSACutinase1 - 2
PBSCutinase2 - 4
(Data adapted from a study on the enzymatic degradation of various aliphatic polyesters, highlighting the specificity of enzymes)[5][6][17]

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation Rate
  • Sample Preparation: Prepare thin films or microparticles of poly(this compound) with a known initial average molecular weight (Mn) and weight (W_initial).

  • Degradation Setup: Place the polymer samples in sealed vials containing a buffered solution of a specific pH (e.g., phosphate-buffered saline for pH 7.4, or acidic/alkaline buffers).

  • Incubation: Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.

  • Time Points: At predetermined time intervals, retrieve replicate samples.

  • Sample Analysis:

    • Carefully wash the polymer samples with deionized water to remove any residual buffer salts.

    • Dry the samples to a constant weight (W_final).

    • Determine the molecular weight (Mn) of the dried polymer using GPC.

  • Data Analysis:

    • Calculate the percentage of mass loss: ((W_initial - W_final) / W_initial) * 100.

    • Plot the change in Mn and mass loss as a function of time to determine the degradation rate.

Protocol 2: Evaluation of Enzymatic Degradation
  • Sample Preparation: Prepare polymer films or microparticles as described in Protocol 1.

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, proteinase K) in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at its optimal pH and concentration.

  • Degradation Setup: Place the polymer samples in vials containing the enzyme solution. Include a control group with the polymer in the buffer solution without the enzyme.

  • Incubation: Incubate the vials at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Time Points: At selected time points, remove samples from both the enzyme and control groups.

  • Sample Analysis: Analyze the samples for changes in mass, molecular weight, and surface morphology as described in Protocol 1.

  • Data Analysis: Compare the degradation profiles of the samples incubated with and without the enzyme to determine the extent of enzymatic degradation.

Visualizations

Hydrolytic_Degradation_Pathway Polymer Poly(this compound) (High Molecular Weight) Oligomers Oligomers Polymer->Oligomers Hydrolysis (H₂O, H⁺/OH⁻) Monomer This compound Oligomers->Monomer Further Hydrolysis Final_Products 6-Aminohexanoic Acid + Acrylic Acid Derivatives Monomer->Final_Products Amide Bond Cleavage

Caption: Predicted hydrolytic degradation pathway of poly(this compound).

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Study cluster_analysis Analysis Prep Prepare Polymer Samples (Films/Microparticles) Characterize_Initial Characterize Initial Properties (Mw, Weight, Morphology) Prep->Characterize_Initial Incubate Incubate in Degradation Medium (Buffered solution ± Enzyme) Characterize_Initial->Incubate Time_Points Retrieve Samples at Predetermined Time Points Incubate->Time_Points Analyze_Samples Analyze Degraded Samples (GPC, Mass Loss, SEM, FTIR) Time_Points->Analyze_Samples Data_Analysis Plot Degradation Profiles (Mw vs. Time, Mass Loss vs. Time) Analyze_Samples->Data_Analysis

Caption: General experimental workflow for studying polymer degradation.

Troubleshooting_Logic Start Inconsistent Degradation Results? Check_pH Is pH stable? Start->Check_pH Check_Temp Is temperature constant? Check_pH->Check_Temp Yes Buffer_pH Action: Buffer the medium Check_pH->Buffer_pH No Check_Sample Are sample properties consistent? Check_Temp->Check_Sample Yes Calibrate_Incubator Action: Calibrate incubator Check_Temp->Calibrate_Incubator No Characterize_Samples Action: Characterize each batch Check_Sample->Characterize_Samples No End Reproducible Results Check_Sample->End Yes Buffer_pH->Check_Temp Calibrate_Incubator->Check_Sample Characterize_Samples->End

Caption: A logical troubleshooting guide for inconsistent degradation results.

References

Technical Support Center: Controlling Crosslinking Density with 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6-Acrylamidohexanoic Acid to control the crosslinking density of hydrogels. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in controlling hydrogel crosslinking density?

A1: this compound is a functional monomer, not a primary crosslinker. It possesses two key functional groups: an acrylamido group and a carboxylic acid group.

  • The acrylamido group allows it to copolymerize with other monomers, such as acrylamide, via free-radical polymerization, incorporating it into the primary polymer backbone.

  • The pendant carboxylic acid group (-COOH) provides a site for secondary crosslinking. By reacting these carboxylic acid groups with a suitable crosslinker (e.g., a diamine) using carbodiimide chemistry (like EDC/NHS), a secondary network of crosslinks can be formed.

Therefore, this compound enables a dual crosslinking strategy . The overall crosslinking density is a combination of the primary crosslinking (from a traditional crosslinker like N,N'-methylenebisacrylamide) and the secondary crosslinking density, which can be controlled by the concentration of this compound and the extent of the secondary crosslinking reaction.

Q2: How does increasing the concentration of this compound affect the properties of my hydrogel?

A2: Increasing the concentration of this compound, assuming a subsequent secondary crosslinking step, will generally increase the overall crosslinking density of the hydrogel. This leads to:

  • Decreased Swelling Ratio: A more tightly crosslinked network restricts the uptake of water.

  • Increased Mechanical Stiffness (Young's Modulus): The higher density of crosslinks results in a more rigid material.

  • Decreased Pore Size: The mesh size of the polymer network becomes smaller.

Q3: Can I control crosslinking density without a secondary crosslinking step?

A3: Without a secondary crosslinking step, the carboxylic acid groups of the incorporated this compound will be pendant chains. In this case, the crosslinking density is primarily determined by the concentration of the primary crosslinker (e.g., N,N'-methylenebisacrylamide). However, the presence of the carboxylic acid groups can still influence hydrogel properties through hydrogen bonding and by affecting the polymer chain conformation. At pH values above the pKa of the carboxylic acid (~4.5), the carboxylate groups will be negatively charged, leading to electrostatic repulsion between polymer chains. This can cause increased swelling compared to a neutral polyacrylamide hydrogel.

Q4: What is EDC/NHS chemistry and why is it used for secondary crosslinking?

A4: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are reagents used for carbodiimide-mediated coupling. This chemistry is used to form stable amide bonds between the carboxylic acid groups of this compound and primary amine groups of a diamine crosslinker.

The process involves two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Intermediate: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester then reacts with a primary amine from the crosslinker to form a stable amide bond.

This method is widely used due to its efficiency in aqueous solutions and under mild pH conditions, making it suitable for biomolecule conjugation and hydrogel modification.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Hydrogel fails to form or is too soft after primary polymerization. 1. Insufficient initiator/catalyst concentration: The free-radical polymerization was not efficiently initiated. 2. Oxygen inhibition: Oxygen is a potent inhibitor of free-radical polymerization. 3. Low monomer/primary crosslinker concentration: Insufficient building blocks for a robust network.1. Optimize initiator/catalyst concentration: Increase the concentration of APS (initiator) and TEMED (catalyst) incrementally. 2. Degas the pre-gel solution: Bubble nitrogen through the solution for 15-30 minutes before adding the initiator and catalyst. 3. Increase monomer and/or primary crosslinker concentration: Refer to the data tables for the effect of these components on mechanical properties.
Hydrogel has weak mechanical properties after secondary crosslinking. 1. Inefficient EDC/NHS coupling: The pH may be outside the optimal range, or the reagents may have degraded. 2. Insufficient concentration of this compound or diamine crosslinker: Not enough reactive sites for secondary crosslinking. 3. Hydrolysis of the active NHS-ester: The reaction time between activation and addition of the diamine crosslinker was too long.1. Check pH: Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. Use freshly prepared EDC and NHS solutions as they are moisture-sensitive.[2] 2. Increase the concentration of this compound in the initial copolymerization or the diamine crosslinker in the secondary crosslinking step. 3. Add the diamine crosslinker promptly after the NHS activation step.
Hydrogel swells excessively, even after secondary crosslinking. 1. Low overall crosslinking density: This could be due to issues in either the primary or secondary crosslinking step. 2. High concentration of ionic groups: At high pH, deprotonated carboxylic acid groups from unreacted this compound can cause electrostatic repulsion, leading to increased swelling.1. Review both crosslinking steps for efficiency: Refer to the solutions for the problems above. Consider increasing the concentration of the primary crosslinker (e.g., MBAA) or the components of the secondary crosslinking reaction. 2. Ensure complete reaction of the carboxylic acid groups: Increase the concentration of the diamine crosslinker and/or the reaction time for the secondary crosslinking step. Perform swelling studies at a lower pH to minimize ionic effects.
Inconsistent results between batches. 1. Variability in polymerization conditions: Small changes in temperature, degassing time, or reagent addition can affect the final properties. 2. Purity of reagents: Monomers and crosslinkers can degrade over time.1. Standardize the protocol: Ensure consistent timing, temperature, and mixing for each step. 2. Use high-purity reagents and store them correctly. For example, acrylamide should be stored in a cool, dark place.

Data Presentation

The following tables provide expected trends in hydrogel properties based on the composition of a poly(acrylamide-co-6-acrylamidohexanoic acid) hydrogel. These values are illustrative and may vary depending on the specific experimental conditions. The data is extrapolated from studies on similar poly(acrylamide-co-acrylic acid) systems.[3][4]

Table 1: Effect of Primary Crosslinker (MBAA) and this compound (6-AHA) Concentration on Hydrogel Properties (After Primary Polymerization)

FormulationAcrylamide (% w/v)MBAA (% w/v)6-AHA (% w/v)Young's Modulus (kPa)Equilibrium Swelling Ratio (g/g)
A100.10~8~15
B100.30~25~10
C100.12~7~20
D100.32~23~14

*Swelling ratio is higher due to the hydrophilic and ionic nature of the carboxylic acid groups at neutral pH.

Table 2: Effect of Secondary Crosslinking on Hydrogel Properties

Starting FormulationSecondary Crosslinker (Diamino-PEG)Young's Modulus (kPa)Equilibrium Swelling Ratio (g/g)
CNone~7~20
CAdded~15~12
DNone~23~14
DAdded~40~8

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylamide-co-6-acrylamidohexanoic acid) Hydrogel (Primary Crosslinking)

Materials:

  • Acrylamide

  • This compound (6-AHA)

  • N,N'-methylenebisacrylamide (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Prepare Pre-gel Solution: In a beaker, dissolve acrylamide, 6-AHA, and MBAA in deionized water to the desired concentrations (refer to Table 1). For example, for Formulation C: 1 g acrylamide, 0.2 g 6-AHA, and 0.01 g MBAA in a final volume of 10 mL.

  • Degas the Solution: Place the beaker in a desiccator and apply a vacuum for 15 minutes, or bubble nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen.

  • Initiate Polymerization: Add 10% (w/v) APS solution (100 µL per 10 mL of pre-gel solution) and TEMED (10 µL per 10 mL of pre-gel solution). Mix gently but thoroughly.

  • Casting: Immediately pipette the solution between two glass plates with a spacer of desired thickness or into a mold.

  • Curing: Allow the polymerization to proceed at room temperature for at least 1 hour.

  • Hydration: Carefully disassemble the mold and place the hydrogel in PBS (pH 7.4). Allow the hydrogel to swell to equilibrium for 24-48 hours, changing the PBS solution periodically to remove unreacted components.

Protocol 2: Secondary Crosslinking of Poly(acrylamide-co-6-acrylamidohexanoic acid) Hydrogel

Materials:

  • Poly(acrylamide-co-6-acrylamidohexanoic acid) hydrogel from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diamine crosslinker (e.g., diamino-polyethylene glycol, ethylenediamine)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Equilibrate Hydrogel: Place the equilibrium-swollen hydrogel from Protocol 1 into the Activation Buffer and allow it to equilibrate for 1 hour.

  • Prepare Activation Solution: Prepare a fresh solution of EDC and NHS in Activation Buffer. A typical concentration is 50 mM EDC and 25 mM NHS.

  • Activate Carboxylic Acid Groups: Submerge the equilibrated hydrogel in the Activation Solution and incubate for 30 minutes at room temperature with gentle agitation.

  • Wash: Briefly wash the hydrogel in Coupling Buffer (2-3 times for 5 minutes each) to remove excess EDC and NHS.

  • Crosslinking Reaction: Prepare a solution of the diamine crosslinker in Coupling Buffer (e.g., 10 mM). Submerge the activated hydrogel in the diamine solution and react for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench and Wash: Transfer the hydrogel to the Quenching Buffer for 30 minutes to deactivate any remaining active sites. Then, wash the hydrogel extensively with PBS (pH 7.4) for 24-48 hours to remove unreacted crosslinker and byproducts.

Visualizations

experimental_workflow cluster_primary Primary Crosslinking cluster_secondary Secondary Crosslinking p1 Prepare Pre-gel Solution (AAm, 6-AHA, MBAA) p2 Degas Solution p1->p2 p3 Add APS/TEMED p2->p3 p4 Cast and Cure p3->p4 p5 Primary Crosslinked Hydrogel p4->p5 s1 Equilibrate in Activation Buffer p5->s1 Transfer to next stage s2 Activate with EDC/NHS s1->s2 s3 Wash s2->s3 s4 React with Diamine Crosslinker s3->s4 s5 Quench and Wash s4->s5 s6 Dual Crosslinked Hydrogel s5->s6

Caption: Experimental workflow for dual crosslinking of hydrogels.

crosslinking_mechanism cluster_primary Primary Polymerization cluster_secondary Secondary Crosslinking Reaction Monomers Acrylamide + 6-AHA + MBAA Polymerization Free Radical Polymerization Monomers->Polymerization PrimaryNetwork Covalently Crosslinked Polymer Network with Pendant -COOH groups Polymerization->PrimaryNetwork COOH Pendant -COOH EDC_NHS EDC / NHS COOH->EDC_NHS NHS_Ester Active NHS Ester EDC_NHS->NHS_Ester Diamine H2N-Linker-NH2 NHS_Ester->Diamine AmideBond Stable Amide Bond (Secondary Crosslink) Diamine->AmideBond

Caption: Chemical mechanisms of dual crosslinking.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Acrylamidohexanoic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of molecules using 6-acrylamidohexanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Conjugation Efficiency

Q1: I am observing very low or no yield of my desired conjugate. What are the potential causes?

Several factors can contribute to poor conjugation efficiency when using this compound. The most common issues relate to the activation of the carboxylic acid and the stability of the resulting active ester. Key areas to investigate include:

  • Suboptimal pH: The pH of the reaction is critical for both the activation of the carboxylic acid with EDC/NHS and the subsequent reaction with the amine. The activation step is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-ester with a primary amine is optimal at a pH of 7-8.5.[1][2] Below pH 7, primary amines are protonated and less nucleophilic, which reduces the reaction rate.[1]

  • Hydrolysis of the NHS-ester: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can significantly lower the yield of your desired amide product.[1][3][4] The rate of hydrolysis increases significantly with increasing pH.[1][3][5]

  • Inactive Reagents: Ensure that your EDC and NHS are fresh and have been stored properly, protected from moisture, to prevent degradation.[6][7]

  • Dilute Reactant Concentrations: In dilute solutions, the concentration of water molecules can be significantly higher than that of the target amine, favoring hydrolysis of the NHS-ester over the desired aminolysis reaction.[1]

  • Insufficient Molar Excess of Reagents: An inadequate amount of the coupling reagents (EDC and NHS) or the this compound itself can lead to incomplete conjugation.

Q2: How can I improve the efficiency of my conjugation reaction?

To enhance your conjugation efficiency, consider the following optimization steps:

  • Optimize Reaction pH: Perform a two-step reaction. First, activate the this compound with EDC and NHS in a buffer at pH 5-6 (e.g., MES buffer). Then, add your amine-containing molecule and adjust the pH to 7.2-7.5 for the conjugation step.[2]

  • Control Reaction Time and Temperature: The half-life of NHS-esters is temperature-dependent. Running the reaction at 4°C can increase the half-life of the NHS-ester compared to room temperature, allowing more time for the desired reaction to occur.[8]

  • Increase Reactant Concentration: If possible, increase the concentration of your amine-containing molecule to favor the aminolysis reaction over hydrolysis.[1]

  • Optimize Molar Ratios: A common starting point is a 20- to 50-fold molar excess of the activated this compound over the protein or other amine-containing molecule.[1] However, this may need to be adjusted depending on the specific reactants.

  • Use a Water-Miscible Co-solvent: Since this compound functionalized with an NHS ester may have limited aqueous solubility, dissolving it in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture can be beneficial.[3][9] Ensure the final concentration of the organic solvent is typically below 10% to avoid protein precipitation.[1]

Precipitation During or After the Reaction

Q3: My protein/molecule precipitates after adding the activated this compound. What is causing this and how can I prevent it?

Precipitation can occur for several reasons:

  • High Degree of Labeling: Excessive modification of the target molecule can alter its charge and solubility, leading to aggregation and precipitation.[1]

  • Solvent Effects: The addition of an organic solvent (like DMSO or DMF) used to dissolve the activated this compound can cause precipitation if the final concentration is too high.[1]

  • Change in Charge: The reaction of the NHS ester with primary amines neutralizes the positive charge of lysine residues, which can impact the overall charge and solubility of a protein.[1]

Solutions to Prevent Precipitation:

  • Reduce the Molar Excess: Lower the molar ratio of the activated this compound to your target molecule.

  • Control Reaction Time: Shorten the reaction time to limit the extent of modification.

  • Minimize Organic Solvent: Keep the final concentration of any organic co-solvent below 10%.[1]

  • Use Solubility-Enhancing Linkers: If possible, incorporate hydrophilic linkers, such as polyethylene glycol (PEG), into your construct to improve the solubility of the final conjugate.[1]

Unwanted Polymerization

Q4: I am concerned about the potential for the acrylamide group on this compound to polymerize during my reaction. Is this a valid concern and how can I mitigate it?

Yes, the acrylamide moiety is susceptible to free radical polymerization, especially at elevated temperatures or in the presence of initiators.[10][11] While the conditions for amide coupling are generally mild, unwanted polymerization can be a side reaction.

Strategies to Minimize Polymerization:

  • Work at Lower Temperatures: Perform the conjugation reaction at 4°C or room temperature. Avoid heating the reaction mixture.

  • Degas Solutions: To remove dissolved oxygen, which can participate in radical reactions, consider sparging your buffers with an inert gas like nitrogen or argon.[11]

  • Avoid Radical Initiators: Ensure that your reaction setup is free from contaminants that could initiate polymerization (e.g., certain metal ions, exposure to UV light).

Data Presentation

Table 1: Recommended pH Ranges for this compound Functionalization

Reaction StepReagentsOptimal pH RangeBuffer Recommendations
Activation This compound + EDC/NHS4.5 - 7.2MES, Phosphate
Conjugation NHS-activated Acid + Primary Amine7.0 - 8.5Phosphate, Borate, Bicarbonate

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4-5 hours[8]
8.64°C10 minutes[8]
7.0Room Temp~7 hours[6][7]
9.0Room TempMinutes[6][7]
8.0Room Temp210 minutes[5]
8.5Room Temp180 minutes[5]
9.0Room Temp125 minutes[5]

Note: These values are general estimates and can vary based on the specific NHS ester and buffer conditions.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol is designed to maximize conjugation efficiency by separating the activation and conjugation steps.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Prepare Reactants:

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation Step:

    • To the solution of this compound, add a molar excess of EDC and NHS (e.g., 1.5 equivalents of each relative to the acid).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Step:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a quenching solution to react with any remaining NHS-esters. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5-6) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification A 6-Acrylamidohexanoic Acid C NHS-activated This compound A->C Activation (15-30 min, RT) B EDC + NHS E Conjugated Product C->E Aminolysis (1-2h RT or O/N 4°C) C->E D Amine-containing Molecule F Purified Conjugate E->F Desalting/ Dialysis E->F troubleshooting_guide Start Low Conjugation Yield pH_Check Is pH optimal? Activation: 5-6 Conjugation: 7.2-7.5 Start->pH_Check Reagent_Check Are EDC/NHS fresh and stored properly? pH_Check->Reagent_Check Yes Adjust_pH Optimize pH for each step pH_Check->Adjust_pH No Concentration_Check Are reactant concentrations high enough? Reagent_Check->Concentration_Check Yes Use_Fresh_Reagents Use fresh, dry EDC/NHS Reagent_Check->Use_Fresh_Reagents No Hydrolysis_Check Is hydrolysis a major issue? Concentration_Check->Hydrolysis_Check Yes Increase_Concentration Increase reactant concentrations Concentration_Check->Increase_Concentration No Lower_Temp Lower reaction temperature to 4°C Hydrolysis_Check->Lower_Temp Yes

References

Navigating the Solubility Challenges of 6-Acrylamidohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals encountering solubility issues with 6-Acrylamidohexanoic Acid, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource aims to streamline experimental workflows by addressing common challenges in dissolving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (Acryloyl-NH-C5-COOH) is a bifunctional molecule containing a terminal acrylamide group and a carboxylic acid. This structure makes it a valuable reagent in various biochemical applications. The acrylamide moiety can participate in polymerization reactions, making it a key component in the synthesis of hydrogels and polymers. The carboxylic acid group allows for conjugation to primary amines on proteins and other biomolecules, often after activation.

Q2: I'm having trouble dissolving this compound in water. Why is it poorly soluble?

This compound has low intrinsic solubility in neutral aqueous solutions. This is due to the presence of both a hydrophobic hexanoic acid carbon chain and a polar carboxylic acid group. At neutral pH, the carboxylic acid is only partially ionized, limiting its solubility.

Q3: How can I improve the aqueous solubility of this compound?

The most effective method to enhance the aqueous solubility of this compound is through pH adjustment. By adding a base, such as sodium hydroxide (NaOH), the carboxylic acid group is deprotonated to form a more soluble carboxylate salt.[1]

Q4: In which organic solvents is this compound soluble?

This compound is soluble in methanol.[2][3][4] While comprehensive quantitative data is limited, it is generally less soluble in less polar organic solvents. It is important to note that the polymerized form of this compound has been reported to be insoluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), methanol (MeOH), and ethyl acetate (EtOAc).[1]

Data Presentation: Solubility Overview

While specific quantitative solubility values for this compound in various solvents are not widely published, the following table summarizes its qualitative solubility based on available information.

SolventSolubilityNotes
Water (neutral pH)LowSolubility is pH-dependent.
Water (alkaline pH)HighDeprotonation of the carboxylic acid group increases solubility.
MethanolSolubleA recommended solvent for creating stock solutions.[2][3][4]
EthanolLimited DataExpected to have some solubility, but potentially less than methanol.
Dimethyl Sulfoxide (DMSO)Limited DataMay require heating to achieve significant solubility.
Dimethylformamide (DMF)Limited DataMay require heating to achieve significant solubility.

Troubleshooting Guide

Issue 1: this compound does not dissolve in my aqueous buffer.

  • Cause: The pH of your buffer is likely too low to sufficiently deprotonate the carboxylic acid group.

  • Solution:

    • pH Adjustment: Slowly add a dilute solution of a base (e.g., 1 M NaOH) dropwise to your suspension of this compound in the buffer while stirring. Monitor the pH and continue adding the base until the solid dissolves. A pH above 8 is generally recommended to ensure complete deprotonation and dissolution.

    • Prepare a Concentrated Stock in Base: Dissolve the this compound in a small volume of dilute NaOH solution first, then add this stock to your buffer. Be sure to adjust the final pH of your solution.

Issue 2: My this compound precipitates out of solution when I add it to my reaction mixture.

  • Cause A: "Crashing out" from an organic stock solution. This can happen when a concentrated stock solution in an organic solvent (like methanol) is diluted into an aqueous buffer where the compound is less soluble.

  • Solution A:

    • Slow Addition: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.

    • Use a Co-solvent: If your experiment allows, include a small percentage of the organic solvent in your final reaction mixture to maintain solubility.

  • Cause B: Change in pH. The pH of your reaction mixture may be lower than the pH required to keep the this compound deprotonated and in solution.

  • Solution B:

    • Check and Adjust Final pH: After adding all components to your reaction mixture, check the final pH and adjust with a base if necessary to maintain solubility.

Issue 3: I am trying to dissolve this compound in an organic solvent and it is not dissolving.

  • Cause: The chosen organic solvent may not be polar enough.

  • Solution:

    • Switch to a More Polar Solvent: Methanol is a good starting point as it is a known solvent.[2][3][4]

    • Gentle Heating: For solvents like DMSO or DMF, gentle warming (e.g., to 40-50 °C) can aid in dissolution. Always do this with caution and in a well-ventilated area. Allow the solution to cool to room temperature before use and observe for any precipitation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound via pH Adjustment

Materials:

  • This compound

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water. The compound will likely not fully dissolve at this stage.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until all of the this compound has dissolved and the solution is clear. The pH will typically need to be > 8.

  • Record the final pH and volume of the solution.

  • This stock solution can now be used for subsequent experiments, with final pH adjustments made in the reaction mixture as needed.

Protocol 2: General Procedure for Hydrogel Synthesis using this compound

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Cross-linker (e.g., N,N'-methylenebisacrylamide)

  • Initiator (e.g., Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED))

  • Nitrogen gas source

Procedure:

  • Prepare a solution of this compound in the desired aqueous buffer, adjusting the pH to ensure solubility as described in Protocol 1.

  • Add the cross-linker to the monomer solution and mix until dissolved.

  • De-gas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) and catalyst (TEMED) to the solution and mix gently.

  • Quickly transfer the solution to a mold or the desired reaction vessel.

  • Allow the polymerization to proceed at the desired temperature. Gelation time will vary depending on the concentrations of monomer, cross-linker, and initiator.

Visualizing Experimental Workflows

Workflow for Solubilizing this compound

G cluster_start Start cluster_solvent Solvent Choice cluster_aqueous_path Aqueous Dissolution cluster_organic_path Organic Dissolution start Weigh this compound aqueous Aqueous Buffer start->aqueous organic Organic Solvent (e.g., Methanol) start->organic add_buffer Add to Buffer aqueous->add_buffer add_solvent Add Methanol organic->add_solvent check_solubility Check Solubility add_buffer->check_solubility add_base Add Base (e.g., NaOH) Dropwise check_solubility->add_base Insoluble dissolved_aq Clear Solution (pH > 8) check_solubility->dissolved_aq Soluble monitor_ph Monitor pH add_base->monitor_ph monitor_ph->check_solubility gentle_mix Mix Gently add_solvent->gentle_mix dissolved_org Clear Stock Solution gentle_mix->dissolved_org G cluster_conjugation Bioconjugation cluster_cellular_assay Cellular Assay reagent This compound activate Activate Carboxylic Acid (e.g., with EDC/NHS) reagent->activate conjugate Covalent Conjugation activate->conjugate protein Target Protein (with primary amines) protein->conjugate introduce Introduce Conjugate to Cells conjugate->introduce interact Interaction with Signaling Pathway introduce->interact readout Measure Downstream Effect (e.g., Western Blot, Reporter Assay) interact->readout conclusion Analyze Pathway Modulation readout->conclusion

References

Enhancing the mechanical strength of 6-Acrylamidohexanoic Acid-based hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the mechanical strength of 6-Acrylamidohexanoic Acid (AHA)-based hydrogels.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and step-by-step solutions.

Issue 1: My hydrogel is too weak, soft, or fails to form a stable gel.

  • Potential Cause 1: Incomplete Polymerization. The initiator or crosslinker concentration may be too low, or the polymerization time and temperature may be insufficient.

  • Solution:

    • Verify Reagent Concentrations: Ensure the molar ratios of the monomer (this compound), crosslinker (e.g., N,N'-methylenebisacrylamide, MBA), and initiator (e.g., Ammonium Persulfate, APS; Tetramethylethylenediamine, TEMED) are correct.

    • Increase Initiator/Crosslinker: Systematically increase the concentration of the initiator system (APS/TEMED) or the crosslinker.[1] A higher crosslinker concentration generally leads to a stiffer, more tightly crosslinked network.[1][2]

    • Optimize Polymerization Conditions: Ensure the solution is adequately degassed to remove oxygen, which can inhibit radical polymerization.[2] Allow the polymerization to proceed for a sufficient duration (typically at least 30 minutes to several hours) at the recommended temperature.[1]

  • Potential Cause 2: Low Polymer Concentration. The overall concentration of the polymer precursor in the solution is too low to form a dense, robust network.[1]

  • Solution:

    • Increase Monomer Concentration: Prepare hydrogels with a higher weight/volume percentage of this compound. This increases the density of the resulting polymer network, thereby enhancing stiffness.[1][3]

Issue 2: The hydrogel is stiff but too brittle, fracturing at low strain.

  • Potential Cause: High Crosslink Density. While increasing the crosslinker concentration enhances stiffness, an excessively high density can reduce the mobility of polymer chains, making the hydrogel brittle and limiting its ability to dissipate energy under stress.[4]

  • Solution:

    • Reduce Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinker relative to the monomer to find a balance between stiffness and elasticity.

    • Introduce a Second, Longer Crosslinker: Incorporate a crosslinker with a longer chain length (e.g., poly(ethylene glycol) diacrylate, PEGDA) alongside a shorter one (e.g., MBA) to create a network with more flexibility.

    • Implement a Double-Network (DN) System: Fabricate a double-network hydrogel.[5][6][7] This involves creating a first, tightly crosslinked network and then interpenetrating it with a second, loosely crosslinked network. The first network provides stiffness, while the second ductile network acts to dissipate energy, significantly improving toughness.[5][7][8]

Issue 3: Mechanical properties are inconsistent between batches.

  • Potential Cause: Variability in Synthesis Conditions. Minor variations in temperature, reagent addition speed, mixing, or degassing can lead to significant differences in the final network structure.

  • Solution:

    • Standardize Protocols: Follow a strict, detailed protocol for all steps. Use a temperature-controlled water bath for polymerization.

    • Control Initiator Addition: Add the initiator (APS) and accelerator (TEMED) consistently and mix gently but thoroughly to ensure homogeneous initiation of polymerization.[1]

    • Ensure Thorough Degassing: Degas all solutions consistently using nitrogen or argon bubbling or vacuum to minimize oxygen inhibition.

Workflow for Troubleshooting Mechanical Strength

G cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_solutions Solutions Problem Hydrogel Mechanical Properties Unsatisfactory Weak Too Weak / Soft? Problem->Weak Brittle Too Stiff / Brittle? Weak->Brittle No Sol_Weak Increase Polymer/Monomer Conc. Increase Crosslinker Conc. Optimize Polymerization Weak->Sol_Weak Yes Inconsistent Inconsistent Results? Brittle->Inconsistent No Sol_Brittle Reduce Crosslinker Conc. Introduce Energy Dissipation (e.g., Double Network) Brittle->Sol_Brittle Yes Sol_Inconsistent Standardize Protocol Ensure Homogeneous Mixing Control Degassing Inconsistent->Sol_Inconsistent Yes Outcome Optimized Mechanical Performance Inconsistent->Outcome No Sol_Weak->Outcome Sol_Brittle->Outcome Sol_Inconsistent->Outcome

Caption: A troubleshooting workflow for addressing common mechanical issues in hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to significantly increase the toughness of my AHA hydrogel?

The formation of a Double-Network (DN) or Interpenetrating Polymer Network (IPN) is one of the most powerful strategies to dramatically enhance hydrogel toughness.[5][7][8] This approach involves synthesizing a second polymer network within the initial AHA hydrogel. The first network is typically rigid and brittle, while the second is soft and ductile. This unique architecture allows for effective energy dissipation through the sacrificial breaking of bonds in one network, leading to materials with exceptionally high fracture energies.[5] For instance, DN hydrogels can exhibit mechanical properties orders of magnitude greater than their individual components.[7]

Q2: How can I modify my AHA hydrogel without introducing a second polymer network?

You can enhance mechanical strength through several other methods:

  • Increase Crosslink Density: A higher concentration of a chemical crosslinker will increase the stiffness and compressive modulus.[1][6] However, this often comes at the expense of toughness, making the hydrogel more brittle.[9]

  • Incorporate Nanofillers: Adding materials like nanocrystalline cellulose, graphene oxide, or carbon nanotubes can act as reinforcing agents, improving both stiffness and strength.[3][10][11] Functionally modified nanocrystalline cellulose has been shown to increase the Young's modulus of poly(acrylic acid) hydrogels by about six times.[11]

  • Utilize Physical Crosslinking: Introduce moieties that can form strong, reversible physical crosslinks like hydrogen bonds or hydrophobic associations.[2] These physical bonds can act as sacrificial links that break under stress and reform, dissipating energy and increasing toughness.[12] A hydrogel based on polyvinyl alcohol (PVA) and poly(this compound) (PAACA) utilizes hydrogen bonds and PVA crystalline domains as dual physical crosslinkers to achieve high tensile strength.[13]

Concept of a Double-Network (DN) Hydrogel

Caption: Interpenetrating rigid and ductile polymer networks in a DN hydrogel.

Q3: How does pH affect the mechanical properties of AHA-based hydrogels?

The this compound monomer contains a carboxylic acid group, making the resulting hydrogel pH-sensitive.

  • At low pH (below the pKa of the carboxylic acid): The carboxyl groups are protonated (-COOH). This allows for the formation of hydrogen bonds between polymer chains, which can act as additional physical crosslinks, potentially increasing the hydrogel's stiffness.[13]

  • At high pH (above the pKa): The carboxyl groups become deprotonated (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains causes the hydrogel to swell significantly.[14][15] This high degree of swelling can lead to a decrease in mechanical strength and modulus as the polymer network becomes more expanded and accommodates more water.[16]

Q4: What kind of quantitative improvements can I expect from these methods?

The degree of improvement is highly dependent on the specific system and protocol. However, literature reports provide a general idea of the potential enhancements.

Table 1: Comparison of Strategies to Enhance Hydrogel Mechanical Strength

StrategyParameter ModifiedTypical Effect on Young's ModulusTypical Effect on Tensile StrengthTypical Effect on Toughness / ElongationReference Example
Increase Crosslinker Higher MBA concentrationIncreases Increases (up to a point)Decreases (becomes more brittle)Increased crosslinking enhances strength but reduces elongation potential.[2][9]
Nanofiller Composite Add 0.058 wt% DCNC~6x Increase (90 -> 619 kPa)~6x Increase ~5x Increase (97 -> 522 kJ/m³)PAA hydrogel reinforced with dicarboxylated nanocrystalline cellulose (DCNC).[11]
Double Network (DN) Interpenetrate with a 2nd networkSignificant Increase Significant Increase Drastic Increase (often >10x)DN hydrogels can achieve fracture energies >9000 J/m² and tensile strengths of several MPa.[5][8]
Physical Crosslinking PVA/PAACA dual network-High (e.g., 0.7 - 1.7 MPa)High (e.g., 800-900% stretch)Hydrogels formed via H-bonds and hydrophobic associations show high strength and stretchability.[13][17]

Key Parameter Relationships in Hydrogel Mechanics

G cluster_inputs Controllable Parameters cluster_outputs Resulting Properties Monomer Monomer Concentration Stiffness Stiffness (Young's Modulus) Monomer->Stiffness ++ Strength Tensile Strength Monomer->Strength + Crosslinker Crosslinker Concentration Crosslinker->Stiffness +++ Crosslinker->Strength ++ Toughness Toughness & Elongation Crosslinker->Toughness -- DN Double Network Formation DN->Stiffness + DN->Strength ++ DN->Toughness +++ Filler Reinforcing Fillers Filler->Stiffness ++ Filler->Strength ++

Caption: Relationship between key synthesis parameters and resulting mechanical properties.

Experimental Protocols

Protocol 1: Basic Synthesis of a this compound (AHA) Hydrogel

This protocol describes a standard free-radical polymerization method.

  • Materials:

    • This compound (AHA)

    • N,N'-methylenebisacrylamide (MBA) as crosslinker

    • Ammonium persulfate (APS) as initiator

    • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

    • Deionized (DI) water or Phosphate-buffered saline (PBS)

    • Nitrogen or Argon gas source

  • Procedure:

    • Prepare Pre-gel Solution: Dissolve the desired amount of AHA monomer and MBA crosslinker in DI water or PBS. A typical starting point is 10-20% (w/v) total solids. Gently mix until all components are fully dissolved.

    • Degas Solution: Purge the pre-gel solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which inhibits polymerization.

    • Initiate Polymerization: Add the initiator (e.g., 10% w/v APS solution, 1/100th of the final volume) and the accelerator (TEMED, 1/1000th of the final volume) to the pre-gel solution.[1]

    • Casting: Immediately after adding the initiators, mix gently by pipetting and cast the solution into a mold (e.g., between two glass plates with a spacer).

    • Curing: Allow the solution to polymerize at room temperature for at least 30 minutes, or as determined by your optimization experiments.[1]

    • Hydration: After polymerization is complete, carefully remove the hydrogel from the mold and hydrate it in DI water or PBS to remove unreacted monomers and reach equilibrium swelling.

Protocol 2: High-Strength Dual-Network AHA Hydrogel (AHA-PVA System)

This protocol is adapted from methods for creating dual physically crosslinked networks to significantly enhance mechanical properties.[13]

  • Materials:

    • Poly(this compound) (PAACA) - Note: This can be synthesized first or a copolymer can be made.

    • Polyvinyl alcohol (PVA), high molecular weight

    • Dimethyl sulfoxide (DMSO) / DI water co-solvent

    • Hydrogel mold

  • Procedure:

    • Dissolve Polymers: Dissolve the desired ratio of PAACA and PVA in the DMSO/water co-solvent. This may require heating (e.g., to 90°C) with constant stirring until a homogeneous solution is formed.

    • Casting: Pour the hot polymer solution into the desired mold and allow it to cool to room temperature.

    • Induce Physical Crosslinking (Freeze-Thaw): Subject the cast hydrogel to a freeze-thaw cycle. This process is crucial for inducing the formation of PVA crystalline domains which act as physical crosslinkers.[13]

      • Freezing: Place the mold in a freezer at -20°C for at least 12 hours.

      • Thawing: Remove the mold and allow it to thaw completely at room temperature for several hours.

    • Repeat Cycles (Optional): For some systems, multiple freeze-thaw cycles can further enhance the crystalline regions and improve mechanical strength. However, for the PAACA/PVA system, the AHA component can facilitate PVA crystallization, potentially requiring only one simple freezing step.[13]

    • Solvent Exchange: After the final thaw, remove the hydrogel from the mold and place it in a large volume of DI water to exchange the DMSO solvent for water. Change the water bath several times over 2-3 days. The resulting hydrogel is crosslinked by both hydrogen bonds between the polymer chains and the microcrystalline domains of PVA.[13]

References

Validation & Comparative

A Guide to Alternatives for 6-Acrylamidohexanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique in creating advanced therapeutics, diagnostics, and research tools. While 6-Acrylamidohexanoic Acid serves as a useful bifunctional linker, a diverse landscape of alternative chemistries offers distinct advantages in reaction efficiency, specificity, and the stability of the final bioconjugate. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to enable informed decisions in your bioconjugation strategies.

Key Alternatives and Their Chemistries

The primary alternatives to the acrylamide-carboxyl structure of this compound can be categorized by their reactive functional groups. Each chemistry offers a unique approach to bioconjugation, with specific advantages and considerations.

  • N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1]

  • Maleimides: This chemistry specifically targets sulfhydryl (thiol) groups, most commonly found in cysteine residues, to form a stable thioether linkage.[2]

  • Click Chemistry: This category includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a highly stable triazole ring and are known for their high efficiency and bioorthogonality.[3][4][5][6]

  • PEGylated Linkers: Polyethylene glycol (PEG) spacers can be incorporated into linkers with various reactive groups. PEGylation enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[7][][9][10]

  • Biodegradable Linkers: These linkers are designed with cleavable bonds that can be broken under specific physiological conditions, allowing for the controlled release of a conjugated molecule.

Performance Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy should be guided by the specific requirements of the application, including the desired level of site-specificity, the stability of the linkage, and the reaction conditions.

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (CuAAC & SPAAC)
Target Residue(s) Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (non-native)
Selectivity Random (multiple lysines)Generally site-specific (limited free cysteines)Highly site-specific
Typical Efficiency 5-50%70-90%[11]>90%[11]
Reaction pH 7.2-8.5[11]6.5-7.5[11]4.0-10.0
Bond Formed AmideThioetherTriazole
Bond Stability Very Stable[12]Stable, but can be reversible[13]Very Stable[14]

Stability of Covalent Linkages

The stability of the bond formed during bioconjugation is critical, especially for in vivo applications where the conjugate must remain intact in circulation to reach its target.

LinkageFormed FromRelative StabilityKey Considerations
Amide NHS Ester + AmineVery HighExceptionally stable across a wide pH range and resistant to many proteases.[12] Considered the gold standard for non-cleavable linkers.
Thioether Maleimide + ThiolHighGenerally stable, but can undergo retro-Michael addition, leading to deconjugation, particularly in the presence of other thiols.[13]
Triazole Azide + AlkyneVery HighHighly stable to enzymatic cleavage, hydrolysis, and oxidation/reduction.[14][15]

Experimental Protocols

Protocol 1: NHS Ester-Amine Coupling

This protocol describes the conjugation of a protein with available primary amines to a molecule containing an NHS ester.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS ester-functionalized molecule

  • DMSO or DMF for dissolving the NHS ester

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Dissolve the NHS ester-functionalized molecule in DMSO or DMF to a concentration of 10 mg/mL.

  • Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the conjugate using a suitable chromatography method to remove excess reagents.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if disulfide bond reduction is needed

  • Maleimide-functionalized molecule

  • DMSO or DMF for dissolving the maleimide

  • Purification column

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • Dissolve the maleimide-functionalized molecule in DMSO or DMF.

  • Add a 10-20 fold molar excess of the maleimide solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.

  • Purify the conjugate to remove unreacted maleimide and other byproducts.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of an azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Purification column

Procedure:

  • In a reaction tube, combine the azide-modified protein and a 5-10 fold molar excess of the alkyne-containing molecule.

  • In a separate tube, premix the CuSO₄ and ligand solutions.

  • Add the copper/ligand mixture to the protein solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix and incubate the reaction for 1-4 hours at room temperature.

  • Purify the resulting triazole-linked conjugate.

Visualizing Bioconjugation Pathways and Workflows

Bioconjugation_Chemistries cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_click Click Chemistry Protein_NH2 Protein-NH₂ NHS_Ester Payload-NHS Ester Protein_NH2->NHS_Ester Nucleophilic Attack Amide_Bond Protein-NH-Payload (Amide Bond) NHS_Ester->Amide_Bond NHS Release Protein_SH Protein-SH Maleimide Payload-Maleimide Protein_SH->Maleimide Michael Addition Thioether_Bond Protein-S-Payload (Thioether Bond) Maleimide->Thioether_Bond Protein_N3 Protein-N₃ Triazole_Bond Protein-Triazole-Payload (Triazole Bond) Protein_N3->Triazole_Bond Cycloaddition (Cu(I) or Strain) Alkyne Payload-Alkyne Alkyne->Triazole_Bond

Caption: Reaction schemes for common bioconjugation chemistries.

Experimental_Workflow Start Start: Bioconjugation Prepare_Biomolecule 1. Prepare Biomolecule (e.g., Protein in Buffer) Start->Prepare_Biomolecule Reaction 3. Mix & Incubate (Control pH, Temp, Time) Prepare_Biomolecule->Reaction Prepare_Linker 2. Prepare Linker/Payload (e.g., Dissolve in DMSO) Prepare_Linker->Reaction Quench 4. Quench Reaction (Optional) Reaction->Quench Purify 5. Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize 6. Characterize Product (e.g., MS, HPLC, SDS-PAGE) Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: A general experimental workflow for bioconjugation.

Decision_Tree Start Start: Choose Conjugation Strategy Site_Specific Site-Specific Labeling Required? Start->Site_Specific Yes_SS Yes Site_Specific->Yes_SS Yes No_SS No Site_Specific->No_SS No Available_Cys Free Cysteine Available? Yes_SS->Available_Cys NHS_Ester Use NHS Ester Chemistry (targets Lysines) No_SS->NHS_Ester Yes_Cys Yes Available_Cys->Yes_Cys Yes No_Cys No Available_Cys->No_Cys No Maleimide Use Maleimide Chemistry Yes_Cys->Maleimide Click_Chem Introduce Non-Natural Amino Acid and Use Click Chemistry No_Cys->Click_Chem

Caption: Decision tree for selecting a bioconjugation method.

References

A Head-to-Head Comparison: 6-Acrylamidohexanoic Acid vs. N-hydroxysuccinimide (NHS) Esters for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of protein research and drug development, the precise and efficient labeling of proteins is paramount. This guide provides a comprehensive comparison of two prominent approaches for amine-reactive protein labeling: 6-Acrylamidohexanoic Acid, typically utilized as its N-hydroxysuccinimide (NHS) ester derivative, and the broader class of NHS esters used for conjugating various reporter molecules. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal labeling strategy for their specific experimental needs.

Executive Summary

The fundamental distinction between labeling with this compound (in its NHS ester form) and other NHS esters lies not in the initial chemical reaction, but in the functionality imparted to the target protein. Both methods exploit the high reactivity of NHS esters towards primary amines (the N-terminus and lysine side chains) to form stable amide bonds.[1][2][][4] However, this compound-NHS ester introduces a terminal acrylamide group, a versatile functional group for subsequent polymerization reactions, most notably in expansion microscopy.[5][6] In contrast, conventional NHS esters are used to directly conjugate fluorophores, biotin, or other reporter molecules.

Performance Comparison

The choice between these two labeling strategies is dictated by the intended downstream application.

FeatureThis compound (via NHS Ester)Conventional NHS Esters
Primary Function Introduces a polymerizable acrylamide group onto the protein.Directly conjugates a reporter molecule (e.g., fluorophore, biotin).
Primary Application Anchoring proteins to a hydrogel matrix (e.g., Expansion Microscopy).[5]Fluorescence imaging, western blotting, affinity purification, immunoassays.[2][7]
Reaction Chemistry Amine-reactive NHS ester chemistry.Amine-reactive NHS ester chemistry.[][4]
Reaction Specificity Primarily targets primary amines (N-terminus, Lysine).[7]Primarily targets primary amines (N-terminus, Lysine).[2][]
Resulting Conjugate Protein with pendant acrylamide groups.Protein conjugated to a reporter molecule.
Bond Stability Forms a stable amide bond.Forms a stable amide bond.[][8]
Control over Labeling Degree of labeling can be controlled by molar ratio of reactants.Degree of labeling can be controlled by molar ratio of reactants.[1][9]
Potential for Non-Specific Labeling Similar to other NHS esters, can react with other nucleophiles at high pH.[10]Can react with other nucleophiles (e.g., tyrosine, serine) at high pH.[10]

Chemical Reaction Mechanisms

The underlying reaction for both this compound-NHS ester and conventional NHS esters is the nucleophilic acyl substitution where a primary amine from the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

G cluster_0 Protein Labeling with NHS Ester Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Labeled_Protein Protein-NH-CO-R (Stable Amide Bond) Intermediate->Labeled_Protein Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of NHS esters with primary amines on a protein.

Experimental Workflows

The experimental workflows for labeling proteins with either this compound-NHS ester or a conventional NHS ester are very similar, involving preparation of the protein and reagent, the labeling reaction, and subsequent purification.

G cluster_1 General Protein Labeling Workflow A 1. Prepare Protein Solution (e.g., in PBS, pH 7.2-8.5) C 3. Add Labeling Reagent to Protein Solution A->C B 2. Prepare Labeling Reagent Stock Solution (e.g., in DMSO or DMF) B->C D 4. Incubate (e.g., 1-4 hours at room temperature) C->D E 5. Quench Reaction (Optional) (e.g., with Tris or glycine) D->E F 6. Purify Labeled Protein (e.g., size exclusion chromatography) E->F G 7. Characterize Labeled Protein (e.g., determine degree of labeling) F->G

Caption: A generalized experimental workflow for protein labeling with NHS esters.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound, Succinimidyl Ester (Acryloyl-X, SE)

This protocol is adapted for introducing acrylamide moieties into proteins, for instance, for expansion microscopy.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester)[5]

  • Anhydrous DMSO or DMF

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

  • Prepare Acryloyl-X, SE Solution: Immediately before use, dissolve Acryloyl-X, SE in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Acryloyl-X, SE solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by methods appropriate for the protein.

Protocol 2: Labeling of Antibodies with a Fluorescent NHS Ester

This protocol provides a general procedure for labeling antibodies with a fluorescent dye.

Materials:

  • Antibody (IgG) to be labeled (in 0.1 M sodium bicarbonate buffer, pH 8.3)[9]

  • Fluorescent NHS ester (e.g., FITC, Cy5-NHS)

  • Anhydrous DMSO or DMF[1]

  • 1 M lysine or Tris-HCl, pH 8.0 (for quenching)

  • Size-exclusion chromatography column

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2.5 mg/mL.[9] Ensure the solution is free of amine-containing stabilizers like BSA or Tris.

  • Prepare Dye Stock Solution: Dissolve the fluorescent NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.[8][9]

  • Purification: Immediately after incubation, purify the conjugated antibody from the free dye using a size-exclusion chromatography column equilibrated with PBS.[2][9]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at the maximum absorbance of the protein (typically 280 nm) and the dye. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Stability of the Resulting Linkage

Both labeling methods result in the formation of a highly stable amide bond between the label and the protein.[] This covalent linkage is effectively irreversible under physiological conditions, ensuring that the attached group remains associated with the protein during subsequent experimental manipulations.[] While the amide bond itself is very stable, the stability of the attached moiety (e.g., the fluorophore or the acrylamide group) will depend on its own chemical properties.

Conclusion

The choice between this compound-NHS ester and other conventional NHS esters for protein labeling is fundamentally a choice of the desired functionality. For applications requiring the covalent integration of proteins into a polymer network, such as in expansion microscopy, this compound-NHS ester is the reagent of choice. For the vast majority of other applications that require direct visualization or capture of proteins, conventional NHS esters that conjugate fluorophores, biotin, or other reporter molecules remain the gold standard. Both methodologies rely on the same robust and well-characterized NHS ester chemistry, providing a reliable means of protein modification for a wide array of research and development needs.

References

The Crucial Role of Linker Length in Hydrogel Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tuning of hydrogel properties is paramount for applications ranging from tissue engineering to controlled drug delivery. The choice of crosslinker, and specifically its length, is a critical determinant of the final hydrogel's performance. This guide provides an objective comparison of how different linker lengths influence key hydrogel characteristics, supported by experimental data and detailed protocols.

The crosslinking of polymer chains is the fundamental process that transforms a liquid solution into a three-dimensional hydrogel network. The molecules that form these links, or "crosslinkers," dictate the structural and functional properties of the resulting hydrogel. Polyethylene glycol (PEG) is a widely used crosslinker due to its biocompatibility, hydrophilicity, and tunable length.[1][2] This guide will focus on the impact of varying PEG linker lengths on hydrogel performance.

Impact of Linker Length on Hydrogel Properties: A Quantitative Comparison

The length of the crosslinker directly influences the mesh size of the hydrogel network. Longer linkers create a looser network with a larger mesh size, while shorter linkers result in a more tightly crosslinked and denser network.[3] These structural differences have profound effects on the hydrogel's mechanical strength, swelling behavior, degradation rate, and its ability to release encapsulated therapeutics.[4][5]

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its intended application. Shorter crosslinkers generally lead to stiffer hydrogels with higher compressive and elastic moduli due to the increased crosslinking density.[6][7] Conversely, longer linkers result in more flexible and elastic hydrogels.[8]

Linker (PEGDA) Molecular Weight (Da)Compressive Modulus (kPa)Young's Modulus (kPa)Reference
575~350~450[3]
3400~150~200[3]
6000~80~100[3]
10000~40~50[3]

Table 1: Effect of PEGDA linker molecular weight on the mechanical properties of hydrogels. As the linker length increases, both the compressive and Young's modulus decrease, indicating a softer material.

Swelling Ratio

The swelling ratio, a measure of a hydrogel's ability to absorb and retain water, is inversely proportional to the crosslinking density.[9][10] Longer linkers create larger interstitial spaces within the network, allowing for greater water uptake and a higher swelling ratio.[1][11]

Linker (PEGDA) Molecular Weight (Da)Swelling Ratio (%)Reference
575~1500[1]
3400~2500[1]
6000~3500[1]
10000~4500[3]

Table 2: Influence of PEGDA linker molecular weight on the equilibrium swelling ratio of hydrogels. Longer linkers lead to a significant increase in the swelling ratio.

Degradation Rate

For applications requiring biodegradable scaffolds, the linker length can be used to tune the degradation profile. Hydrogels with longer, more flexible linkers are often more susceptible to enzymatic or hydrolytic degradation due to increased accessibility of the polymer backbone to water and enzymes.[5][8]

Linker TypeDegradation Time (Days)Degradation MechanismReference
Short Chain (e.g., DEGDMA)>100 (Surface Erosion)Acid Hydrolysis[5]
Long Chain (e.g., Tetra-EGDMA)~110 (Bulk Degradation)Acid Hydrolysis[5]

Table 3: Comparison of degradation behavior for hydrogels crosslinked with short versus long ethylene glycol dimethacrylate (EGDMA) linkers. The degradation mechanism can shift from surface erosion to bulk degradation with increasing linker length.

Drug Release Kinetics

The mesh size of the hydrogel network, governed by the linker length, is a key factor in controlling the release of encapsulated drugs.[12] Hydrogels with shorter linkers and smaller mesh sizes will exhibit slower release rates, particularly for larger drug molecules, due to steric hindrance.[4][13] Conversely, longer linkers facilitate faster diffusion and release.

Linker (PEGDA) Molecular weight (Da)Diffusion Coefficient (x 10⁻⁷ cm²/s)DrugReference
3400~5.2Bovine Serum Albumin[4]
10000~8.9Bovine Serum Albumin[4]

Table 4: Effect of PEGDA linker molecular weight on the diffusion coefficient of bovine serum albumin (BSA) from hydrogels. A longer linker results in a higher diffusion coefficient and thus a faster release rate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols for synthesizing and characterizing hydrogels with varying linker lengths.

Hydrogel Synthesis (Photopolymerization)

This protocol describes the synthesis of Poly(ethylene glycol) diacrylate (PEGDA) hydrogels via photopolymerization, a common method for creating covalently crosslinked networks.[14]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of varying molecular weights (e.g., 575, 3400, 6000, 10000 Da)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 1173)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a precursor solution by dissolving PEGDA and the photoinitiator in PBS. The concentration of PEGDA and photoinitiator will depend on the desired hydrogel properties. A typical concentration is 10-20% (w/v) for PEGDA and 0.05-0.1% (w/v) for the photoinitiator.

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape and size (e.g., a cylindrical mold for mechanical testing).

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization (typically 5-15 minutes). The exposure time will vary depending on the photoinitiator concentration and UV light intensity.

  • After polymerization, carefully remove the hydrogel from the mold and equilibrate it in PBS for 24-48 hours to remove any unreacted components and allow the hydrogel to reach its equilibrium swelling state.

Measurement of Mechanical Properties

Unconfined compression testing is a standard method to determine the compressive modulus of hydrogels.[5]

Equipment:

  • Mechanical testing system with a compression platen

  • Load cell

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Place the swollen hydrogel sample on the lower platen of the mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 0.1 mm/s) until the hydrogel fails.

  • Record the stress and strain data.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve.

Determination of Swelling Ratio

The swelling ratio is determined by measuring the weight of the hydrogel in its swollen and dry states.[10]

Procedure:

  • Equilibrate the hydrogel in PBS until it reaches its maximum swelling.

  • Remove the hydrogel from the PBS and gently blot the surface to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until all water is removed to obtain the dry weight (Wd).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment.[12]

Procedure:

  • Load the hydrogel with the drug of interest during the synthesis process by adding the drug to the precursor solution.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological interactions.

G cluster_prep Hydrogel Preparation cluster_char Characterization P1 Prepare Precursor Solution (PEGDA + Photoinitiator + Drug) P2 Pipette into Mold P1->P2 P3 UV Photopolymerization P2->P3 P4 Equilibrate in PBS P3->P4 C1 Mechanical Testing (Compressive Modulus) P4->C1 C2 Swelling Ratio Measurement P4->C2 C3 Drug Release Kinetics Study P4->C3

Caption: Experimental workflow for hydrogel synthesis and characterization.

The properties of the hydrogel, influenced by linker length, can also impact cellular behavior and signaling pathways. For instance, the mechanical stiffness of the hydrogel can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.[15]

G Hydrogel Stiffness Hydrogel Stiffness Integrin Clustering Integrin Clustering Hydrogel Stiffness->Integrin Clustering modulates FAK Activation FAK Activation Integrin Clustering->FAK Activation MAPK Pathway MAPK Pathway FAK Activation->MAPK Pathway Cellular Response Cellular Response MAPK Pathway->Cellular Response regulates

Caption: Influence of hydrogel stiffness on the MAPK signaling pathway.

References

A Comparative Guide to the Biocompatibility of Poly(6-Acrylamidohexanoic Acid) and its Alternatives for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymer is a critical decision in the development of drug delivery systems, medical devices, and tissue engineering scaffolds. Biocompatibility is a paramount consideration, ensuring that the material does not elicit an adverse response in the host. This guide provides a comparative assessment of the biocompatibility of poly(6-acrylamidohexanoic acid) against two widely used alternatives: poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) and polyethylene glycol (PEG). The information presented herein is supported by a summary of available experimental data and detailed methodologies for key biocompatibility assays.

Executive Summary

Poly(this compound) is a member of the poly(N-acryloyl amino acid) family, a class of polymers generally considered to be biocompatible.[1][2][3][4] While specific quantitative biocompatibility data for poly(this compound) is limited in publicly available literature, its structural similarity to other polymers in this class suggests a favorable biocompatibility profile. In contrast, extensive research has been conducted on the biocompatibility of PHPMA and PEG, establishing them as benchmarks in the field of biomedical polymers. Both PHPMA and PEG generally exhibit low cytotoxicity, low immunogenicity, and are well-tolerated in vivo.[5][6][7][8][9][10] This guide will delve into the available data for each polymer across key biocompatibility parameters.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for cytotoxicity and hemolysis, two critical in vitro indicators of biocompatibility. It is important to note the absence of specific data for poly(this compound) and the reliance on data from structurally similar polymers.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayResults (e.g., IC50, % Viability)Citation
Poly(this compound) Data not available-Data not available-
General Poly(N-acryloyl amino acids)Various-Generally high cell viability reported[11]
Poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) HeLaMTT AssayNanoparticles showed higher cytotoxicity than free drug after 48h (IC50 0.1 ng/mL vs 1.7 ng/mL for free drug)[9]
Various-Generally considered non-cytotoxic and well-tolerated[10]
Polyethylene Glycol (PEG) VariousVariousGenerally considered non-toxic and biocompatible[7][8][12]
Mice (in vivo)-PEG 200 can be toxic when injected intraperitoneally at high doses (e.g., 8 mL/kg)[12]

Table 2: Hemolysis Assay Data

PolymerAssay ConditionsResults (% Hemolysis)Citation
Poly(this compound) Data not availableData not available-
General Poly(amino acid)s-Some β-amino acid polymers show hemolytic activity[13]
Poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) Data not availableGenerally considered hemocompatible-
Polyethylene Glycol (PEG) Data not availableGenerally considered hemocompatible-

Experimental Protocols

Detailed methodologies for standard biocompatibility assays are crucial for the accurate interpretation and comparison of data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

  • Treatment: Remove the culture medium and add the polymer solution at various concentrations to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Hemolysis Assay (ASTM F756)

This assay determines the hemolytic properties of a material, which is its ability to lyse red blood cells.[15][16][17]

Protocol:

  • Blood Collection: Obtain fresh human blood in vacutainers containing sodium citrate as an anticoagulant.[18]

  • Red Blood Cell (RBC) Suspension Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Material Incubation (Direct Contact):

    • Place the test polymer (at a specified surface area or weight) in a tube.

    • Add the RBC suspension to the tube.

    • Use PBS as a negative control (0% hemolysis) and deionized water or a surfactant solution as a positive control (100% hemolysis).

  • Material Incubation (Extract Method):

    • Incubate the polymer in PBS or saline at 37°C for a specified time (e.g., 24 or 72 hours) to create an extract.[18]

    • Mix the extract with the RBC suspension.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[18]

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Visualizing Biocompatibility Assessment

Experimental Workflow for Biocompatibility Testing

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Material Preparation (Polymer Synthesis & Sterilization) B Cytotoxicity Assay (e.g., MTT) A->B C Hemolysis Assay (Direct & Indirect Contact) A->C D Genotoxicity Assay A->D J Biocompatibility Evaluation & Decision Making B->J C->J D->J E Animal Model Selection F Implantation/ Administration E->F G Histopathology F->G H Blood Analysis F->H I Systemic Toxicity F->I G->J H->J I->J G A Biomaterial Implantation B Protein Adsorption (Opsonization) A->B C Macrophage Recognition & Phagocytosis B->C D Cytokine & Chemokine Release (e.g., TNF-α, IL-1β) C->D E Recruitment of Inflammatory Cells D->E F Chronic Inflammation & Fibrous Capsule Formation E->F G Resolution & Tissue Integration E->G G A Define Application Requirements B Initial Polymer Screening (Literature Review) A->B C In Vitro Biocompatibility (Cytotoxicity, Hemolysis) B->C D Pass? C->D E In Vivo Biocompatibility (Implantation Studies) D->E Yes H Re-evaluate Polymer Selection D->H No F Pass? E->F G Select Polymer for Further Development F->G Yes F->H No

References

A Comparative Guide to Acrylamide-Based Crosslinkers: 6-Acrylamidohexanoic Acid vs. N,N'-methylenebis(acrylamide) and Poly(ethylene glycol) diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the physicochemical properties and ultimate performance of polyacrylamide-based hydrogels and bioconjugates. This guide provides an objective comparison of 6-Acrylamidohexanoic Acid with two widely used acrylamide-based crosslinkers: N,N'-methylenebis(acrylamide) (MBAm) and Poly(ethylene glycol) diacrylate (PEGDA). The information presented herein, supported by experimental data from scientific literature, is intended to assist researchers in making informed decisions for their specific applications, ranging from drug delivery and tissue engineering to protein immobilization and biosensor development.

At a Glance: Key Performance Characteristics

The choice of crosslinker significantly impacts hydrogel properties such as swelling behavior, mechanical strength, and biodegradability, as well as the efficiency of biomolecule immobilization. The following tables summarize the key characteristics of this compound, MBAm, and PEGDA.

Property This compound N,N'-methylenebis(acrylamide) (MBAm) Poly(ethylene glycol) diacrylate (PEGDA)
Primary Application Biomolecule immobilization, surface functionalizationPolyacrylamide gel electrophoresis (PAGE), hydrogel formationHydrogel scaffolds for tissue engineering, drug delivery
Key Feature Amine-reactive functional group for covalent protein attachmentForms tight, robust crosslinks in polyacrylamide gelsBiocompatible, tunable hydrophilicity and mechanical properties
Solubility Soluble in methanol and water (as a salt)[1]Slightly soluble in waterWater-soluble, solubility dependent on molecular weight
Biodegradability Generally considered non-biodegradableResistant to biodegradation[2]Biodegradable through hydrolysis of ester linkages[3]

Quantitative Performance Data

Direct comparative studies under identical conditions are limited. The following tables present a synopsis of quantitative data extracted from various studies, highlighting the performance of hydrogels prepared with MBAm and PEGDA. Data for this compound as a primary hydrogel crosslinker for bulk mechanical and swelling properties is not as prevalent in the literature, as its primary use is in bioconjugation.

Table 1: Swelling Properties of Acrylamide-Based Hydrogels
Crosslinker Concentration Swelling Ratio (%) Equilibrium Water Content (%) Reference
MBAm1 mol%~1420~99[4]
MBAm3 mol%~770~98[4]
MBAm6-18 mol%Decreases with increasing concentration-[5]
PEGDA (Mw 700 Da)20% (w/v)~300-[6]
PEGDA (Mw 10,000 Da)20% (w/v)~1800-[6]
PEGDA (Mw 3.4 kDa)10% (w/v)-~90 (inferred)[7][8]
PEGDA (Mw 20 kDa)10% (w/v)Increases with Mw-[8]

Note: Swelling properties are highly dependent on monomer concentration, temperature, pH, and ionic strength of the swelling medium.

Table 2: Mechanical Properties of Acrylamide-Based Hydrogels
Crosslinker Concentration Elastic Modulus (kPa) Compressive Strength Reference
MBAmHigh concentration~34-[9]
MBAmLow concentrationLower modulus-[9]
PEGDA (Mw 700 Da)20% (w/v)503 ± 57-[6]
PEGDA (Mw 10,000 Da)20% (w/v)4.73 ± 0.46-[6]
PEGDA (Mw 3.4 - 12 kDa)15 wt%0.7 - 20.6Decreases with increasing Mw[7]

Note: Mechanical properties are influenced by crosslinking density, polymer concentration, and the specific mechanical testing methodology employed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide representative protocols for hydrogel synthesis and characterization.

Protocol 1: Synthesis of Polyacrylamide Hydrogel using MBAm

This protocol describes the free-radical polymerization of acrylamide with MBAm as the crosslinker.

Materials:

  • Acrylamide monomer

  • N,N'-methylenebis(acrylamide) (MBAm)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

Procedure:

  • Prepare a master solution of 30 wt% acrylamide and 0.8 wt% MBAm in PBS.[10]

  • To prepare hydrogels with varying monomer concentrations, dilute the master solution with PBS.[10]

  • Transfer the desired volume of the monomer/crosslinker solution to a reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes. This is crucial as oxygen inhibits free-radical polymerization.[11]

  • To initiate polymerization, add 10% (w/v) APS solution and TEMED. The amounts of initiator and catalyst may need to be optimized depending on the desired gelation time.

  • Quickly mix the solution and transfer it into a mold of the desired shape and size.

  • Allow the polymerization to proceed at room temperature. Gelation typically occurs within 30 minutes.[11]

  • After complete polymerization (e.g., 2 hours), carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with deionized water or PBS for at least 24 hours to remove unreacted monomers and initiators.

Protocol 2: Photopolymerization of PEGDA Hydrogels

This protocol outlines the synthesis of PEGDA hydrogels using UV-initiated photopolymerization.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Dissolve PEGDA in PBS to the desired concentration (e.g., 10-40% w/v).[12]

  • Add the photoinitiator to the PEGDA solution at a concentration of 0.05-1.0% (w/v). Protect the solution from light after adding the photoinitiator.[12]

  • Pipette the precursor solution into a mold.

  • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate crosslinking.[12]

  • After curing, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of PBS for at least 24 hours to allow it to reach equilibrium swelling and to wash out any unreacted components.[12]

Protocol 3: Protein Immobilization using this compound, Succinimidyl Ester

This protocol describes the covalent attachment of proteins to a surface functionalized with acrylamide groups, a common application of this compound derivatives.

Materials:

  • This compound, succinimidyl ester (Acryloyl-X, SE)

  • Protein to be immobilized (containing primary amines)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Acrylamide and N,N'-methylenebis(acrylamide) (for hydrogel formation)

  • APS and TEMED

  • Functionalized glass slide (e.g., amine- or methacrylate-coated)

Procedure:

  • Protein Modification: Dissolve the protein in an amine-free buffer. Add a 10- to 20-fold molar excess of Acryloyl-X, SE (dissolved in a small amount of DMSO or DMF) to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature to allow the succinimidyl ester to react with the primary amines on the protein, forming a stable amide bond and leaving a terminal acrylamide group.

  • Remove excess, unreacted Acryloyl-X, SE by dialysis or size-exclusion chromatography.

  • Co-polymerization: Prepare a pre-gel solution containing acrylamide, MBAm, and the acrylamide-modified protein in PBS.

  • Deoxygenate the solution and initiate polymerization with APS and TEMED.

  • Pipette the solution onto a functionalized glass slide and cover with a coverslip to form a thin hydrogel layer.

  • After polymerization, wash the hydrogel extensively to remove non-covalently bound protein.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows for hydrogel characterization and protein immobilization.

Hydrogel_Characterization_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Monomer Monomer (Acrylamide) Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker (MBAm or PEGDA) Crosslinker->Polymerization Initiator Initiator (APS/TEMED or Photoinitiator) Initiator->Polymerization Hydrogel Cured Hydrogel Polymerization->Hydrogel Swelling Swelling Study Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Degradation Degradation Assay Hydrogel->Degradation Data Data Analysis Swelling->Data Mechanical->Data Degradation->Data

Caption: Workflow for hydrogel synthesis and characterization.

Protein_Immobilization_Workflow cluster_modification Protein Modification cluster_immobilization Immobilization cluster_assay Functional Assay Protein Protein with Primary Amines Reaction1 Amine Reaction Protein->Reaction1 AcryloylX This compound, SE AcryloylX->Reaction1 ModifiedProtein Acrylamide-Modified Protein Reaction1->ModifiedProtein PreGel Prepare Pre-Gel Solution (Acrylamide, MBAm, Modified Protein) ModifiedProtein->PreGel Polymerization Co-polymerization PreGel->Polymerization ImmobilizedProtein Protein Immobilized in Hydrogel Polymerization->ImmobilizedProtein ActivityAssay Enzyme Activity or Binding Assay ImmobilizedProtein->ActivityAssay Result Quantify Activity/Binding ActivityAssay->Result

Caption: Workflow for protein immobilization using this compound.

Concluding Remarks

The selection of an acrylamide-based crosslinker is a critical decision that dictates the final properties of a hydrogel or bioconjugate.

  • N,N'-methylenebis(acrylamide) (MBAm) is the industry standard for creating robust, highly crosslinked polyacrylamide gels with high mechanical stiffness, making it ideal for applications like gel electrophoresis. However, its low solubility and lack of biodegradability can be limitations in biomedical applications.

  • Poly(ethylene glycol) diacrylate (PEGDA) offers significant advantages in biocompatibility, biodegradability, and tunability. By varying the molecular weight of the PEGDA, researchers can precisely control the swelling ratio, mechanical properties, and degradation kinetics of the resulting hydrogels, making it a versatile choice for tissue engineering and controlled drug release.

  • This compound excels in applications requiring the covalent immobilization of biomolecules. Its amine-reactive succinimidyl ester derivative provides a straightforward method for tethering proteins and other ligands to polyacrylamide matrices or surfaces. While not typically used as the primary bulk crosslinker for hydrogels, its role in functionalizing materials with biological activity is paramount.

Ultimately, the optimal crosslinker depends on the specific requirements of the application. For applications demanding high mechanical strength and a well-defined pore structure, MBAm is a suitable choice. For biomedical applications where biocompatibility, biodegradability, and tunable properties are essential, PEGDA is often preferred. When the goal is to create a bioactive material through the stable immobilization of proteins or other biomolecules, this compound is an excellent option. Researchers are encouraged to consider the data and protocols presented in this guide to inform their selection and experimental design.

References

A Comparative Guide to the Validation of Protein Conjugation with 6-Acrylamidohexanoic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is paramount to ensuring product quality, efficacy, and safety. The conjugation of proteins with small molecules, such as 6-Acrylamidohexanoic Acid, requires rigorous analytical validation to confirm the success of the conjugation, determine the degree of modification, and identify the specific sites of attachment. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of protein conjugation, supported by experimental data and detailed methodologies.

Introduction to Protein Conjugation Validation

The covalent attachment of molecules like this compound to a protein can alter its physicochemical properties and biological activity. Therefore, a suite of analytical methods is often employed to fully characterize the resulting conjugate. Mass spectrometry (MS) has emerged as the gold standard for in-depth analysis, offering unparalleled detail at the molecular level. However, other techniques, including Edman degradation, spectrophotometric assays, and size-exclusion chromatography with multi-angle light scattering (SEC-MALS), provide valuable and often complementary information.

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific information required, the available instrumentation, and the nature of the protein conjugate. The following table summarizes the key performance characteristics of the most common methods for validating protein conjugation.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationSpectrophotometric Assay (TNBS)Size-Exclusion Chromatography (SEC-MALS)
Primary Information Site of conjugation, degree of conjugation, conjugate identityN-terminal sequence, confirmation of N-terminal modificationDegree of primary amine modificationMolar mass, aggregation state, conjugation ratio
Sensitivity High (attomole to femtomole)[1][2]High (picomole)[3]Moderate (microgram)[4]Moderate (microgram)
Accuracy High (<10 ppm mass accuracy)[5]High (>99% efficiency per amino acid)[3]Variable, dependent on standard curveHigh (typically within 5%)[6]
Sample Requirement Low (nanograms to micrograms)Low (10-100 picomoles)[3]Low to moderate (20-200 µg/ml)[7]Moderate (5-500 µg per injection)
Throughput HighLowHighHigh
Limitations Complex data analysis, potential for ion suppressionLimited to N-terminus, blocked N-termini are problematic[3][8]Indirect measurement, potential for interference[9]Does not provide site-specific information

Mass Spectrometry: The Gold Standard

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the most comprehensive characterization of protein conjugates. Both "top-down" analysis of the intact conjugate and "bottom-up" analysis of digested peptide fragments can be employed.

Top-down analysis provides the molecular weight of the intact protein conjugate, allowing for the determination of the number of attached this compound molecules (the degree of conjugation).

Bottom-up analysis involves the enzymatic digestion of the protein conjugate into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. By identifying peptides that have been modified with this compound, the specific sites of conjugation can be precisely mapped.

Mass_Spectrometry_Workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results Protein Protein Conjugate Protein Conjugate Protein->Conjugate Reagent This compound Reagent->Conjugate Digestion Enzymatic Digestion Conjugate->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS Analysis (MS1) LC_Separation->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis MSMS_Analysis->Data_Analysis Conjugation_Site Site of Conjugation Data_Analysis->Conjugation_Site Degree_of_Conjugation Degree of Conjugation Data_Analysis->Degree_of_Conjugation

Mass Spectrometry Workflow for Conjugate Analysis.

Alternative Validation Techniques

While mass spectrometry provides extensive data, other techniques offer practical and often faster methods for routine validation.

Edman Degradation

Edman degradation sequentially removes amino acids from the N-terminus of a protein.[10] This technique can confirm the identity of the protein and verify if the N-terminus has been modified. However, it is a low-throughput method and cannot be used if the N-terminus is blocked. The presence of an acrylamide modification on a lysine side chain near the N-terminus is unlikely to directly interfere with the Edman chemistry, which targets the alpha-amino group of the N-terminal residue. However, significant modification of the protein could potentially impact its solubility or handling during the sequencing process.

Spectrophotometric Assays (TNBS Assay)

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups (e.g., on lysine residues and the N-terminus) in a protein sample.[7][11] By comparing the number of free amines before and after conjugation with this compound (which reacts with primary amines), the degree of conjugation can be estimated. This is a rapid and high-throughput method but provides an indirect measure of conjugation and can be susceptible to interference from other molecules in the sample.[9]

TNBS_Assay_Workflow cluster_samples Sample Preparation cluster_assay TNBS Assay cluster_calculation Calculation Unconjugated Unconjugated Protein TNBS_Reaction_Un React with TNBS Unconjugated->TNBS_Reaction_Un Conjugated Conjugated Protein TNBS_Reaction_Con React with TNBS Conjugated->TNBS_Reaction_Con Measure_Abs_Un Measure Absorbance (335 nm) TNBS_Reaction_Un->Measure_Abs_Un Measure_Abs_Con Measure Absorbance (335 nm) TNBS_Reaction_Con->Measure_Abs_Con Calculate_Free_Amines Calculate Free Amines Measure_Abs_Un->Calculate_Free_Amines Measure_Abs_Con->Calculate_Free_Amines Standard_Curve Standard Curve (e.g., Glycine) Standard_Curve->Calculate_Free_Amines Calculate_DoC Calculate Degree of Conjugation Calculate_Free_Amines->Calculate_DoC

TNBS Assay Workflow for Degree of Conjugation.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass of macromolecules in solution.[12][13] By separating the protein conjugate from unreacted protein and small molecules, SEC-MALS can be used to determine the molar mass of the conjugate. From the increase in molar mass compared to the unconjugated protein, the average number of conjugated this compound molecules can be calculated. This method is particularly useful for assessing the aggregation state of the conjugate.[14]

Experimental Protocols

Protein Conjugation with this compound

This protocol provides a general procedure for the conjugation of a protein with this compound N-hydroxysuccinimide (NHS) ester. Optimal conditions may vary depending on the specific protein.

  • Protein Preparation: Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Dissolve the this compound NHS ester in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound NHS ester solution to the protein solution. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • Take an aliquot of the purified protein conjugate (approximately 10-20 µg).

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate the mixture at 37°C overnight (16-18 hours).

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography (RPLC) column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode to acquire both MS1 and MS/MS spectra.

  • Data Analysis:

    • Use a suitable software package (e.g., Protein Prospector, MaxQuant) to search the acquired MS/MS spectra against the protein sequence database.

    • Include the mass of this compound as a variable modification on lysine residues and the N-terminus.

    • Identify the modified peptides and pinpoint the exact sites of conjugation.

TNBS Assay Protocol
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[7]

    • TNBS Solution: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).[7]

    • Stop Solution: 10% SDS and 1N HCl.

    • Standard: Prepare a series of glycine or protein standards of known concentration in the Reaction Buffer.

  • Assay Procedure:

    • Add 500 µL of the protein sample (conjugated and unconjugated controls) and standards to separate test tubes.

    • Add 250 µL of the 0.01% TNBS solution to each tube and mix well.

    • Incubate at 37°C for 2 hours.

    • Add 250 µL of 10% SDS and 125 µL of 1N HCl to stop the reaction.

  • Measurement and Analysis:

    • Measure the absorbance of each sample at 335 nm.[7]

    • Generate a standard curve from the absorbance values of the standards.

    • Determine the concentration of free amino groups in the protein samples from the standard curve.

    • Calculate the degree of conjugation by comparing the number of free amino groups in the conjugated sample to the unconjugated control.

SEC-MALS Protocol
  • System Setup:

    • Equilibrate the SEC column and MALS and refractive index (RI) detectors with a suitable mobile phase (e.g., PBS).

  • Sample Analysis:

    • Inject an appropriate amount of the purified protein conjugate (typically 50-100 µg) onto the SEC column.[15]

    • Monitor the elution profile using UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the MALS and RI data to calculate the absolute molar mass of the eluting species.

    • Determine the molar mass of the main conjugate peak.

    • Calculate the average number of conjugated this compound molecules by subtracting the molar mass of the unconjugated protein and dividing by the molar mass of the this compound.

    • Assess the presence of aggregates or fragments by analyzing the molar mass across the entire elution profile.

Conclusion

The validation of protein conjugation with this compound is a critical step in the development of protein-based therapeutics and research tools. While mass spectrometry offers the most detailed and comprehensive analysis, a multi-faceted approach utilizing complementary techniques such as Edman degradation, TNBS assays, and SEC-MALS provides a robust and efficient strategy for complete characterization. The selection of the appropriate analytical methods should be guided by the specific information required at each stage of the research and development process.

References

A Comparative Guide to Hydrogel Properties: The Impact of Different Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical determinant of hydrogel performance. This guide provides an objective comparison of hydrogel properties based on the crosslinking agent used, supported by experimental data and detailed methodologies.

Hydrogels, with their high water content and tunable physical properties, are invaluable materials in biomedical applications ranging from drug delivery to tissue engineering.[1][2] The selection of a crosslinking agent is a pivotal step in hydrogel formulation, directly influencing the final mechanical properties and dictating the suitability of the hydrogel for specific applications.[3] This guide focuses on a comparative analysis of commonly used chemical crosslinkers, detailing their effects on key hydrogel characteristics such as swelling ratio, mechanical strength, and biocompatibility.

Data Presentation: A Comparative Overview of Crosslinker Effects

The choice of crosslinker significantly alters the mechanical and swelling characteristics of a hydrogel.[3] The following tables summarize experimental data from various studies, showcasing the influence of different crosslinkers on the properties of gelatin and poly(acrylic acid) hydrogels.

Table 1: Comparison of Gelatin Hydrogels with Different Crosslinkers

CrosslinkerPolymer SystemTensile Strength (MPa)Swelling Ratio (%)Key Findings & Biocompatibility Notes
EDC-NHS Gelatin~0.1 - 0.2~400 - 600Zero-length crosslinker. Generally considered biocompatible as it does not get incorporated into the polymer backbone.[4][5][6]
Dialdehyde Starch (DAS) Gelatin~0.3 - 0.5~300 - 500Results in improved thermal stability and significantly increased tensile strength and stiffness compared to EDC-NHS.[4][5]
Squaric Acid (SQ) GelatinLower than EDC-NHSHigher than EDC-NHSDid not provide beneficial changes to the mechanical properties of the gelatin hydrogel in the cited study.[4][5]
Glutaraldehyde (GTA) GelatinVariable, can be highGenerally lowerEffective crosslinker, but concerns exist regarding its cytotoxicity due to residual unreacted aldehyde groups.[7][8][9]
Genipin GelatinComparable to or higher than GTAVariableA natural crosslinker considered a safer alternative to glutaraldehyde with significantly lower cytotoxicity.[7][10]

Table 2: Effect of Crosslinker Concentration on Poly(acrylic acid) (PAA) Hydrogel Properties

Crosslinker Concentration (mol%)Polymer SystemElastic Modulus (kPa)Equilibrium Water Content (%)Key Findings
0.02 Poly(acrylic acid)Lower~90Lower crosslinker concentration leads to a higher swelling ratio and greater thermal stability.[11][12]
0.04 Poly(acrylic acid)Intermediate~89A moderate level of crosslinking provides a balance between swelling and mechanical strength.[11][12]
0.06 Poly(acrylic acid)~34~83Higher crosslinker concentration results in a higher elastic modulus and lower swelling ratio.[11][12]

Experimental Protocols

Accurate and reproducible characterization of hydrogel properties is crucial for their development and application.[3] Below are detailed methodologies for key experiments.

Hydrogel Preparation (General Protocol)
  • A 40% aqueous solution of the base polymer (e.g., gelatin) is prepared by dissolving it in distilled water with magnetic stirring at an elevated temperature (e.g., 50°C) for 30 minutes.[13]

  • Solutions of the crosslinking agents are prepared separately by dissolving the appropriate amount in distilled water. For EDC-NHS, a molar ratio of 1:5 is often used.[13]

  • The crosslinker solution is then added to the polymer solution and mixed thoroughly.

  • The resulting mixture is cast into molds and allowed to gel at a specific temperature and time.

  • Post-gelling, the hydrogels are typically washed to remove any unreacted crosslinker.

Swelling Ratio Determination

The swelling behavior of hydrogels is a fundamental property that reflects their capacity to absorb and retain water.[14]

  • The dried hydrogel sample is weighed (W_d).

  • The sample is immersed in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

  • At regular intervals, the hydrogel is removed from the buffer, excess surface water is gently blotted away, and the swollen weight (W_s) is recorded.

  • This process is continued until the hydrogel reaches equilibrium swelling (i.e., no further weight change is observed).

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Mechanical Property Testing

The mechanical properties, such as tensile strength and compressive modulus, determine the hydrogel's ability to withstand physiological stresses.[15]

Tensile Strength Measurement:

  • Hydrogel samples are prepared in a specific shape (e.g., dumbbell-shaped) and equilibrated in a suitable buffer.[3]

  • The sample is mounted onto a mechanical tester equipped with grips.

  • The sample is stretched at a constant rate until it fractures.

  • The stress-strain curve is recorded, and the tensile strength (the maximum stress the material can withstand before breaking) and Young's modulus (a measure of stiffness) are calculated from the curve.[3]

Compressive Modulus Measurement:

  • Cylindrical hydrogel samples are equilibrated in a buffer.

  • The sample is placed between two parallel plates on a mechanical tester.

  • A compressive force is applied at a constant rate, and the resulting deformation is measured.

  • The compressive modulus is determined from the linear region of the stress-strain curve.[15]

Biocompatibility Assessment (In Vitro Cytotoxicity)

Biocompatibility is a critical requirement for any material intended for biomedical applications.[8]

  • Extract Preparation: Hydrogel samples are incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an extract containing any leachable substances.

  • Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.[16]

  • Exposure: The culture medium is replaced with the prepared hydrogel extract. Control groups are maintained with fresh culture medium.

  • Viability Assay: After a set incubation period (e.g., 24 or 48 hours), a cell viability assay (e.g., MTT or Live/Dead staining) is performed to quantify the number of living cells.

  • Analysis: The viability of cells exposed to the hydrogel extract is compared to the control group to determine the cytotoxicity of the material. A significant reduction in cell viability indicates a cytotoxic effect.[8]

Visualization of Experimental and Chemical Processes

Diagrams illustrating the experimental workflow and chemical crosslinking mechanisms provide a clear visual representation of the processes involved.

G cluster_prep Hydrogel Preparation cluster_char Characterization cluster_analysis Data Analysis Polymer_Solution Polymer Solution (e.g., Gelatin) Crosslinker_Solution Crosslinker Solution (e.g., EDC-NHS, Genipin) Polymer_Solution->Crosslinker_Solution Mixing Mixing & Casting Crosslinker_Solution->Mixing Gelling Gelling Mixing->Gelling Washing Washing Gelling->Washing Swelling_Test Swelling Ratio Test Washing->Swelling_Test Mechanical_Test Mechanical Property Testing Washing->Mechanical_Test Biocompatibility_Test Biocompatibility Assessment Washing->Biocompatibility_Test Swelling_Data Swelling Data Analysis Swelling_Test->Swelling_Data Mechanical_Data Mechanical Data Analysis Mechanical_Test->Mechanical_Data Cytotoxicity_Data Cytotoxicity Analysis Biocompatibility_Test->Cytotoxicity_Data Conclusion Comparative Conclusion

Caption: Experimental workflow for comparative hydrogel analysis.

G cluster_edc EDC/NHS Crosslinking cluster_genipin Genipin Crosslinking cluster_gta Glutaraldehyde Crosslinking Polymer_COOH Polymer-COOH Active_Ester O-acylisourea (Active Intermediate) Polymer_COOH->Active_Ester + EDC EDC EDC NHS_Ester NHS-activated Ester Active_Ester->NHS_Ester + NHS NHS NHS Crosslinked_Amide Crosslinked Polymer (Amide Bond) NHS_Ester->Crosslinked_Amide + Polymer-NH2 Polymer_NH2 Polymer-NH2 Urea Urea byproduct Genipin Genipin Intermediate1 Intermediate Genipin->Intermediate1 + Polymer-NH2 Polymer_NH2_G1 Polymer-NH2 Crosslinked_Genipin Crosslinked Polymer (Blue Pigment) Intermediate1->Crosslinked_Genipin + Polymer-NH2 Polymer_NH2_G2 Polymer-NH2 GTA Glutaraldehyde Schiff_Base Schiff Base GTA->Schiff_Base + Polymer-NH2 Polymer_NH2_GTA1 Polymer-NH2 Crosslinked_GTA Crosslinked Polymer Schiff_Base->Crosslinked_GTA + Polymer-NH2 Polymer_NH2_GTA2 Polymer-NH2

References

Evaluating 6-Acrylamidohexanoic Acid for Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating reliable and reproducible data. 6-Acrylamidohexanoic Acid, particularly in its N-hydroxysuccinimide (NHS) ester form (Acryloyl-X, SE), has become a key reagent for covalently linking biological molecules to hydrogel matrices. This guide provides a comprehensive evaluation of its performance, compares it with available alternatives, and presents experimental protocols for its application in different cell types.

Mechanism of Action and Primary Applications

This compound is most commonly utilized as its succinimidyl ester derivative, Acryloyl-X, SE. This form is an amine-reactive molecule that serves as a crucial crosslinking agent in super-resolution imaging techniques like expansion microscopy (ExM) and protein-retention expansion microscopy (proExM).[1] The primary function of Acryloyl-X, SE is to anchor proteins within a cell or tissue sample to a swellable polyacrylamide hydrogel.[1] This anchoring allows for the physical expansion of the biological specimen, enabling nanoscale imaging with conventional microscopes.[1]

The process begins with the treatment of fixed and permeabilized cells with Acryloyl-X, SE. The NHS ester reacts with primary amines on proteins, forming a stable amide bond and tethering an acrylamide group to the protein. Subsequently, a hydrogel is polymerized in situ, incorporating these protein-tethered acrylamide moieties into the polymer network. After enzymatic digestion of the cellular components to homogenize the sample, the hydrogel can be expanded in deionized water, physically separating the anchored fluorescently labeled proteins for high-resolution imaging.

cluster_0 Cellular Environment cluster_1 Crosslinking cluster_2 Hydrogel Formation & Expansion Protein Protein AcX Acryloyl-X, SE Protein->AcX Amine Reaction Anchored_Protein Acrylamide-Anchored Protein AcX->Anchored_Protein Monomers Acrylamide/ Bis-acrylamide Monomers Anchored_Protein->Monomers Co-polymerization Hydrogel Polyacrylamide Hydrogel Monomers->Hydrogel Expanded_Hydrogel Expanded Hydrogel with Anchored Proteins Hydrogel->Expanded_Hydrogel Digestion & Water Addition

Acryloyl-X, SE workflow for protein anchoring in expansion microscopy.

Performance Evaluation in Diverse Cell Types

While Acryloyl-X, SE is widely used, there is a notable lack of comprehensive studies directly comparing its performance across a variety of cell types. The efficiency of protein anchoring and the degree of sample expansion can theoretically vary depending on the specific characteristics of the cells being studied. Factors such as protein density, the abundance of primary amines, and the overall cellular architecture may influence the outcomes.

For researchers embarking on studies using Acryloyl-X, SE, it is crucial to empirically determine its efficacy in their specific cellular models. The following table outlines key performance indicators that should be assessed.

Performance MetricDescriptionMethod of AssessmentDesired Outcome in Different Cell Types
Protein Retention Efficiency The percentage of a target protein that remains anchored to the hydrogel after digestion and expansion.Quantitative immunofluorescence imaging or Western blotting of the hydrogel.High and consistent retention across different cell lines (e.g., adherent vs. suspension, epithelial vs. mesenchymal).
Preservation of Fluorescence The maintenance of signal intensity from fluorescent proteins or immunofluorescent labels after crosslinking and expansion.Comparative fluorescence intensity measurements before and after the ExM process.Minimal quenching of the fluorescent signal, ensuring high-quality imaging.
Uniformity of Expansion The isotropic expansion of the hydrogel and embedded cellular structures.Measurement of cellular and subcellular structures before and after expansion.Consistent and predictable expansion factor with minimal distortion.
Preservation of Ultrastructure The ability to resolve fine cellular details after expansion.Super-resolution imaging and comparison to known ultrastructural features.Clear visualization of subcellular organelles and protein complexes.
Cell-Type Specific Cytotoxicity The toxic effects of Acryloyl-X, SE on different cell types prior to fixation.Cell viability assays (e.g., MTT, trypan blue exclusion) on live cells exposed to the reagent.Low to no cytotoxicity at the working concentrations to ensure that observed effects are not artifacts of toxicity.

Comparison with Alternative Crosslinking Agents

Several alternatives to Acryloyl-X, SE are available for protein anchoring in expansion microscopy. The choice of crosslinker can impact the efficiency of protein retention, the preservation of epitopes for antibody binding, and the overall quality of the final image.

Crosslinking AgentMechanism of ActionAdvantagesDisadvantages
Acryloyl-X, SE NHS ester reacts with primary amines to attach an acrylamide group for co-polymerization.Commercially available, high efficiency of protein anchoring.[2]Potential for altering some epitopes recognized by antibodies.
Methacrylic acid N-hydroxysuccinimdyl ester (MA-NHS) Similar to Acryloyl-X, SE, but with a methacrylate group instead of an acrylamide group.Structurally similar to Acryloyl-X, SE with comparable performance.[2]May have different reactivity and optimal reaction conditions.
Glutaraldehyde Crosslinks primary amines on proteins to each other and potentially to the hydrogel matrix.Can be effective for crosslinking and preserving cellular structures.[2]Can introduce significant autofluorescence and may mask antibody epitopes.
Formaldehyde and Acrylamide Formaldehyde reacts with proteins, and acrylamide is then added to form protein-bound acrylamide moieties.Uses readily available reagents.[2][3]Can be less specific and may result in lower protein retention efficiency compared to Acryloyl-X, SE.

Biocompatibility and Cellular Impact

The biocompatibility of materials used in cellular assays is a critical consideration. While this compound is used on fixed cells in the context of expansion microscopy, understanding its potential cellular effects is important for interpreting results and for potential applications in live-cell systems.

Hydrogels based on polyacrylamide are generally considered to be biocompatible.[1][4] However, the monomer, acrylamide, is a known neurotoxin and can induce cytotoxicity, oxidative stress, and DNA damage in cell lines such as Caco-2.[5][6] Although this compound is a different molecule, the presence of the acrylamide group warrants careful handling and assessment of its potential toxicity in any new cell type or application.

Currently, there is a lack of specific data on how this compound or Acryloyl-X, SE directly modulate specific cell signaling pathways or alter gene expression. Given that acrylamide has been shown to interfere with pathways such as the CREB and retinoic acid signaling pathways in SH-SY5Y cells, it is plausible that related molecules could have unforeseen biological effects.[7] Researchers should be mindful of this and consider control experiments to rule out off-target effects, especially if adapting these reagents for use in living cells.

Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

A generic signaling pathway to investigate potential off-target effects.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound (via Acryloyl-X, SE) and its alternatives, a standardized experimental workflow is essential. The following protocol provides a framework for such a comparative study in different cell types.

I. Cell Culture and Preparation
  • Culture selected cell lines (e.g., HeLa, U2OS, SH-SY5Y, Jurkat) under standard conditions. Include both adherent and suspension cell lines to assess performance in different contexts.

  • For adherent cells, seed them onto coverslips at an appropriate density to achieve 60-70% confluency at the time of the experiment. For suspension cells, harvest and wash them in phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

II. Crosslinker Treatment
  • Prepare fresh solutions of the different crosslinking agents according to the manufacturer's instructions or literature protocols. For example, a working solution of 0.1 mg/mL Acryloyl-X, SE in PBS.[8]

  • Incubate the fixed and permeabilized cells with each crosslinking solution for 3-4 hours at room temperature. Include a no-crosslinker control.

  • Wash the cells three times with PBS to remove excess crosslinker.

III. Immunostaining and Hydrogel Embedding
  • Perform immunostaining for a protein of interest with a well-characterized antibody and a fluorescently labeled secondary antibody.

  • After staining, proceed with the hydrogel embedding protocol as described in standard expansion microscopy protocols. This typically involves incubating the sample in a monomer solution (containing sodium acrylate, acrylamide, and a crosslinker like N,N'-methylenebisacrylamide) and initiating polymerization.[8]

IV. Digestion and Expansion
  • After polymerization, carefully remove the gelled sample and incubate it in a digestion buffer containing Proteinase K to mechanically homogenize the sample.

  • Transfer the digested gel into deionized water and allow it to expand. Exchange the water several times until the gel reaches its maximum expansion.

V. Imaging and Quantitative Analysis
  • Image the expanded gels using a fluorescence microscope.

  • Quantify the fluorescence intensity of the stained protein to assess protein retention and preservation of fluorescence.

  • Measure the size of cells or subcellular structures to determine the expansion factor and uniformity.

  • Assess the preservation of ultrastructural details by high-resolution imaging.

VI. Cytotoxicity Assay (for live-cell applications)
  • Culture the selected cell lines in a 96-well plate.

  • Treat the live cells with a range of concentrations of this compound or its derivatives for a defined period (e.g., 24 hours).

  • Perform a standard cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic effects.

cluster_0 Cell Preparation cluster_1 Comparative Treatment cluster_2 Expansion Microscopy Protocol cluster_3 Analysis Cell_Culture Cell Culture (Adherent & Suspension) Fix_Perm Fixation & Permeabilization Cell_Culture->Fix_Perm AcX Acryloyl-X, SE Fix_Perm->AcX MA_NHS MA-NHS Fix_Perm->MA_NHS Glutaraldehyde Glutaraldehyde Fix_Perm->Glutaraldehyde FA_A Formaldehyde/ Acrylamide Fix_Perm->FA_A Staining Immunostaining AcX->Staining MA_NHS->Staining Glutaraldehyde->Staining FA_A->Staining Embedding Hydrogel Embedding Staining->Embedding Expansion Digestion & Expansion Embedding->Expansion Imaging Fluorescence Imaging Expansion->Imaging Quantification Quantitative Analysis Imaging->Quantification

Experimental workflow for comparing crosslinking agents.

Conclusion

This compound, in the form of Acryloyl-X, SE, is a powerful and widely adopted tool for anchoring proteins in biological samples for expansion microscopy. Its commercial availability and high efficiency make it a popular choice. However, the lack of extensive comparative data across different cell types and with alternative crosslinkers highlights the need for researchers to perform their own validation studies. By systematically evaluating performance metrics such as protein retention, fluorescence preservation, and potential cytotoxicity, scientists can ensure the selection of the most appropriate crosslinking strategy for their specific research questions and cellular models, ultimately leading to more robust and reliable experimental outcomes.

References

A Comparative Guide to 6-Acrylamidohexanoic Acid-Based Materials for In-Vitro and In-Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Acrylamidohexanoic Acid-based materials with common alternatives, namely Poly(ethylene glycol) (PEG) and Chitosan, for use in biomedical research and drug development. The information is supported by experimental data from in-vitro and in-vivo studies, with a focus on biocompatibility, drug delivery potential, and mechanical properties.

Overview of Materials

This compound-Based Materials: These synthetic polymers are gaining interest for their pH-responsive and self-healing properties. The presence of a carboxylic acid group in the this compound monomer allows for the creation of hydrogels that can respond to changes in pH, making them attractive for targeted drug delivery. When copolymerized with materials like polyvinyl alcohol (PVA), they can form high-strength, self-healing hydrogels.[1]

Poly(ethylene glycol) (PEG)-Based Materials: PEG is a widely used, FDA-approved synthetic polymer known for its biocompatibility and bio-inertness.[2][3] PEG hydrogels, often formed from PEG diacrylate (PEGDA), are extensively used in drug delivery and tissue engineering due to their tunable mechanical properties and ability to resist protein adsorption.[2][4][5]

Chitosan-Based Materials: Chitosan is a natural polysaccharide derived from chitin with excellent biocompatibility, biodegradability, and antimicrobial properties.[6] It is frequently used to create hydrogels for drug delivery and wound healing applications, often showing pH-responsive swelling and drug release characteristics.[3][7][8]

Comparative Performance Data

In-Vitro Cytotoxicity

The biocompatibility of a material is a critical factor for its use in biomedical applications. In-vitro cytotoxicity studies are a primary method for assessing this. While specific quantitative data for pure poly(this compound) hydrogels is limited in the reviewed literature, studies on related poly(acrylamide-co-acrylic acid) hydrogels provide some insight.

MaterialCell LineAssayResults
Poly(acrylamide-co-acrylic acid) Hydrogel L929 mouse fibroblastsMTT AssayCell viability of over 80% was observed, indicating good biocompatibility.
Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels Human Epithelial Cells (MD-MBA-231)Live/Dead AssayCell viability of 55-75% was maintained in a 20/80 blend of PEGDA3400/400 at a 25-30 wt% concentration.[9]
Chitosan/HPMC/Insulin Hydrogel Human Keratinocytes (HaCaT)MTT AssayShowed a significant increase in cell viability after 48 (76% increase) and 72 hours (112% increase) compared to the control.[10]
Chitosan Hydrogel/Nanofibrin Composite Human Dermal Fibroblasts (HDF) & Human Umbilical Vein Endothelial Cells (HUVECs)Cell Viability Assay80-90% viability after 24 hours, increasing to 100% after 48 hours.[11]
In-Vivo Biocompatibility

In-vivo studies provide a more comprehensive understanding of a material's interaction with a biological system, including the inflammatory response.

MaterialAnimal ModelImplantation SiteKey Findings
Poly(acrylamide-co-acrylic acid) Hydrogels MiceSubcutaneousShowed no significant chronic inflammation reaction after long-term implantation.
Poly(ethylene glycol) (PEG)-RGD Hydrogels MiceSubcutaneousResulted in a foreign body reaction similar to medical-grade silicone, with a less severe inflammatory response for softer hydrogels.[12][13]
Chitosan-based Hydrogel Nude MiceSubcutaneousDid not trigger an immune response and showed good biocompatibility with encapsulated cells surviving and proliferating.[14]
Drug Release Kinetics

The ability to control the release of therapeutic agents is a key feature of these materials.

MaterialModel DrugRelease Profile
Poly(acrylamide-co-acrylic acid) Hydrogel MoxifloxacinpH-responsive release: 18% release at pH 1.2 and 99% release at pH 7.4.[15]
Poly(ethylene glycol) Diacrylate (PEGDA) Implants Triamcinolone Acetonide (TA) and Ovalbumin (OVA)Sustained release over extended periods.
Chitosan Hydrogel TheophyllinepH-sensitive release with sustained delivery in intestinal conditions.[7]
Chitosan Nanoparticles vs. Hydrogel Ovalbumin (OVA)Nanoparticles released ~50% in 10 days, while the hydrogel released <10% in the same period, indicating more sustained release from the hydrogel.[8]
Mechanical Properties

The mechanical properties of a hydrogel are crucial for its stability and function, especially in tissue engineering applications.

MaterialPropertyValue
PVA/Poly(this compound) Hydrogel Tensile StrengthHigh strength due to dual physical cross-linking.[1]
Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels (20/80 blend of PEGDA3400/400) Compressive Modulus~400 kPa at 20 wt% total polymer concentration.[9] Can reach ~1 MPa at 25-30 wt% concentration.[9]
Chitosan-based Hydrogels Mechanical StrengthCan be enhanced by blending with other polymers like HPMC.[10]

Experimental Protocols

Synthesis of a Poly(this compound)-Based Hydrogel

This protocol describes the synthesis of a high-strength, pH-responsive hydrogel based on polyvinyl alcohol (PVA) and poly(this compound) (PAACA).[1]

SynthesisWorkflow cluster_PAACA PAACA Synthesis cluster_PVA PVA Solution cluster_Hydrogel Hydrogel Formation A 6-Aminocaproic Acid C Reaction in NaOH solution A->C B Acryloyl Chloride B->C D Poly(this compound) (PAACA) C->D G Mix PAACA and PVA solutions D->G E Polyvinyl Alcohol (PVA) F Dissolve in DI Water at 95°C E->F F->G H Pour into mold G->H I Freeze at -20°C H->I J Thaw at room temperature I->J K PVA/PAACA Hydrogel J->K

Synthesis of a PVA/Poly(this compound) Hydrogel.
In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTTAssayWorkflow A Seed L929 cells in 96-well plate B Incubate for 24h A->B D Replace cell medium with hydrogel extracts B->D C Prepare hydrogel extracts (incubate hydrogel in culture medium) C->D E Incubate for 24h, 48h, 72h D->E F Add MTT solution to each well E->F G Incubate for 4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

Workflow for MTT Cytotoxicity Assay of Hydrogel Extracts.
In-Vivo Biocompatibility Assessment: Subcutaneous Implantation

This procedure outlines the subcutaneous implantation of hydrogel scaffolds in a rodent model to evaluate the in-vivo inflammatory response.

InVivoWorkflow cluster_Preparation Pre-Implantation cluster_Implantation Surgical Procedure cluster_PostOp Post-Implantation Analysis A Anesthetize Mouse B Shave and disinfect dorsal area A->B C Make a small dorsal incision B->C D Create a subcutaneous pocket C->D E Insert sterile hydrogel scaffold D->E F Suture the incision E->F G Monitor animal for a defined period (e.g., 7, 14, 28 days) F->G H Euthanize and excise implant and surrounding tissue G->H I Fix tissue in formalin H->I J Process for histology (H&E staining) I->J K Microscopic examination for inflammatory cells and fibrous capsule J->K

Procedure for Subcutaneous Implantation and Histological Analysis.

Conclusion

This compound-based materials, particularly when combined with other polymers like PVA, show promise for biomedical applications due to their high mechanical strength and pH-responsive nature. While direct comparative data is still emerging, initial studies on related materials suggest good in-vitro and in-vivo biocompatibility.

Poly(ethylene glycol) (PEG) remains a gold standard for biocompatible hydrogels with well-characterized properties, making it a reliable choice for many applications. However, it lacks the inherent pH-responsiveness of this compound-based materials.

Chitosan offers the benefits of being a natural, biodegradable, and antimicrobial polymer. It also exhibits pH-responsive behavior, making it a strong natural alternative.

The choice of material will ultimately depend on the specific requirements of the application, including the desired drug release profile, mechanical properties, and the importance of biodegradability. Further research is needed to provide more comprehensive quantitative data on the performance of this compound-based materials to fully elucidate their potential in drug delivery and tissue engineering.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Acrylamidohexanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Acrylamidohexanoic acid, ensuring compliance and minimizing risk.

Core Disposal Principles

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This approach guarantees that the compound is managed in accordance with all regulatory requirements. For small quantities of aqueous solutions, in-lab neutralization may be a viable alternative, provided the solution does not contain other hazardous materials like heavy metals or toxic organic solvents.

Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A laboratory coat.

Disposal Methodologies

There are two primary pathways for the proper disposal of this compound, each with specific procedural steps.

Method 1: Licensed Chemical Waste Disposal (Recommended)

This method is the safest and most compliant option for all forms of this compound waste, including solid material, concentrated solutions, and contaminated labware.

Experimental Protocol:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste" and identify the contents.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

Method 2: In-Lab Neutralization of Aqueous Solutions

This method is only suitable for dilute aqueous solutions of this compound that are not contaminated with other hazardous substances. The goal is to adjust the pH of the solution to a neutral range before drain disposal.

Quantitative Data for Neutralization

ParameterGuideline
Applicable Waste Dilute aqueous solutions only
pH Target Range 6.0 - 9.0
Neutralizing Agent 5% Sodium Bicarbonate (NaHCO₃) solution
Final Check pH meter or pH paper

Experimental Protocol:

  • Dilution: If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container (e.g., a beaker or flask). An ice bath can be used to manage any heat generation.

  • Neutralization: Slowly add a 5% solution of sodium bicarbonate to the acidic solution while stirring continuously.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Completion: Continue adding the neutralizing agent until the pH is stably within the target range of 6.0-9.0.

  • Drain Disposal: Once neutralized, the solution can be poured down the drain, followed by a copious amount of water to ensure the plumbing system is thoroughly flushed.

Spill & Accidental Release Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: For solid spills, prevent dust formation. For liquid spills, use an inert absorbent material to contain the spill.

  • Collection: Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Contamination: If skin or eye contact occurs, flush the affected area with plenty of water.[1][2]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for determining the appropriate disposal method for this compound waste.

Disposal_Pathway start Start: 6-Acrylamidohexanoic Acid Waste waste_form Determine Waste Form and Contaminants start->waste_form is_solid Solid or Concentrated? waste_form->is_solid is_contaminated Contains Other Hazardous Materials? is_solid->is_contaminated No (Aqueous Solution) licensed_disposal Dispose via Licensed Chemical Waste Contractor is_solid->licensed_disposal Yes is_contaminated->licensed_disposal Yes neutralize Perform In-Lab Neutralization is_contaminated->neutralize No end End: Proper Disposal licensed_disposal->end neutralize->end

References

Safeguarding Your Research: A Guide to Handling 6-Acrylamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 6-Acrylamidohexanoic Acid in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Researchers, scientists, and drug development professionals must be aware of the potential hazards associated with this compound. While specific toxicity data for this compound is limited, its structural similarity to acrylamide—a known neurotoxin and potential carcinogen—necessitates stringent safety measures.[1][2] This guide provides the necessary information to handle this chemical responsibly.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion when handling this compound in its solid form or in solution.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are recommended. Consider double-gloving for added protection.[3][4]Provides a barrier against skin contact. Regularly check for signs of degradation and replace immediately if contaminated.[4]
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from dust particles and splashes.
Face ShieldTo be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[5]Provides a full-face barrier against splashes of solutions.
Body Protection Laboratory CoatFully-buttoned, long-sleeved.Prevents contamination of personal clothing.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.Offers an additional layer of protection against corrosive or irritating liquids.
Respiratory Protection N95 Respirator or higherUse when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles.Protects against the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Designated Area:

  • All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Designate a specific area for handling and weighing the compound. Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Preparation of Solutions:

  • When weighing the solid, do so within the fume hood.[4]

  • To avoid generating dust, handle the powder carefully. If possible, purchase pre-weighed amounts or solutions.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. General Handling:

  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Keep containers of the chemical tightly closed when not in use.

4. Spill Response:

  • Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.[1] Carefully wipe up the material and place it in a sealed container for hazardous waste disposal.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent and then wipe it down with water.

  • All materials used for cleanup should be disposed of as hazardous waste.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[6][7]

  • Aqueous solutions containing this acid should be collected in a separate, labeled hazardous waste container.

2. Container Rinsing:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be disposed of down the drain with copious amounts of water, provided local regulations permit this.

  • After rinsing, deface or remove the label from the empty container before disposal or recycling.[7]

3. Disposal Pathway:

  • All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the logical workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to use This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->select_ppe prep_workspace Prepare Workspace (Fume Hood, Bench Paper) select_ppe->prep_workspace weigh_solid Weigh Solid Chemical (In Fume Hood) prep_workspace->weigh_solid prepare_solution Prepare Solution (If applicable) weigh_solid->prepare_solution If creating a solution experiment Conduct Experiment weigh_solid->experiment If using solid directly prepare_solution->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose_waste Dispose of Waste (Solid & Liquid Hazardous Waste) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.